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  • Product: 2-Iodophenol
  • CAS: 30587-23-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Iodophenol: Properties, Reactivity, and Applications

Introduction: The Versatile Role of 2-Iodophenol in Modern Synthesis 2-Iodophenol, a seemingly simple aromatic compound, stands as a cornerstone in the edifice of modern organic synthesis. Its unique molecular architectu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of 2-Iodophenol in Modern Synthesis

2-Iodophenol, a seemingly simple aromatic compound, stands as a cornerstone in the edifice of modern organic synthesis. Its unique molecular architecture, featuring a hydroxyl group and an iodine atom in an ortho relationship on a benzene ring, bestows upon it a rich and versatile reactivity profile. This guide offers an in-depth exploration of the physical and chemical properties of 2-iodophenol, providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to harness its full potential. From its pivotal role in the synthesis of complex heterocyclic scaffolds like benzofurans to its utility in sophisticated cross-coupling reactions, 2-iodophenol is a testament to how fundamental building blocks drive innovation in medicinal chemistry, materials science, and agrochemicals.[1][2][3] This document moves beyond a mere compilation of data, offering a causal understanding of experimental choices and self-validating protocols, reflecting the expertise of a seasoned practitioner in the field.

PART 1: Core Physicochemical Properties of 2-Iodophenol

A thorough understanding of a reagent's physical properties is fundamental to its effective application in the laboratory. 2-Iodophenol is a colorless to pale yellow or pink crystalline solid, often appearing as needle-like crystals, with a faint phenolic odor.[1][4][5] It is sensitive to light and should be stored accordingly to prevent degradation.[4][6]

Data Presentation: A Summary of Key Physical and Chemical Properties

For ease of reference, the critical physical and chemical properties of 2-iodophenol are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₅IO[1][7]
Molecular Weight 220.01 g/mol [4][7]
Appearance Colorless to pale yellow/pink crystalline solid[1][4][7]
Melting Point 37-40 °C (lit.)[4][8][9]
Boiling Point 186-187 °C at 160 mmHg (lit.)[4][8][9]
Density 1.947 g/mL at 25 °C (lit.)[4][8][9]
Solubility Sparingly soluble in water; soluble in ethanol, ether, chloroform, and ethyl acetate.[1][4][5][8][1][4][5][8]
pKa 8.51 at 25 °C[4][6][10]
CAS Number 533-58-4[1][7]

The moderate acidity of the phenolic proton (pKa 8.51) is a key feature, allowing for its facile deprotonation under basic conditions, which is often a prerequisite for its participation in various reactions, such as O-alkylation.[4][6][10] Its solubility profile dictates the choice of appropriate solvent systems for reactions and purifications.

PART 2: Spectroscopic Signature of 2-Iodophenol

The unequivocal identification of 2-iodophenol and the monitoring of its reactions rely on a comprehensive understanding of its spectroscopic data.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 2-iodophenol in CDCl₃ typically displays four distinct signals in the aromatic region and one broad signal for the hydroxyl proton. The ortho-position of the iodine and hydroxyl groups leads to a predictable splitting pattern for the aromatic protons.

  • δ ~7.7 ppm (dd, 1H): This downfield signal corresponds to the proton at C6, ortho to the iodine atom. The ortho coupling to the proton at C5 and a smaller meta coupling to the proton at C4 result in a doublet of doublets.

  • δ ~7.2 ppm (td, 1H): The proton at C4, para to the iodine, appears as a triplet of doublets due to ortho coupling with the protons at C3 and C5, and a smaller meta coupling to the proton at C6.

  • δ ~6.9 ppm (dd, 1H): The proton at C3, ortho to the hydroxyl group, is shielded and appears as a doublet of doublets due to ortho coupling to the proton at C4 and meta coupling to the proton at C5.

  • δ ~6.7 ppm (td, 1H): The proton at C5, meta to both substituents, shows a triplet of doublets arising from ortho coupling to the protons at C4 and C6, and meta coupling to the proton at C3.

  • δ ~5.5 ppm (s, 1H): The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides further structural confirmation, with six distinct signals for the aromatic carbons.

  • δ ~155 ppm: The carbon atom attached to the hydroxyl group (C1) is significantly deshielded.

  • δ ~139 ppm: The carbon atom at C6, adjacent to the iodine, shows a downfield shift.

  • δ ~130 ppm: The carbon atom at C4.

  • δ ~122 ppm: The carbon atom at C5.

  • δ ~115 ppm: The carbon atom at C3, ortho to the hydroxyl group.

  • δ ~86 ppm: The carbon atom directly bonded to the iodine (C2) is highly shielded due to the heavy atom effect of iodine.

Infrared (IR) Spectroscopy

The IR spectrum of 2-iodophenol is characterized by several key absorption bands:

  • ~3500-3300 cm⁻¹ (broad): This prominent band is indicative of the O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding.[11]

  • ~3050 cm⁻¹ (weak): Aromatic C-H stretching vibrations.

  • ~1600 and 1500 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.[11]

  • ~1250 cm⁻¹ (strong): C-O stretching vibration of the phenol.[11]

  • ~750 cm⁻¹ (strong): Out-of-plane C-H bending, characteristic of ortho-disubstituted benzene rings.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-iodophenol reveals a distinct fragmentation pattern.

  • m/z 220: The molecular ion peak [M]⁺, corresponding to the molecular weight of 2-iodophenol.[3][5]

  • m/z 93: A significant fragment resulting from the loss of an iodine atom ([M-I]⁺).[5]

  • m/z 65: A common fragment in phenols, corresponding to the loss of CO from the [M-I]⁺ fragment, forming the cyclopentadienyl cation.[5]

PART 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-iodophenol stems from the reactivity of its three key components: the aromatic ring, the hydroxyl group, and the carbon-iodine bond.

Reactions of the Hydroxyl Group: O-Alkylation

The phenolic proton can be readily removed by a base, forming a phenoxide ion, which is a potent nucleophile. This allows for straightforward O-alkylation to synthesize a variety of aryl ethers.

This protocol details a classic Williamson ether synthesis, a fundamental transformation for drug development professionals.

  • Reaction Setup: To a solution of 2-iodophenol (1.0 eq) in a suitable solvent such as acetone or DMF in a round-bottom flask, add a base like anhydrous potassium carbonate (1.5 eq). The choice of an aprotic polar solvent facilitates the dissolution of the phenoxide salt.

  • Addition of Alkylating Agent: Add the alkylating agent, for instance, methyl iodide (1.2 eq), dropwise to the stirred suspension at room temperature. The stoichiometry is chosen to ensure complete consumption of the starting phenol.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 2-iodophenol spot and the appearance of a new, less polar product spot.

  • Work-up: Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-iodoanisole.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 2-iodophenol is highly susceptible to oxidative addition by low-valent palladium species, making it an excellent substrate for a variety of powerful C-C and C-heteroatom bond-forming reactions. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F, positioning 2-iodophenol as a highly reactive coupling partner.[10]

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds, a common motif in pharmaceuticals.

Suzuki_Miyaura_Coupling 2-Iodophenol 2-Iodophenol Oxidative_Addition Oxidative_Addition 2-Iodophenol->Oxidative_Addition Pd(0) Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-I Aryl_Boronic_Acid Aryl_Boronic_Acid Aryl_Boronic_Acid->Transmetalation Base Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Product Product Reductive_Elimination->Product Biaryl Pd(0) Pd(0) Reductive_Elimination->Pd(0) Pd(0)->Oxidative_Addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-iodophenol (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (2.0 eq). The choice of a phosphine-ligated palladium catalyst is crucial for stabilizing the active catalytic species.

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water. The aqueous phase is necessary to dissolve the inorganic base.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Separate the organic layer, and wash it with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to afford 2-hydroxybiphenyl.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to substituted alkynes, which are valuable intermediates in drug discovery.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition 2-Iodophenol Transmetalation_Pd Transmetalation_Pd Oxidative_Addition->Transmetalation_Pd Ar-Pd(II)-I Reductive_Elimination Reductive_Elimination Transmetalation_Pd->Reductive_Elimination Ar-Pd(II)-Alkyne Reductive_Elimination->Pd(0) Product Product Reductive_Elimination->Product Aryl_Alkyne Terminal_Alkyne Terminal_Alkyne Copper_Acetylide Copper_Acetylide Terminal_Alkyne->Copper_Acetylide Cu(I), Base Copper_Acetylide->Transmetalation_Pd 2-Iodophenol 2-Iodophenol

Caption: Catalytic cycles of the Sonogashira coupling.

  • Reaction Setup: To a solution of 2-iodophenol (1.0 eq) and phenylacetylene (1.1 eq) in a solvent such as THF or DMF, add a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) co-catalyst, typically CuI (1-3 mol%), and a base, usually an amine like triethylamine or diisopropylamine. The amine acts as both the base and often as the solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the reaction by TLC. The formation of a precipitate (the amine hydrohalide salt) is also an indicator of reaction progress.

  • Work-up: Once complete, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by water and brine.

  • Purification: After drying and concentration, the crude product is purified by column chromatography.

The Heck reaction is a powerful tool for the formation of C-C bonds by coupling the aryl halide with an alkene.

  • Reaction Setup: In a reaction vessel, combine 2-iodophenol (1.0 eq), styrene (1.2 eq), a palladium source such as palladium(II) acetate (Pd(OAc)₂) (1-5 mol%), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).

  • Solvent: Use a polar aprotic solvent like DMF or acetonitrile.

  • Reaction Conditions: Heat the mixture, typically to 80-120 °C, under an inert atmosphere.

  • Reaction Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, dilute with water and extract with an organic solvent. Wash the organic extracts to remove the solvent and byproducts.

  • Purification: Purify the product by column chromatography.

Intramolecular Cyclization: Synthesis of Benzofurans

A particularly elegant application of 2-iodophenol's reactivity is in the synthesis of benzofurans, a heterocyclic motif prevalent in many biologically active molecules. This is often achieved through a tandem Sonogashira coupling followed by an intramolecular cyclization.[1][6]

Benzofuran_Synthesis Start 2-Iodophenol + Terminal Alkyne Step1 Sonogashira Coupling (Pd/Cu catalyst, Base) Start->Step1 Intermediate 2-(Alkynyl)phenol Step1->Intermediate Step2 Intramolecular Cyclization (Base or Catalyst) Intermediate->Step2 Product Substituted Benzofuran Step2->Product

Caption: General workflow for benzofuran synthesis from 2-iodophenol.

  • Reaction Setup: In a single reaction vessel under an inert atmosphere, combine 2-iodophenol (1.0 eq), phenylacetylene (1.1 eq), PdCl₂(PPh₃)₂ (3 mol%), CuI (2 mol%), and a suitable base such as K₂CO₃ or Et₃N in a solvent like DMF.

  • Reaction Conditions: Heat the reaction mixture. The initial Sonogashira coupling will proceed to form the 2-(phenylethynyl)phenol intermediate. Continued heating, often at a higher temperature, will promote the intramolecular cyclization onto the alkyne.

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting materials and the formation of the final benzofuran product.

  • Work-up and Purification: Follow a standard aqueous work-up procedure as described for the individual coupling reactions, followed by purification by column chromatography.

PART 4: Safety and Handling

As a senior scientist, ensuring the safe handling of all chemicals is paramount. 2-Iodophenol is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause skin and eye irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling 2-iodophenol.[12][13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid formation of dust and aerosols.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[1][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile and Indispensable Reagent

2-Iodophenol is far more than a simple halogenated phenol; it is a versatile and indispensable building block in the arsenal of the modern synthetic chemist. Its well-defined physical properties, predictable spectroscopic signatures, and, most importantly, its rich and diverse reactivity make it a key starting material for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize 2-iodophenol in their synthetic endeavors, from fundamental academic research to the development of novel pharmaceuticals and advanced materials.

References

  • Wikipedia. 2-Iodophenol. [Link]

  • Solubility of Things. 2-Iodophenol. [Link]

  • PubChem. 2-Iodophenol | C6H5IO | CID 10784. [Link]

  • LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]

  • Sarex. 2-Iodophenol. [Link]

  • Acros. 2-IODOPHENOL SECTION 1 - CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Multifaceted Role of 2-Iodophenol in Modern Chemical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Iodophenol: A Key Intermediate for Pharmaceutical & Agrochemical Innovations. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Iodophenol

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling 2-Iodophenol 2-Iodophenol, an organoiodine compound, is a pivotal intermediate in the landscape of modern organic synthesis.[1][2] I...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 2-Iodophenol

2-Iodophenol, an organoiodine compound, is a pivotal intermediate in the landscape of modern organic synthesis.[1][2] Identified by the CAS Number 533-58-4 , this aromatic compound is structurally defined by a phenol ring substituted with an iodine atom at the ortho position.[2][3] Its chemical formula is C₆H₅IO.[3][4][5][6][7][8][9][10][11] The unique juxtaposition of a hydroxyl group and an iodine atom on the benzene ring imparts a distinct reactivity profile, making it a versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of 2-Iodophenol, delving into its chemical and physical properties, synthesis, applications, and safety considerations.

Chemical Structure of 2-Iodophenol:

  • IUPAC Name: 2-iodophenol[4][8]

  • Synonyms: o-Iodophenol, ortho-Iodophenol, 1-iodo-2-hydroxybenzene[3][4]

  • InChI Key: KQDJTBPASNJQFQ-UHFFFAOYSA-N[4][5][7][12][13]

  • Canonical SMILES: C1=CC=C(C(=C1)O)I[3][4][8]

Physicochemical Properties of 2-Iodophenol

2-Iodophenol typically appears as a white to off-white or pale yellow crystalline solid or semi-solid at room temperature.[3][4][5][6][11] It is known to be sensitive to light and should be stored accordingly.[4][5] The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, ether, and chloroform.[4][5]

PropertyValueSource(s)
Molecular Weight 220.01 g/mol [5][7][8][9][10]
Melting Point 37-40 °C (lit.)[5][9][11][12]
Boiling Point 186-187 °C / 160 mmHg (lit.)[5][9][11][12]
Density 1.947 g/mL at 25 °C (lit.)[5][9][11][12][14]
pKa 8.51 (at 25 °C)[3][5]
Flash Point >230 °F[5][9]

Synthesis of 2-Iodophenol: A Methodological Overview

The synthesis of 2-iodophenol can be achieved through various routes. A common laboratory-scale method involves the direct iodination of phenol. However, this reaction often yields a mixture of 2- and 4-iodo derivatives.[3] A more selective method involves the reaction of phenol with iodine in the presence of an oxidizing agent.

Experimental Protocol: Synthesis via Iodination of Phenol with Hydrogen Peroxide

This protocol describes a straightforward and relatively green method for the synthesis of 2-iodophenol. The causality behind this experimental choice lies in the in-situ generation of an electrophilic iodine species by hydrogen peroxide, which then reacts with the electron-rich phenol ring. The ortho-directing effect of the hydroxyl group favors substitution at the 2- and 4-positions.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1.0 equivalent) in water at room temperature.

  • Addition of Reagents: To the stirred solution, add iodine (0.5 equivalents).

  • Initiation of Reaction: Slowly add hydrogen peroxide (1.0 equivalent) to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is typically washed with distilled water and extracted with an organic solvent like dichloromethane (CH₂Cl₂).[15]

  • Purification: The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to isolate 2-iodophenol.[15][16]

This method has been reported to yield 2-iodophenol in approximately 49% yield, with 2,6-diiodophenol as a notable by-product.[5][15]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification cluster_product Product phenol Phenol reaction Stir in Water (24h, RT) phenol->reaction iodine Iodine (I₂) iodine->reaction h2o2 Hydrogen Peroxide (H₂O₂) h2o2->reaction extraction Extraction with CH₂Cl₂ reaction->extraction Reaction Mixture drying Drying (Na₂SO₄) extraction->drying Organic Phase evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography Crude Product product 2-Iodophenol chromatography->product Purified Product Reaction_Pathway iodophenol 2-Iodophenol catalyst Pd Complex, CuI iodophenol->catalyst phenylacetylene Phenylacetylene phenylacetylene->catalyst benzofuran 2-Phenylbenzofuran catalyst->benzofuran Sonogashira Coupling & Cyclization

Caption: Sonogashira coupling of 2-Iodophenol.

Safety and Handling

2-Iodophenol is considered harmful if swallowed, inhaled, or in contact with skin. [4][8][17]It can cause skin, eye, and respiratory tract irritation. [4][18][19]Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. [17][18][19][20]Work should be conducted in a well-ventilated area or under a chemical fume hood. [18][20]It is stable under normal conditions but is incompatible with strong oxidizing agents. [4][5][9][11][18][20] First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. [18][19]* In case of skin contact: Wash off with soap and plenty of water. [18][19]* If inhaled: Move the person into fresh air. [18][19]* If swallowed: Rinse mouth with water. Do NOT induce vomiting. [19] In all cases of exposure, seek immediate medical attention. [4][18][19]

Spectral Data for Characterization

The structure of 2-iodophenol can be confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of 2-iodophenol in CDCl₃ would typically show signals for the aromatic protons in the range of 6.5-7.8 ppm and a broad singlet for the hydroxyl proton. [16]The splitting pattern of the aromatic protons provides information about their relative positions.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals for the six carbon atoms of the benzene ring.

  • IR Spectroscopy: The infrared spectrum is characterized by a broad absorption band for the O-H stretch of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. [21]A strong C-O stretching vibration is also observed around 1200 cm⁻¹. [21]* Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 220, corresponding to the molecular weight of 2-iodophenol. [8]

Conclusion

2-Iodophenol is a compound of significant interest to the scientific and industrial communities. Its well-defined structure and predictable reactivity make it an indispensable tool in the synthesis of a wide range of valuable organic molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

  • 2-Iodophenol - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • 2-Iodophenol - Sarex. (n.d.). Retrieved January 3, 2026, from [Link]

  • 2-Iodophenol | C6H5IO | CID 10784 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

  • 2-IODOPHENOL SECTION 1 - CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name. (n.d.). Retrieved January 3, 2026, from [Link]

  • 2-iodophenol Manufacturer Exporter Supplier from Pune India - fluorochem private limited. (n.d.). Retrieved January 3, 2026, from [Link]

  • 2-iodophenol - Stenutz. (n.d.). Retrieved January 3, 2026, from [Link]

  • Phenol, 2-iodo- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 3, 2026, from [Link]

  • 2-Iodophenol CAS # : 533-58-4 - ammonium iodide. (n.d.). Retrieved January 3, 2026, from [Link]

  • Iodophenol - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • The Multifaceted Role of 2-Iodophenol in Modern Chemical Synthesis. (n.d.). Retrieved January 3, 2026, from [Link]

  • 2-iodophenol at best price in Pune by Fluorochem Private Limited | ID: 22118207288. (n.d.). Retrieved January 3, 2026, from [Link]

  • (PDF) Iodine in Organic Synthesis - ResearchGate. (2000, November 3). Retrieved January 3, 2026, from [Link]

  • Sourcing 2-Iodophenol: A Guide for Pharmaceutical Intermediate Buyers. (n.d.). Retrieved January 3, 2026, from [Link]

  • 2-Iodophenol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 3, 2026, from [Link]

  • 2-Iodophenol - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 3, 2026, from [Link]

  • NMR and IR Spectroscopy of Phenols | Request PDF - ResearchGate. (2018, August 7). Retrieved January 3, 2026, from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24). Retrieved January 3, 2026, from [Link]

Sources

Foundational

Synthesis of 2-Iodophenol from phenol

An In-depth Technical Guide to the Synthesis of 2-Iodophenol from Phenol Abstract 2-Iodophenol is a valuable aromatic building block, serving as a critical intermediate in the synthesis of pharmaceuticals, natural produc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Iodophenol from Phenol

Abstract

2-Iodophenol is a valuable aromatic building block, serving as a critical intermediate in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] Its utility largely stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[1][3] This guide provides a comprehensive technical overview of the synthesis of 2-iodophenol from phenol. It delves into the mechanistic principles of electrophilic aromatic substitution, explores various synthetic strategies with a focus on regioselectivity, and furnishes detailed experimental protocols. The content is tailored for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this important transformation.

The Foundational Chemistry: Electrophilic Iodination of Phenol

The synthesis of 2-iodophenol from phenol is a classic example of electrophilic aromatic substitution (EAS). The hydroxyl (-OH) group of phenol is a powerful activating substituent, meaning it increases the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles.[4] This activation is achieved through resonance, where the lone pairs on the oxygen atom are delocalized into the π-system of the ring.

This increased nucleophilicity, however, is directed specifically to the positions ortho and para to the hydroxyl group, making the -OH group an ortho, para-director.[5] Consequently, direct electrophilic attack on phenol yields a mixture of ortho and para substituted products.

A significant challenge in the iodination of aromatic compounds is the low electrophilicity of molecular iodine (I₂). Unlike the more reactive halogens, chlorine and bromine, iodine does not typically react with aromatic rings without the presence of a catalyst or an oxidizing agent.[4][6][7][8] Therefore, successful iodination of phenol hinges on the generation of a more potent iodinating species, effectively an electrophilic iodine equivalent ("I⁺").

Mechanism of Activation and Substitution

Most practical methods involve the in situ generation of this electrophilic species. An oxidizing agent reacts with a source of iodine (either I₂ or an iodide salt like KI) to form a highly reactive intermediate, such as hypoiodous acid (HOI) or an iodine cation complex.[6][8] Under neutral or basic conditions, phenol exists in equilibrium with its more nucleophilic phenolate form, which rapidly attacks the electrophilic iodine.[9] This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction concludes with the loss of a proton (H⁺) from the site of substitution, restoring the aromaticity of the ring and yielding the iodinated phenol.[5]

Figure 1: Generalized mechanism for electrophilic aromatic substitution of phenol.

Synthetic Strategies and Protocols

The primary challenge in synthesizing 2-iodophenol is controlling regioselectivity to favor the ortho product over the para isomer and to prevent over-iodination, which can lead to di- and tri-substituted byproducts.[10][11]

Direct Iodination with In Situ Oxidation

This is one of the most common, environmentally benign, and cost-effective approaches. It utilizes molecular iodine or an iodide salt with a suitable oxidizing agent. Hydrogen peroxide is a frequently used oxidant due to its low cost and the fact that its only byproduct is water.[12][13]

Causality Behind Experimental Choices:

  • Solvent: Water is often used as a solvent, aligning with green chemistry principles.[1][12] The reaction can proceed effectively in an aqueous medium, particularly as the phenolate ion is readily formed.

  • Oxidizing Agent (H₂O₂): Hydrogen peroxide activates the iodine, converting it into a more potent electrophile. The stoichiometry of H₂O₂ is critical; excess oxidant can lead to undesired side reactions or decomposition.

  • Stoichiometry: The molar ratio of phenol to iodine is key to controlling the degree of iodination. Using a substoichiometric amount of iodine relative to phenol can favor mono-iodination.[13][14]

Experimental Protocol: Iodination of Phenol using I₂/H₂O₂ in Water [13][14]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenol (e.g., 9.4 g, 0.1 mol).

  • Reagent Addition: Add 100 mL of deionized water. While stirring, add molecular iodine (e.g., 12.7 g, 0.05 mol, 0.5 equiv.).

  • Initiation: Slowly add 30% hydrogen peroxide (e.g., 11.3 mL, 0.1 mol, 1.0 equiv.) dropwise over 15 minutes. The reaction is typically exothermic.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate eluent system.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil, a mixture of 2-iodophenol and 4-iodophenol, is then purified by silica gel column chromatography using a gradient eluent of hexane and ethyl acetate to isolate the 2-iodophenol isomer.[14][15]

Data Summary: Direct Iodination Methods

Iodine SourceOxidizing AgentSolventTemp (°C)Yield (2-Iodophenol)ortho:para RatioReference
I₂H₂O₂WaterRT49%~2.3 : 1[13]
KIK₂FeO₄WaterRT92% (total isomers)Not specified[1]
I₂HNO₃Acetic AcidRTHigh YieldsNot specified[16]
KI(NH₄)₂S₂O₈aq. MethanolRTPredominantly orthoHigh[17]
Iodination with Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a potent iodinating agent because the I-Cl bond is polarized (Iδ⁺—Clδ⁻), rendering the iodine atom highly electrophilic.[9] This method is effective but requires careful handling due to the corrosive and reactive nature of ICl.

Mechanism with Iodine Monochloride The mechanism is a direct EAS reaction where the electron-rich phenol attacks the electrophilic iodine atom of ICl.

Figure 2: Iodination of phenol using iodine monochloride.

Experimental Protocol: General Procedure with ICl [18]

  • Setup: Dissolve phenol (1.0 equiv.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a flask protected from moisture.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition: Add a solution of iodine monochloride (1.0-1.1 equiv.) in the same solvent dropwise with vigorous stirring.

  • Reaction: Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir until completion (monitored by TLC).

  • Work-up & Purification: The work-up is similar to the H₂O₂ method, involving a quench with sodium thiosulfate, extraction, washing, drying, and chromatographic purification.

Advanced Strategies for Ortho-Selectivity

While direct iodination methods often yield mixtures, more advanced techniques can achieve high selectivity for the desired 2-iodophenol isomer.

  • Thallium(I) Acetate Mediated Iodination: This method involves the formation of a thallium(I) phenoxide intermediate. The iodine then coordinates with the thallium, delivering it specifically to the ortho position through a cyclic transition state.[19] While highly selective, the extreme toxicity of thallium compounds severely limits its practical application.

  • Palladium-Catalyzed C-H Activation: Modern synthetic chemistry offers highly selective methods through transition-metal catalysis. By first converting the phenol to a derivative with a directing group (e.g., a phenylcarbamate), a palladium(II) catalyst can be directed to activate the C-H bond exclusively at the ortho position for subsequent iodination.[20] This approach offers excellent regioselectivity and functional group tolerance but involves multiple steps and expensive catalysts.

General Experimental Workflow: From Reaction to Pure Product

A robust and reproducible synthesis requires careful execution of each step from setup to final purification.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Reaction Setup (Phenol, Solvent, I₂ Source) Addition 2. Reagent Addition (Oxidant / ICl) Setup->Addition Monitoring 3. Reaction Monitoring (TLC) Addition->Monitoring Quench 4. Quench Reaction (e.g., Na₂S₂O₃) Monitoring->Quench Extract 5. Liquid-Liquid Extraction Quench->Extract Dry 6. Dry & Concentrate Extract->Dry Chroma 7. Column Chromatography Dry->Chroma Characterize 8. Characterization (NMR, MS) Chroma->Characterize

Figure 3: Standard laboratory workflow for the synthesis and purification of 2-iodophenol.

Analytical Characterization of 2-Iodophenol

Proper characterization of the final product is essential to confirm its identity and purity.

Table of Properties and Spectroscopic Data for 2-Iodophenol

PropertyValueReference(s)
Molecular Formula C₆H₅IO[11][21]
Molar Mass 220.01 g/mol [11][21]
Appearance Pale yellow solid[11]
Melting Point 43 °C[11]
Boiling Point 186 °C (at 160 mmHg)[11]
¹H NMR (CDCl₃) δ ~7.7 (dd), ~7.3 (td), ~6.9 (dd), ~6.7 (td), ~5.5 (s, OH) ppm[15][22][23]
¹³C NMR δ ~155 (C-OH), ~139 (C-H), ~130 (C-H), ~122 (C-H), ~115 (C-H), ~86 (C-I) ppm[21]
Mass Spec (EI) m/z 220 (M⁺), 93[21][24]

Critical Safety and Handling Precautions

A thorough risk assessment must be conducted before undertaking any of the described procedures.

  • Phenol: Phenol is highly toxic, corrosive, and rapidly absorbed through the skin, potentially causing severe chemical burns and systemic toxicity that can be fatal.[25][26][27] Due to its anesthetic properties, initial skin contact may not cause pain.[26]

    • PPE: Always handle phenol in a certified chemical fume hood.[28][29] Wear a lab coat, chemical splash goggles, and heavy-duty gloves (neoprene or butyl rubber are recommended over standard nitrile gloves for handling concentrated phenol).[26][28]

    • First Aid (Skin Contact): Immediately flush the affected area with copious amounts of water for at least 15 minutes using an emergency shower.[26][29] Remove all contaminated clothing. If available, polyethylene glycol (PEG-300 or PEG-400) can be applied to the skin to complex with the phenol and slow absorption.[25] Seek immediate medical attention for any phenol exposure.

  • Iodine and Reagents: Molecular iodine can cause skin and respiratory irritation. Iodine monochloride is highly corrosive and reacts with moisture. All oxidizing agents should be handled with care and stored away from combustible materials.

  • Solvents: Organic solvents like ethyl acetate and hexane are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of 2-iodophenol from phenol is a well-established yet nuanced transformation. While direct iodination using an iodine source and an oxidizing agent like hydrogen peroxide offers a straightforward and environmentally conscious route, it often necessitates careful chromatographic separation to isolate the desired ortho isomer from its para counterpart and other byproducts. More sophisticated methods involving organometallic catalysis can provide superior regioselectivity for applications demanding high isomeric purity. The choice of synthetic route should be guided by considerations of yield, selectivity, cost, scalability, and, most importantly, safety. The protocols and data presented in this guide provide a solid foundation for researchers to successfully and safely perform this valuable chemical synthesis.

References

  • The Mechanism of the Iodination of Phenols. (n.d.). Iowa State College Journal of Science. [Link]

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution. (n.d.). Studylib. [Link]

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]

  • Pd(II) catalyzed ortho C-H iodination of phenylcarbamates at room temperature using cyclic hypervalent iodine reagents. (2015). PubMed. [Link]

  • Phenol oxidation with hypervalent iodine reagents. (n.d.). Wikipedia. [Link]

  • Cambie, R. C., Rutledge, P. S., Smith-Palmer, T., & Woodgate, P. D. (1977). Selective iodination of phenols in the ortho-position. Journal of the Chemical Society, Perkin Transactions 1, 2250-2253. [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). MANAC Inc. [Link]

  • 2-Iodophenol. (n.d.). Wikipedia. [Link]

  • Tajik, H., et al. (2011). Green and Efficient Method for the Iodination of Phenols in Water. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 377-382. [Link]

  • Gallo, R. D. C., Gebara, K. S., et al. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of Venomous Animals and Toxins including Tropical Diseases, 16(4). [Link]

  • Method for preparing iodo-phenol compound. (2008).
  • Process for the iodination of phenolic derivatives. (2011).
  • 2-Iodophenol. (n.d.). PubChem. [Link]

  • Reddy, C. R., et al. (2007). Regioselective Synthesis of 1,3,5-Substituted Benzenes via the InCl3/2-Iodophenol-Catalyzed Cyclotrimerization of Alkynes. The Journal of Organic Chemistry, 72(19), 7437-7440. [Link]

  • Electrophilic Substitution of Phenols. (2020). Chemistry LibreTexts. [Link]

  • Reactions of Phenols. (n.d.). Chemistry Steps. [Link]

  • Iodination of activated aromatics by using I2/ HNO3/AcOH. (n.d.). Baba Farid Group of Institutions. [Link]

  • Gallo, R. D. C., et al. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. SciELO. [Link]

  • Phenol Safe Handling Guide. (n.d.). Western Washington University. [Link]

  • 2-Iodophenol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. [Link]

  • Phenol - OHS Information Sheet. (2023). Monash University. [Link]

  • Phenol, 2-iodo-. (n.d.). NIST WebBook. [Link]

  • Electrophilic halogenation. (n.d.). Wikipedia. [Link]

  • Phenol. (n.d.). Princeton University Environmental Health & Safety. [Link]

  • p-IODOPHENOL. (n.d.). Organic Syntheses. [Link]

  • Edgar, K. J., & Falling, S. N. (2002). An efficient and selective method for the preparation of iodophenols. The Journal of Organic Chemistry, 67(15), 5287-5290. [Link]

  • Phenol: Hazards and Precautions. (2003). UC Berkeley EH&S. [Link]

  • 2,6-DIIODO-p-NITROANILINE. (n.d.). Organic Syntheses. [Link]

Sources

Exploratory

Introduction: Understanding the Role of 2-Iodophenol

An In-depth Technical Guide to the Solubility of 2-Iodophenol in Organic Solvents 2-Iodophenol (ortho-iodophenol) is an aromatic organic compound with the chemical formula IC₆H₄OH.[1] It presents as a light cream to yell...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Iodophenol in Organic Solvents

2-Iodophenol (ortho-iodophenol) is an aromatic organic compound with the chemical formula IC₆H₄OH.[1] It presents as a light cream to yellow crystalline solid that melts near room temperature.[1][2] As a substituted phenol, the introduction of an iodine atom onto the benzene ring significantly influences its chemical reactivity and physical properties compared to phenol itself.[2] This compound is a valuable precursor and building block in various synthetic applications, including the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic structures like 2-phenylbenzofuran.[2][3][4] Its utility in organic synthesis, particularly in coupling reactions where the iodine is substituted, makes a thorough understanding of its solubility paramount for reaction design, purification, and formulation.[1][3]

This guide provides a detailed examination of the solubility of 2-iodophenol in various organic solvents, grounded in the principles of intermolecular forces. It offers both a theoretical framework and practical, field-proven methodologies for solubility determination, tailored for researchers, chemists, and formulation scientists.

Physicochemical Properties of 2-Iodophenol

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key properties of 2-iodophenol are summarized below.

PropertyValueSource
Molecular Formula C₆H₅IO[3][5]
Molecular Weight 220.01 g/mol [3][6]
Appearance Light cream to yellow crystalline solid/powder[2][3]
Melting Point 37-43 °C[3][7]
Boiling Point 186-187 °C (at 160 mmHg)[3][7]
Density ~1.947 g/mL at 25 °C[3][4]
pKa 8.51 (at 25 °C)[1][4]

The presence of a hydroxyl (-OH) group and a large, polarizable iodine atom on the benzene ring makes 2-iodophenol a polar molecule capable of engaging in a variety of intermolecular interactions, which are the primary determinants of its solubility.

The Theoretical Basis of Solubility: Intermolecular Forces

The principle of "like dissolves like" is the cornerstone of predicting solubility.[8][9] This means substances with similar polarities and intermolecular forces tend to be soluble in one another. For 2-iodophenol, three primary forces are at play:

  • Hydrogen Bonding: The hydroxyl group is the most significant feature, acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This allows for strong interactions with polar protic solvents like alcohols.[2][9]

  • Dipole-Dipole Interactions: The electronegativity difference between oxygen, iodine, and carbon atoms creates a permanent molecular dipole. This allows 2-iodophenol to interact favorably with other polar molecules (both protic and aprotic).[9]

  • London Dispersion Forces: These temporary, induced dipoles exist in all molecules. The large electron cloud of the iodine atom and the π-system of the benzene ring make 2-iodophenol highly polarizable, leading to significant dispersion forces. These forces are crucial for its interaction with non-polar and weakly polar solvents.[9]

The interplay of these forces dictates the solubility profile of 2-iodophenol across different solvent classes.

Caption: Intermolecular interactions governing 2-iodophenol solubility.

Qualitative Solubility Profile

Based on its molecular structure, 2-iodophenol exhibits a predictable pattern of solubility.

  • High Solubility: It is easily soluble in polar organic solvents such as ethanol and diethyl ether.[3][10][11] This is due to the strong hydrogen bonding and dipole-dipole interactions between the phenolic hydroxyl group and the solvent molecules.

  • Moderate to Slight Solubility: In solvents of intermediate polarity, such as chloroform and ethyl acetate, it is described as slightly soluble.[4] While these solvents can engage in dipole-dipole interactions, they lack the strong hydrogen-bonding capability of alcohols.

  • Low Solubility/Insolubility: 2-iodophenol is less soluble in non-polar solvents like hexane or benzene.[2] In these cases, the energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak London dispersion forces formed between the solute and solvent.

  • Aqueous Solubility: It is slightly soluble in water.[3][4][10] The polar hydroxyl group allows for some interaction with water, but the large, non-polar iodinated benzene ring is hydrophobic, limiting overall solubility.[12] However, its solubility in aqueous solutions is highly pH-dependent. In basic solutions (pH > pKa of 8.51), it deprotonates to form the 2-iodophenoxide ion, which is significantly more soluble due to ion-dipole interactions.[2][4]

Experimental Protocol: Equilibrium Solubility Determination

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is a robust and widely accepted standard.[13][14] This protocol is a self-validating system, ensuring that true thermodynamic equilibrium is achieved.

Objective: To determine the saturation concentration of 2-iodophenol in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • High-purity 2-iodophenol (≥98%)

  • Analytical grade organic solvent

  • Temperature-controlled orbital shaker or water bath

  • Scintillation vials or sealed flasks

  • Analytical balance (±0.1 mg)

  • Calibrated pipettes and volumetric flasks

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • UV-Vis Spectrophotometer or HPLC system with a validated analytical method

Methodology:

  • Preparation of Standard Curve (Self-Validation Step 1):

    • Prepare a series of standard solutions of 2-iodophenol of known concentrations in the chosen solvent.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard.

    • Plot a calibration curve of absorbance/peak area versus concentration. The linearity of this curve (R² > 0.999) validates the analytical method's accuracy within the tested range.

  • Sample Preparation:

    • Add an excess amount of solid 2-iodophenol to a vial. The key is to ensure a solid phase remains after equilibrium is reached, confirming saturation. A general starting point is to add ~50-100 mg of solute to 5 mL of solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration (Core of the Experiment):

    • Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples at a constant speed. The agitation ensures maximum contact between the solute and solvent, accelerating the path to equilibrium.

    • Causality Check: Equilibrium is a state where the rate of dissolution equals the rate of precipitation. To ensure this state is reached, a time-point study is critical. Samples should be taken at various intervals (e.g., 12, 24, 48, and 72 hours).

  • Sampling and Analysis:

    • After the designated time, stop agitation and allow the vials to stand undisturbed in the temperature bath for at least 2-4 hours for the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals that would falsely elevate the measured concentration.

    • Quantitatively dilute the filtered sample with the solvent to bring its concentration into the linear range of the previously established calibration curve.

    • Analyze the diluted sample using the validated UV-Vis or HPLC method.

  • Data Interpretation and Validation (Self-Validation Step 2):

    • Calculate the concentration of 2-iodophenol in the original saturated solution using the dilution factor.

    • Plot the measured solubility versus time. The system is considered at equilibrium when the concentration values from consecutive time points (e.g., 48 and 72 hours) are statistically identical, forming a plateau. This validates that the measured value is the true equilibrium solubility.

G A 1. Add Excess 2-Iodophenol to Solvent in Vial B 2. Equilibrate in Temp. Controlled Shaker A->B H Equilibrium Check: Is Concentration Stable Over Time? B->H C 3. Settle & Withdraw Supernatant D 4. Filter Aliquot (0.22 µm Syringe Filter) C->D E 5. Quantitatively Dilute Filtered Sample D->E F 6. Analyze Concentration (UV-Vis or HPLC) E->F G 7. Calculate Solubility (e.g., mg/mL) F->G H->B No (Continue Equilibration) H->C Yes

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

2-Iodophenol is a polar molecule whose solubility is primarily dictated by its ability to participate in hydrogen bonding and dipole-dipole interactions. It is highly soluble in polar protic and aprotic organic solvents, slightly soluble in water and less polar solvents, and poorly soluble in non-polar hydrocarbons. The weak acidity of its phenolic proton makes its aqueous solubility highly dependent on pH. For drug development and chemical synthesis, where precise concentrations are required, a quantitative understanding obtained through rigorous experimental methods like the shake-flask protocol is indispensable. This guide provides the foundational knowledge and practical framework for researchers to confidently handle and utilize 2-iodophenol in their work.

References

  • Title: 2-Iodophenol - Solubility of Things Source: Vertex AI Search URL
  • Title: 2-Iodophenol Source: Wikipedia URL: [Link]

  • Title: 2-iodophenol - 533-58-4, C6H5IO, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Unknown URL
  • Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]

  • Title: 2-Iodophenol | C6H5IO | CID 10784 Source: PubChem URL: [Link]

  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Unknown URL
  • Title: How To Determine Solubility Of Organic Compounds? Source: YouTube URL: [Link]

  • Title: How to determine the solubility of organic compounds Source: Quora URL: [Link]

  • Title: Solubility and intermolecular forces Source: Khan Academy URL: [Link]

  • Title: Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications Source: Maricopa Open Digital Press URL: [Link]

  • Title: 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry Source: Saskoer.ca URL: [Link]

  • Title: Phenol, 2-iodo- Source: NIST WebBook URL: [Link]

Sources

Foundational

Spectroscopic data of 2-Iodophenol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Iodophenol Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic data for 2-Iodophenol, a key...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Iodophenol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-Iodophenol, a key aromatic halogen compound used in organic synthesis and pharmaceutical research. Understanding its spectroscopic signature is fundamental for reaction monitoring, quality control, and structural elucidation. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to offer a holistic view of the molecule's properties.

Introduction to 2-Iodophenol: Structure and Significance

2-Iodophenol (C₆H₅IO) is an ortho-substituted aromatic compound where an iodine atom and a hydroxyl group are attached to adjacent carbon atoms on a benzene ring. This substitution pattern profoundly influences its chemical reactivity and spectroscopic behavior. The electron-donating hydroxyl group and the electron-withdrawing, yet bulky, iodine atom create a unique electronic and steric environment, which is directly reflected in its spectral data. Accurate interpretation of this data is crucial for researchers in synthetic chemistry and drug development who utilize 2-Iodophenol as a precursor for more complex molecules.

Molecular Structure:

Caption: Molecular structure of 2-Iodophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Iodophenol, both ¹H and ¹³C NMR provide unambiguous information about the arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Iodophenol is characterized by distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns are highly informative of the ortho substitution.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Iodophenol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the labile hydroxyl proton.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

Data Interpretation and Key Insights:

The aromatic region of the spectrum (typically 6.5-8.0 ppm) will show four distinct signals corresponding to the four protons on the benzene ring. The hydroxyl proton signal is a broad singlet, and its position is highly dependent on the solvent and concentration.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-67.75ddJ = 7.8, 1.5
H-37.25tdJ = 7.8, 1.5
H-56.85ddJ = 7.8, 1.5
H-46.70tdJ = 7.8, 1.5
OH5.5 (variable)br s-

Data is representative and may vary slightly based on solvent and concentration.

Causality Behind the Observed Spectrum:

  • H-6: This proton is ortho to the iodine atom, which is deshielding, and meta to the hydroxyl group. This results in its downfield chemical shift. The multiplicity is a doublet of doublets due to coupling with H-5 (ortho, J ≈ 7.8 Hz) and H-4 (meta, J ≈ 1.5 Hz).

  • H-3: This proton is ortho to the hydroxyl group and meta to the iodine. The electron-donating nature of the hydroxyl group shields this proton, shifting it upfield relative to H-6. It appears as a triplet of doublets due to coupling with H-4 (ortho, J ≈ 7.8 Hz) and H-5 (meta, J ≈ 1.5 Hz).

  • H-5: This proton is para to the iodine and ortho to H-4 and H-6, resulting in a doublet of doublets.

  • H-4: This proton is para to the hydroxyl group and experiences the most shielding, hence its upfield position. It appears as a triplet of doublets.

  • OH Proton: The hydroxyl proton is labile and its chemical shift is highly variable. It often appears as a broad singlet due to hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the iodine and hydroxyl substituents significantly influences the chemical shifts of the carbon atoms.

Experimental Protocol: ¹³C NMR Sample Preparation and Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Data Interpretation and Key Insights:

The spectrum will show six distinct signals for the six carbon atoms of the benzene ring.

Carbon Assignment Chemical Shift (δ) ppm
C-2 (C-I)86.0
C-1 (C-OH)155.0
C-6130.0
C-4129.5
C-3122.0
C-5115.5

Data is representative and may vary slightly based on solvent.

Causality Behind the Observed Spectrum:

  • C-2 (C-I): The carbon directly attached to the iodine atom is significantly shielded due to the "heavy atom effect," resulting in a very upfield chemical shift for an aromatic carbon. This is a highly characteristic signal.

  • C-1 (C-OH): The carbon bearing the hydroxyl group is deshielded and appears at a downfield chemical shift, which is typical for phenolic carbons.

  • C-3, C-4, C-5, C-6: The remaining carbons show chemical shifts in the expected aromatic region, with their specific positions influenced by the electronic effects of the two substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In 2-Iodophenol, the most characteristic absorptions are from the O-H and C-O stretching vibrations of the phenol group and the C-H and C=C vibrations of the aromatic ring.

Experimental Protocol: IR Spectrum Acquisition (ATR)

  • Sample Preparation: Place a small amount of solid 2-Iodophenol directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Data Interpretation and Key Insights:

Vibrational Mode Frequency (cm⁻¹) Intensity
O-H stretch (H-bonded)3500-3300Strong, Broad
C-H stretch (aromatic)3100-3000Medium
C=C stretch (aromatic)1600-1450Medium-Strong
C-O stretch (phenol)1250-1200Strong
C-H bend (out-of-plane)900-675Strong
C-I stretch~650Weak-Medium

Causality Behind the Observed Spectrum:

  • O-H Stretch: The broadness of the O-H stretching band is a clear indication of intermolecular hydrogen bonding between the phenol molecules.

  • Aromatic Vibrations: The characteristic C-H and C=C stretching vibrations confirm the presence of the benzene ring.

  • C-O Stretch: The strong absorption around 1225 cm⁻¹ is typical for the C-O stretching vibration in phenols.

  • Out-of-Plane Bending: The pattern of the out-of-plane C-H bending bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring. For ortho-disubstitution, a strong band is typically observed around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of 2-Iodophenol into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

Data Interpretation and Key Insights:

m/z Relative Intensity (%) Assignment
220100[M]⁺ (Molecular Ion)
12710[I]⁺
9340[M-I]⁺
6530[C₅H₅]⁺

Fragmentation Pathway:

2-Iodophenol_Fragmentation M [C₆H₅IO]⁺˙ m/z = 220 M_minus_I [C₆H₅O]⁺ m/z = 93 M->M_minus_I - I• I_ion [I]⁺ m/z = 127 M->I_ion C5H5 [C₅H₅]⁺ m/z = 65 M_minus_I->C5H5 - CO

Caption: Key fragmentation pathways of 2-Iodophenol in EI-MS.

Causality Behind the Observed Spectrum:

  • Molecular Ion Peak ([M]⁺): The peak at m/z 220 corresponds to the intact molecular ion and confirms the molecular weight of 2-Iodophenol. This is typically the base peak (most intense) due to the stability of the aromatic system.

  • Loss of Iodine ([M-I]⁺): A very common fragmentation pathway for iodoaromatics is the cleavage of the C-I bond, resulting in a peak at m/z 93, corresponding to the phenoxy cation.

  • Iodine Cation ([I]⁺): A peak at m/z 127 corresponding to the iodine cation is also observed.

  • Loss of CO ([C₅H₅]⁺): The phenoxy cation can further fragment by losing a molecule of carbon monoxide (CO) to form the cyclopentadienyl cation at m/z 65.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating characterization of 2-Iodophenol. The ¹H and ¹³C NMR spectra unambiguously define the connectivity of the atoms, while the IR spectrum confirms the presence of the key functional groups. Finally, the mass spectrum verifies the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques offer a powerful and synergistic approach to the structural elucidation and quality assessment of 2-Iodophenol, providing researchers with the necessary information to confidently use this important chemical in their work.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook, SRD 69. (n.d.). Phenol, 2-iodo-. Retrieved from [Link]

Exploratory

An In-depth Technical Guide to the Regioselective Electrophilic Iodination of Phenol to 2-Iodophenol

This guide provides a comprehensive technical overview of the electrophilic iodination of phenol, with a specific focus on methodologies for achieving high regioselectivity for the ortho-isomer, 2-iodophenol. It is inten...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the electrophilic iodination of phenol, with a specific focus on methodologies for achieving high regioselectivity for the ortho-isomer, 2-iodophenol. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this critical transformation in organic synthesis.

Strategic Importance of 2-Iodophenol

2-Iodophenol is a valuable and versatile building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and fine chemicals.[1] Its utility stems from the unique reactivity of the carbon-iodine bond, which allows for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon and carbon-heteroatom bonds. The ortho relationship between the hydroxyl and iodo groups provides a powerful handle for constructing intricate heterocyclic scaffolds, such as benzofurans and benzoxazines, which are prevalent in medicinal chemistry.[2]

The Mechanistic Foundation: Electrophilic Aromatic Substitution (EAS) of Phenol

The synthesis of 2-iodophenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. Understanding the underlying principles governing the reactivity and regioselectivity of phenol in EAS is paramount to developing a successful synthetic strategy.

Activation of the Aromatic Ring

The hydroxyl (-OH) group of phenol is a powerful activating group.[3] One of the lone pairs on the oxygen atom can be delocalized into the benzene ring's π-system through resonance.[4] This donation of electron density increases the nucleophilicity of the aromatic ring, making it significantly more reactive towards electrophiles than benzene itself.[4][5] Consequently, reactions like halogenation can often be carried out under much milder conditions, sometimes without the need for a Lewis acid catalyst.[3][6]

The Ortho, Para Directing Effect

The resonance delocalization of the oxygen's lone pair does not increase electron density uniformly around the ring. Instead, the negative charge is preferentially localized at the ortho and para positions.[7] This is evident from the resonance structures of the phenoxide ion, an even more activated species.

As a result, an incoming electrophile will preferentially attack these electron-rich positions to form a more stable carbocation intermediate (the arenium ion or sigma complex).[3][7] The hydroxyl group is therefore classified as an ortho, para-director.

The Challenge of Electrophilic Iodination and Regiocontrol

While the -OH group directs substitution to the ortho and para positions, achieving high selectivity for 2-iodophenol presents specific challenges. Direct iodination of phenol often yields a mixture of 2-iodophenol and 4-iodophenol, along with di- and tri-iodinated byproducts.[8][9]

Several factors must be carefully controlled to favor the desired ortho-substitution:

  • Nature of the Electrophile: Molecular iodine (I₂) is a relatively weak electrophile and does not react readily with aromatic compounds without a catalyst or oxidizing agent.[10] The actual iodinating species is often a more potent electrophile, such as the hypoiodous acidium ion (H₂OI⁺), an iodine-amine complex, or an iodine cation (I⁺) generated in situ.[11][12][13]

  • Steric Hindrance: The para position is sterically less hindered than the two ortho positions, which can favor the formation of 4-iodophenol.[6][10]

  • Reaction Conditions: Solvent, pH, temperature, and the choice of iodinating agent and additives play a crucial role in determining the product distribution.[11][14]

Mechanism of Iodination

The electrophilic iodination of phenol proceeds via a two-step mechanism common to all EAS reactions.[15]

  • Generation of the Electrophile & Nucleophilic Attack: A potent iodine electrophile (E⁺, e.g., H₂OI⁺) is generated in situ. The electron-rich phenol ring acts as a nucleophile, attacking the electrophile. This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.

  • Deprotonation: A base removes a proton from the carbon atom that formed the new bond with iodine, restoring the aromaticity of the ring and yielding the substituted product.

Below is a diagram illustrating the general workflow for this reaction.

G cluster_0 Step 1: Electrophile Generation & Attack cluster_1 Step 2: Aromaticity Restoration Phenol Phenol Intermediate Resonance-Stabilized Carbocation Intermediate (Sigma Complex) Phenol->Intermediate Nucleophilic attack (Rate-determining step) I2 I₂ + Oxidant (e.g., H₂O₂) Electrophile Potent Electrophile (e.g., H₂OI⁺) I2->Electrophile In situ generation Base Base (e.g., H₂O) Intermediate->Base Proton Transfer Product 2-Iodophenol Base->Product Deprotonation

Caption: Mechanism of Electrophilic Iodination of Phenol.

Synthetic Methodologies for 2-Iodophenol

Several methods have been developed to improve the yield and regioselectivity of the ortho-iodination of phenol. The choice of method often depends on the desired scale, available reagents, and tolerance for byproducts.

Iodination with Iodine and an Oxidizing Agent

A common and environmentally conscious approach involves the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), in an aqueous medium.[16] The H₂O₂ oxidizes iodine to generate the active iodinating species.

This method can provide a good yield of 2-iodophenol, although some 2,6-diiodophenol may also be formed.[17] Careful control of stoichiometry is key. For instance, reacting phenol with 0.5 equivalents of iodine and 1 equivalent of hydrogen peroxide in water can yield 2-iodophenol as the major product (49% yield), alongside 2,6-diiodophenol (21% yield).[17]

Iodination using Amine-Iodine Complexes

The use of pre-formed or in situ generated amine-iodine complexes, such as the morpholine-iodine complex, provides a milder and often more selective route.[10][12] These complexes act as iodine carriers, delivering the electrophile to the phenol. The reaction is typically performed under mild basic conditions.[10] The presence of a second heteroatom in the amine structure appears to be important for the formation and stability of these complexes.[12]

Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a convenient and easy-to-handle source of electrophilic iodine. In the presence of a strong acid catalyst like p-toluenesulfonic acid (p-TsA), NIS can achieve highly regioselective monoiodination of phenols.[18] While this particular system often shows a strong preference for the para product, modifications to reaction conditions can influence the ortho/para ratio.

Comparison of Iodination Methods
MethodIodinating SystemTypical ConditionsKey FeatureOrtho:Para SelectivityReference
Direct IodinationI₂ / H₂O₂Water, Room TempGreen ChemistryPrefers ortho, but para and di-substituted products are common[16][17]
Amine ComplexMorpholine-I₂Mild basic solutionMild conditionsCan be tuned, but often favors para[10][12]
NIS/AcidNIS / p-TsAAcetonitrile, Room TempHigh yields for mono-iodinationOften highly para-selective[18]
EnzymaticIodide / Peroxidase / H₂O₂pH 5, Aqueous bufferBiocatalyticHigh ortho-selectivity (up to 86% 2-iodophenol)[8]

Validated Experimental Protocol: Synthesis of 2-Iodophenol using I₂/H₂O₂

This protocol is adapted from established literature procedures and represents a reliable method for the synthesis of 2-iodophenol on a laboratory scale.[16][17]

Materials:

  • Phenol (C₆H₅OH)

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Deionized Water

  • 10% Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a solution of phenol (1.0 eq) in deionized water, add iodine (0.5 eq). Stir the mixture vigorously at room temperature to ensure good dispersion.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (1.0 eq) dropwise to the stirring mixture. The reaction is exothermic and should be monitored. Maintain the temperature at or near room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Work-up: Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution until the characteristic brown color of iodine disappears. This step removes any unreacted iodine.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue contains a mixture of 2-iodophenol, 4-iodophenol, and 2,6-diiodophenol. Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate pure 2-iodophenol.[19]

Self-Validation: The purity of the final product should be confirmed by ¹H-NMR and ¹³C-NMR spectroscopy, and its melting point should be compared to the literature value (43 °C).

Conclusion and Outlook

The electrophilic iodination of phenol to produce 2-iodophenol is a foundational reaction in organic synthesis that requires a nuanced understanding of electrophilic aromatic substitution principles and careful control of reaction parameters. While direct iodination often leads to mixtures, methodologies employing specific oxidizing agents like H₂O₂ or specialized reagents such as amine-iodine complexes offer improved pathways. The ongoing development of catalytic systems, including palladium-catalyzed C-H activation and novel hypervalent iodine reagents, promises to deliver even more efficient and highly regioselective methods for the synthesis of ortho-iodinated phenols, further empowering their use in drug discovery and materials science.[20][21]

References

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.
  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Clark, J. (n.d.). Ring reactions of phenol. Chemguide. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

  • MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3231.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • The Mechanism of the Iodination of Phenols. (n.d.). Journal of the American Chemical Society.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Phenol Electrophilic substitution rxn. (n.d.). SlideShare.
  • PubMed. (2015). Pd(II) catalyzed ortho C-H iodination of phenylcarbamates at room temperature using cyclic hypervalent iodine reagents.
  • Quora. (2018). Why is electrophilic substitution reactions phenol is o, p-directing while nitrobenzene is meta directing?.
  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]...

  • Journal of the Brazilian Chemical Society. (2009). Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. 20(10), 1916-1920.
  • Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. (n.d.). Rasayan Journal of Chemistry.
  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). 2-Iodophenol. Retrieved from [Link]

  • ACS Publications. (2009). Regioselective Synthesis of 1,3,5-Substituted Benzenes via the InCl3/2-Iodophenol-Catalyzed Cyclotrimerization of Alkynes. The Journal of Organic Chemistry, 74(15), 5625-5628.
  • PubMed Central. (2021). Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents.
  • ResearchGate. (n.d.). Proposed mechanism for the oxidation of ortho substituted phenols by iodine(V) reagents.
  • PubMed Central. (2018). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science, 9(32), 6685-6690.
  • Sourcing 2-Iodophenol: A Guide for Pharmaceutical Intermedi
  • Royal Society of Chemistry. (2018). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science, 9, 6685-6690.
  • Organic Syntheses. (n.d.). p-IODOPHENOL.
  • SciELO. (2012). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 23(4).
  • ResearchGate. (2010). Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid.
  • Google Patents. (n.d.). CN101318881A - Method for preparing iodo-phenol compound.
  • PubMed Central. (2022). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. Journal of the American Chemical Society, 144(1), 325-336.
  • ACS Publications. (2006). An efficient and selective method for the preparation of iodophenols. The Journal of Organic Chemistry, 71(21), 8274-8276.
  • PubChem. (n.d.). 2-Iodophenol. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Reactivity and Stability of 2-Iodophenol

Abstract 2-Iodophenol is a versatile aromatic building block of significant interest to researchers in synthetic chemistry and drug development. Characterized by a hydroxyl group and an iodine atom in an ortho relationsh...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Iodophenol is a versatile aromatic building block of significant interest to researchers in synthetic chemistry and drug development. Characterized by a hydroxyl group and an iodine atom in an ortho relationship on a benzene ring, its utility stems from the distinct and exploitable reactivity of these functional groups. This technical guide provides an in-depth analysis of the core stability profile and reactivity landscape of 2-iodophenol. We will explore the factors governing its stability, including thermal and photochemical degradation pathways, and provide field-proven protocols for its safe handling and storage. The guide then delves into the compound's rich reactivity, with a primary focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental to the synthesis of complex biaryls and heterocyclic systems like benzofurans. By explaining the causality behind experimental choices and providing detailed, reproducible protocols, this document serves as an essential resource for scientists aiming to effectively leverage 2-iodophenol in their research endeavors.

Core Physicochemical Properties and Stability Profile

A thorough understanding of a reagent's physical properties and stability is the foundation of its successful application in synthesis and development. 2-Iodophenol is a solid at room temperature that requires specific handling to ensure its integrity.[1][2]

Identity and Physical Properties

The fundamental properties of 2-iodophenol are summarized below. These data are critical for reaction setup, purification, and safety considerations.

PropertyValueReference(s)
CAS Number 533-58-4[1][2]
Molecular Formula C₆H₅IO[1][2]
Molecular Weight 220.01 g/mol [1][2]
Appearance White, cream, or yellow to brown crystalline solid/powder.[3][4][5][3][4][5]
Melting Point 37-43 °C (lit.)[1][2][4][6]
Boiling Point 186-187 °C at 160 mmHg (lit.)[1][2][4]
Density ~1.947 g/mL at 25 °C (lit.)[2][4]
pKa 8.51[1][3]
Solubility Sparingly soluble in water; soluble in ethanol, ether, chloroform.[3][4][7][3][4][7]
Intrinsic Stability: Factors Governing Degradation

While generally stable under proper storage, 2-iodophenol is susceptible to degradation from several environmental factors.[3][4] The causality behind its instability is rooted in the inherent properties of the phenolic hydroxyl group and the carbon-iodine bond.

  • Thermal Stability : 2-Iodophenol is stable at room temperature in closed containers under normal conditions.[8] However, at elevated temperatures, such as in a fire, thermal decomposition can generate irritating and highly toxic gases, including carbon oxides and hydrogen iodide.[8][9]

  • Oxidative Stability : As a phenol, the compound is susceptible to oxidation. It is incompatible with strong oxidizing agents, which can lead to decomposition.[3][4][7][10] This reactivity is a key reason for storing it away from such substances.

  • Photostability : This is a critical and nuanced aspect of 2-iodophenol's stability. The compound is known to be light-sensitive.[3][7][11] Exposure to light, particularly UV radiation, can induce cleavage of the relatively weak carbon-iodine bond.[11][12] The degradation pathway is highly dependent on the pH of the medium, which dictates whether the compound exists in its neutral (2-IPhOH) or anionic phenolate (2-IPhO⁻) form.

    • In neutral solutions , photolysis primarily leads to the homolytic cleavage of the C-I bond. This generates a hydroxyphenyl radical and an iodine radical, which can subsequently form products like biphenyls in deoxygenated solutions.[12]

    • In basic solutions , the anionic 2-iodophenolate undergoes more complex heterolytic dehalogenation pathways. These can include ring contraction to form cyclopentadienic acids or the formation of an α-ketocarbene intermediate.[12]

G Figure 1: pH-Dependent Photodegradation of 2-Iodophenol cluster_neutral Neutral Conditions (pH < pKa) cluster_basic Basic Conditions (pH > pKa) IPhOH 2-Iodophenol (Neutral) radicals Hydroxyphenyl Radical + Iodine Radical IPhOH->radicals hv (Homolytic Cleavage) biphenyls Biphenyls (in deoxygenated solution) radicals->biphenyls IPhO 2-Iodophenolate (Anionic) intermediates Ring Contraction / α-Ketocarbene IPhO->intermediates hv (Heterolytic Cleavage) products Cyclopentadienic Acids & Other Products intermediates->products

Caption: pH-Dependent Photodegradation of 2-Iodophenol.

Handling and Storage Protocol

To ensure the long-term integrity and safety of 2-iodophenol, a self-validating storage and handling system must be implemented. This protocol is designed to mitigate the risks identified in its stability profile.

  • Procurement and Receiving : Upon receipt, inspect the container for a tight seal. Note the date of receipt on the container.

  • Storage Environment :

    • Temperature : Store in a cool, dry place at ambient room temperature.[4][6]

    • Atmosphere : Keep the container tightly closed to prevent moisture ingress and potential oxidation.[8][9]

    • Light : Store in a dark place or use an amber glass bottle to protect from light.[6][13] This is a critical step to prevent photodegradation.

    • Ventilation : Ensure storage in a well-ventilated area.[3][8]

  • Chemical Segregation : Store away from incompatible substances, particularly strong oxidizing agents.[3][10]

  • Handling :

    • Use with adequate ventilation, such as in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

    • Minimize dust generation during transfer.[8]

    • Wash hands thoroughly after handling.[8]

  • Shelf Life : While stable, it is best practice to use older stock first. Some suppliers suggest a shelf life of approximately one year.[6] Periodic quality checks (e.g., melting point, TLC) are recommended for long-term stored material.

The Reactivity Landscape of 2-Iodophenol

The synthetic utility of 2-iodophenol is primarily derived from the reactivity of the carbon-iodine bond, which is susceptible to a wide range of powerful bond-forming reactions, especially those catalyzed by transition metals.

The Carbon-Iodine Bond: The Epicenter of Reactivity

The C-I bond is the weakest of the carbon-halogen bonds, making it an excellent leaving group in catalytic cycles. This high reactivity allows reactions involving 2-iodophenol to proceed under milder conditions compared to its bromo- or chloro-analogs. This property is the cornerstone of its use in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and 2-iodophenol is an ideal substrate for these transformations.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds which are prevalent in pharmaceuticals.[14]

  • Mechanism & Causality : The reaction involves a catalytic cycle where a Pd(0) species undergoes oxidative addition into the C-I bond of 2-iodophenol. This is followed by transmetalation with a boronic acid derivative (in the presence of a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[14][15] The use of heterogeneous catalysts like Palladium on Carbon (Pd/C) in aqueous media represents an environmentally conscious and practical approach, simplifying product purification.[14][16]

G Figure 2: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n PdII Ar-Pd(II)-I Pd0->PdII Oxidative Addition PdII_Ar Ar-Pd(II)-Ar' PdII->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination Product Ar-Ar' PdII_Ar->Product IPhOH 2-Iodophenol (Ar-I) IPhOH->PdII BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->PdII_Ar

Caption: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling.

  • Experimental Protocol: Synthesis of 2-Hydroxybiphenyl [14]

    • Reagents : To a reaction flask, add 2-iodophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

    • Catalyst & Solvent : Add 10% Palladium on Carbon (Pd/C, 0.3 mol%) and water (5 mL).

    • Reaction : Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup : Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethyl acetate.

    • Extraction : Acidify the aqueous filtrate with 1M HCl and extract with ethyl acetate (3 x 15 mL).

    • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-hydroxybiphenyl.

  • Field Insight : While highly effective, the Suzuki coupling of 2-iodophenol can sometimes give lower yields compared to its 3- and 4-iodo isomers.[14] This is often attributed to potential steric hindrance from the ortho-hydroxyl group or competitive coordination of the phenolic oxygen to the palladium center, which can influence the kinetics of the catalytic cycle.

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[17] For 2-iodophenol, this reaction is not just a coupling method but a powerful strategy for the synthesis of benzofurans via a tandem coupling/cyclization sequence.[18][19]

  • Mechanism & Causality : The reaction employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle (similar to Suzuki), while a copper(I) co-catalyst activates the alkyne by forming a copper-acetylide intermediate.[17] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The presence of a base is crucial for deprotonating the terminal alkyne. The genius of using 2-iodophenol is that the resulting 2-alkynylphenol product is perfectly primed for a subsequent intramolecular cyclization (hydroalkoxylation) to form a five-membered benzofuran ring, often achievable in the same pot.[18]

G Figure 3: Simplified Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-I Pd0->PdII Oxidative Addition (Ar-I) PdII_Alk Ar-Pd(II)-C≡CR PdII->PdII_Alk Transmetalation PdII_Alk->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alk->Product CuI Cu(I) CuAlk Cu(I)-C≡CR CuI->CuAlk Deprotonation (Base, H-C≡CR) CuAlk->PdII_Alk Cu-Acetylide Transfer CuAlk->CuI To Pd Cycle

Caption: Simplified Catalytic Cycle of Sonogashira Coupling.

  • Experimental Protocol: Tandem Synthesis of 2-Phenylbenzofuran [7]

    • Reaction Setup : In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-iodophenol (1.0 mmol) and phenylacetylene (1.1 mmol) in a suitable solvent like triethylamine (TEA) or a mixture of DMF and a base.

    • Catalysts : Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (Copper(I) Iodide, CuI, 3-10 mol%).

    • Reaction : Heat the mixture to a temperature between 60-100 °C. The initial coupling is typically rapid. The subsequent cyclization to the benzofuran may require extended heating. Monitor by TLC or GC-MS.

    • Workup : After cooling, dilute the reaction mixture with a solvent like ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.

    • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel to obtain 2-phenylbenzofuran.

Other Notable Transformations

Beyond the two major coupling reactions, 2-iodophenol is a substrate for other advanced synthetic methods, particularly for constructing diverse heterocyclic cores.

  • Ullmann and Goldberg Couplings : These copper-catalyzed reactions are classic methods for forming C-O and C-N bonds, respectively. They have been applied in intramolecular settings with 2-iodophenol derivatives to synthesize important heterocycles like dibenzofurans and 3,4-dihydro-2H-1,4-benzoxazines.[20]

  • Heck and Carbonylative Cyclizations : Palladium-catalyzed intramolecular Heck reactions of O-allyl-2-iodophenols can construct dihydrobenzofuran skeletons.[21] Furthermore, carbonylative cyclizations, where carbon monoxide is incorporated, provide access to furanone-fused systems.[7]

Safety and Hazard Management

As a hazardous chemical, strict adherence to safety protocols is mandatory when working with 2-iodophenol.

GHS Hazard Classification
Hazard ClassCategoryStatementReference(s)
Acute Toxicity (Oral, Dermal, Inhalation)4H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2][9][22]
Skin Corrosion/Irritation2H315: Causes skin irritation.[2][9][22]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[2][9][22]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[2][9][22]
Exposure Control and Personal Protective Equipment (PPE)
  • Engineering Controls : Always handle 2-iodophenol in a well-ventilated area, preferably inside a certified chemical fume hood.[9]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[10]

    • Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[9]

    • Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[10]

    • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[8][10]

First Aid and Emergency Procedures
  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • Skin Contact : Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Consult a physician.[9][10]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical aid.[9][10]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

Conclusion: A Senior Scientist's Perspective

2-Iodophenol is more than just a simple halophenol; it is a strategic linchpin for the construction of complex molecular architectures. Its stability profile, while requiring careful management of light and oxidizing agents, is predictable and manageable with standard laboratory protocols. The true power of this reagent lies in the lability of its carbon-iodine bond, which serves as a versatile handle for a suite of high-yield, palladium-catalyzed cross-coupling reactions. For the medicinal chemist, it is a gateway to biaryl scaffolds and benzofuran cores. For the materials scientist, it offers a route to conjugated systems. Mastering the reactivity and handling of 2-iodophenol is a valuable skill, enabling researchers to efficiently translate simple starting materials into high-value, functional molecules.

References

  • Wikipedia. 2-Iodophenol. [Link]

  • Sarex. 2-Iodophenol. [Link]

  • Bonnichon, F., Grabner, G., Richard, C., & Lavédrine, B. (2003). Mechanism of 2-iodophenol photolysis in aqueous solution. New Journal of Chemistry, 27(3), 519-524. [Link]

  • Pothireddy, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4447-4467. [Link]

  • IWA Publishing. (1999). Flavor Profile Analysis and GC/MS Detection of Phenolic Iodinated Disenfection Byproducts in Drinking Water for the USA Space Program. Water Science and Technology, 40(6), 45-51. [Link]

  • Anwar, M. M., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092. [Link]

  • Wang, Z., et al. (2021). Divergent Total Syntheses of (−)-Galanthamine, (−)-Narwedine, (−)-Lycoraminone and (−)-Lycoramine, and Formal Syntheses of (−)-Morphine and (−)-Codeine. Organic Letters, 23(15), 5849-5854. [Link]

  • Wikipedia. Iodophenol. [Link]

  • VTechWorks. (1997). CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. [Link]

  • Wikipedia. 4-Iodophenol. [Link]

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]

  • El-Remaily, M. A. A., et al. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Egyptian Journal of Chemistry, 63(6), 2355-2366. [Link]

  • Ielo, L., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(6), 1735. [Link]

  • ChemBK. 2-iodophenol. [Link]

  • PubChem. 2-Iodophenol. [Link]

  • Wang, Y., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 3(10), 14333-14342. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578. [Link]

  • El-Batta, A., et al. (2007). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 9(12), 2341-2344. [Link]

  • ResearchGate. (2020). Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Science of Synthesis. (2017). Catalytic Reduction of Phenols, Alcohols, and Diols. [Link]

  • ResearchGate. (2021). Iodine‐Catalyzed Selective Synthesis of 2‐Sulfanylphenols. [Link]

Sources

Exploratory

A Technical Guide to the Safe Handling of 2-Iodophenol for Research Professionals

This guide provides a comprehensive overview of the hazards associated with 2-Iodophenol (CAS No. 533-58-4) and outlines detailed safety protocols for its handling, storage, and emergency management. Designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the hazards associated with 2-Iodophenol (CAS No. 533-58-4) and outlines detailed safety protocols for its handling, storage, and emergency management. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind safety measures, ensuring a foundational understanding of risk mitigation when working with this compound.

Section 1: Compound Profile & Hazard Identification

2-Iodophenol is an aromatic organic compound used as a disinfectant and an intermediate in organic synthesis, particularly in the creation of complex heterocyclic structures.[1][2][3] While invaluable in research, its phenolic structure and iodine substituent present a distinct hazard profile that demands rigorous safety protocols.

Physicochemical Properties

Understanding the physical characteristics of 2-Iodophenol is fundamental to anticipating its behavior in the laboratory and implementing appropriate controls. It is a solid at room temperature but has a low melting point, meaning it can be encountered as both a crystalline powder and a liquid.[4] It is also sensitive to light and should be stored accordingly to prevent degradation.[2][5]

PropertyValueSource(s)
CAS Number 533-58-4[6][7]
Molecular Formula C₆H₅IO[6][7][8]
Molecular Weight 220.01 g/mol [6][9]
Appearance Pink, yellow, or light brown crystalline solid[4][7][8]
Melting Point 37 - 43 °C / 98.6 - 109.4 °F[7][8]
Boiling Point 186 - 187 °C / 366.8 - 368.6 °F (at 160 mmHg)[7][8]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and ether.[2][7][8]
Stability Stable under normal storage conditions; light-sensitive.[2][5][8][10]
GHS Hazard Classification & Toxicological Profile

2-Iodophenol is classified as hazardous under the Globally Harmonized System (GHS).[4] Its primary risks are acute toxicity if ingested, inhaled, or in contact with skin, and severe irritation to the skin, eyes, and respiratory system.[4][6][10] The toxicological properties have not been fully investigated, which necessitates treating it with a high degree of caution.[6][8]

Hazard ClassificationPictogramSignal WordHazard StatementsSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) GHS07: Exclamation MarkWarningH302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[1][4][6][7]
Skin Corrosion/Irritation GHS07: Exclamation MarkWarningH315: Causes skin irritation[1][4][6][7]
Serious Eye Damage/Irritation GHS07: Exclamation MarkWarningH319: Causes serious eye irritation[1][4][6][7]
Specific Target Organ Toxicity (Single Exposure) GHS07: Exclamation MarkWarningH335: May cause respiratory irritation[1][4][6][7]
Primary Routes of Exposure & Health Effects
  • Inhalation: Inhaling dust or vapors can cause respiratory tract irritation.[8][10]

  • Skin Contact: Causes skin irritation.[8][10] Critically, like other phenols, it can be absorbed through the skin, potentially leading to systemic toxicity.[10][11]

  • Eye Contact: Causes serious eye irritation and may result in chemical conjunctivitis.[8]

  • Ingestion: Harmful if swallowed and may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[8][10]

  • Chronic Exposure: Prolonged exposure to iodides may lead to a condition known as "iodism," with symptoms including skin rash, headache, and irritation of mucous membranes.[6]

Section 2: Risk Assessment & Hierarchy of Controls

A robust safety plan is not merely about personal protective equipment; it is a systematic approach to mitigating risk at every level. The hierarchy of controls is a framework that prioritizes safety strategies from most to least effective.

The Causality of Risk: Understanding the Phenolic Hazard

The primary danger of 2-Iodophenol stems from its phenolic nature. Phenols are protoplasmic poisons that can cause severe chemical burns and are readily absorbed through the skin, leading to systemic toxicity.[11] The presence of iodine adds the risk of iodism upon chronic exposure.[6] Therefore, preventing direct contact and inhalation is the central goal of all safety protocols.

Implementing the Hierarchy of Controls

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 2-Iodophenol Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective Emergency_Spill_Response cluster_1 Emergency Spill Response Protocol Assess 1. Assess Spill (Minor vs. Major) Secure 2. Secure Area (Alert others, restrict access) Assess->Secure Report 3. Report (Notify Supervisor/EH&S) Secure->Report PPE 4. Don Appropriate PPE Report->PPE Cleanup 5. Clean Spill (Use spill kit) PPE->Cleanup Decontaminate 6. Decontaminate (Area and equipment) Cleanup->Decontaminate

Caption: A stepwise workflow for responding to a chemical spill.

Protocol: Minor Spill Cleanup (<5g)

A minor spill is one that can be safely managed by trained lab personnel without the assistance of emergency responders. [12]

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operational.

  • PPE: Don PPE as described in Section 3, including respiratory protection if necessary.

  • Contain: Gently cover the spill with an absorbent material from a chemical spill kit. Do not add water to water-reactive materials. [13]5. Collect: Carefully sweep or vacuum the material and absorbent into a designated hazardous waste container. [6][8][10]Avoid creating dust. [8]6. Decontaminate: Wipe the spill area with a soap and water solution, followed by clean water. [14]7. Dispose: Dispose of all contaminated materials (gloves, absorbent, clothing) as hazardous waste.

For major spills, evacuate the area immediately, close the doors, and contact your institution's emergency response team. [12][13]

Protocol: First Aid for Exposures

All exposures require immediate medical attention. Provide the Safety Data Sheet (SDS) to responding medical personnel. [6]

  • Inhalation:

    • Immediately move the affected person to fresh air. [6][7][8] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a pocket mask to avoid mouth-to-mouth contact). [6][7][8] 3. Seek immediate medical attention. [6][7][8]* Skin Contact:

    • Speed is essential. Immediately remove all contaminated clothing. [8][15] 2. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. [6][8][10] 3. Seek immediate medical attention. [8][10]* Eye Contact:

    • Immediately flush eyes with large amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [6][8][10] 2. Remove contact lenses if present and easy to do. [6][16] 3. Seek immediate medical attention. [8][10]* Ingestion:

    • Do NOT induce vomiting. [8] 2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. [6][8] 3. Never give anything by mouth to an unconscious person. [6] 4. Seek immediate medical attention. [6][8]

Protocol: Equipment Decontamination
  • PPE: Wear appropriate PPE during decontamination.

  • Initial Cleaning: Scrape or wipe off any gross contamination from glassware and equipment.

  • Washing: Wash equipment thoroughly with a laboratory detergent (e.g., Liquinox) and hot water, using a brush to remove residue. [17]4. Rinsing: Rinse thoroughly with tap water, followed by a final rinse with deionized water. [17]5. Drying: Allow equipment to air dry completely before storage or reuse. [17]

References

  • 2-Iodophenol | C6H5IO | CID 10784. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Iodophenol. Wikipedia. [Link]

  • 2-Iodophenol. Sarex. [Link]

  • Safety Data Sheet - 3-Iodophenol. Angene Chemical. [Link]

  • Appendix P - Phenol First Aid Guide and PPE. University of California, Santa Cruz, Environment, Health and Safety. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH, Centers for Disease Control and Prevention. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Field Equipment Cleaning and Decontamination. U.S. Environmental Protection Agency (EPA). [Link]

  • Flame Resistant PPE. The Ohio State University, Department of Chemistry and Biochemistry. [Link]

  • 2-Iodophenol. LookChem. [Link]

  • NFPA Chemicals. New Environment Inc. [Link]

  • First Aid: Chemical Exposure. University of Rochester Medical Center Health Encyclopedia. [Link]

  • Part E: Emergency Procedures. University of Wisconsin-La Crosse. [Link]

  • OESO Phenol Guideline. Duke University, Occupational & Environmental Safety Office. [Link]

  • Phenol, 2-iodo-. NIST WebBook, National Institute of Standards and Technology. [Link]

  • Lab Safety Emergency Chemical Spill Procedures. University of Hawaii at Manoa. [Link]

  • Decontamination methods. EBSCO. [Link]

  • CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. VTechWorks, Virginia Tech. [Link]

  • Occurrence of Iodophenols in Aquatic Environments and the Deiodination of Organic Iodine with Ferrate(VI). ACS Publications, Environmental Science & Technology. [Link]

Sources

Foundational

2-Iodophenol: A Comprehensive Technical Guide on its History, Synthesis, and Applications

<c> <c> Abstract 2-Iodophenol, an organoiodine compound, has quietly carved a significant niche in the landscape of organic chemistry. Its unique reactivity, stemming from the ortho-positioning of a hydroxyl and an iodin...

Author: BenchChem Technical Support Team. Date: January 2026

<c> <c>

Abstract

2-Iodophenol, an organoiodine compound, has quietly carved a significant niche in the landscape of organic chemistry. Its unique reactivity, stemming from the ortho-positioning of a hydroxyl and an iodine group on a benzene ring, makes it a versatile precursor in the synthesis of a wide array of complex molecules. This guide provides an in-depth exploration of 2-Iodophenol, from its historical synthesis to modern-day applications in pharmaceuticals and materials science. We will delve into its physicochemical properties, detailed synthetic protocols, and its pivotal role as a building block in advanced organic synthesis, offering researchers and drug development professionals a comprehensive resource.

Historical Context and Discovery

The study of halogenated phenols dates back to the 19th century, a period of foundational advancements in organic chemistry. While the exact date and discoverer of 2-Iodophenol are not prominently recorded, its synthesis is rooted in early investigations into the electrophilic substitution reactions of phenol.

Initial methods for producing iodophenols involved the direct reaction of phenol with iodine.[1][2] However, these early approaches often resulted in a mixture of ortho- and para-isomers (2-iodophenol and 4-iodophenol), with the para-isomer frequently being the major product due to lesser steric hindrance.[1] The challenge for early chemists was to control the regioselectivity of the iodination to favor the ortho product.

One of the more specific historical methods for preparing 2-Iodophenol involved the treatment of 2-chloromercuriphenol with iodine, a reaction that offered better control over the position of the iodine substituent.[1] Another classic route, still relevant today, is the diazotization of an aminophenol followed by a Sandmeyer-type reaction.[3][4] Specifically, 2-aminophenol can be converted to its diazonium salt, which is then treated with an iodide salt to yield 2-Iodophenol.[5] This method provided a more reliable pathway to the specific ortho-isomer, a crucial step for its eventual use in targeted synthesis.

Physicochemical Properties and Characterization

2-Iodophenol is a pale yellow or colorless crystalline solid that is light-sensitive and melts near room temperature.[1][6][7] It is slightly soluble in water but readily dissolves in organic solvents like ethanol and ether.[6][7] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Iodophenol

PropertyValueReference(s)
Molecular Formula C6H5IO[6][8]
Molecular Weight 220.01 g/mol [8]
Melting Point 37-43 °C[1][6][9]
Boiling Point 186-187 °C at 160 mmHg[6][9]
Density 1.947 g/mL at 25 °C[6][9]
pKa 8.51[1][6]
Appearance Colorless to pale yellow solid[6][7]
Solubility Slightly soluble in water; soluble in ethanol, ether[6][7]

Modern characterization of 2-Iodophenol relies on a suite of spectroscopic techniques.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the structure and purity. The ¹H NMR spectrum typically shows characteristic aromatic proton signals, and the ¹³C NMR spectrum reveals the six distinct carbon environments of the substituted benzene ring.[10][11][12]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the presence of iodine and the overall molecular structure.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, notably the broad O-H stretch of the phenolic group and the C-I stretching vibration.[8]

Modern Synthetic Methodologies

While historical methods laid the groundwork, modern organic synthesis demands efficiency, selectivity, and sustainability. Several contemporary methods are now employed for the synthesis of 2-Iodophenol.

Direct Iodination of Phenol

Direct iodination remains a viable method, with significant improvements in controlling regioselectivity. The key is the choice of iodinating agent and reaction conditions. A common modern approach involves the use of iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an aqueous medium.[6][14] This in-situ generation of a more electrophilic iodine species can provide good yields of 2-Iodophenol, although separation from the para-isomer might still be necessary.[14]

Sandmeyer Reaction from 2-Aminophenol

The Sandmeyer reaction continues to be a robust and highly selective method for the synthesis of 2-Iodophenol.[3][15] This two-step process involves:

  • Diazotization: 2-Aminophenol is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[16][17]

  • Iodination: The diazonium salt is then treated with a solution of potassium iodide. The diazonium group, being an excellent leaving group (N₂ gas), is displaced by the iodide ion.[5][16]

The workflow for this synthesis is depicted in the following diagram:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination cluster_2 Workup & Purification A 2-Aminophenol C 2-Hydroxybenzenediazonium Chloride (in situ) A->C B NaNO₂, HCl(aq) 0-5 °C B->C E 2-Iodophenol C->E D Potassium Iodide (KI) D->E F N₂ (gas) E->F Byproduct G Extraction with Organic Solvent E->G H Purification (e.g., Chromatography) G->H

Caption: Workflow for the synthesis of 2-Iodophenol via the Sandmeyer reaction.

Detailed Experimental Protocol: Sandmeyer Synthesis of 2-Iodophenol

The following protocol is a representative example of the Sandmeyer synthesis of 2-Iodophenol.

Materials:

  • 2-Aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2-aminophenol in a solution of concentrated HCl and water.

    • Cool the solution to 0-5 °C with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C. The causality here is critical: keeping the temperature low prevents the premature decomposition of the unstable diazonium salt.

    • Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed. This addition should be done cautiously as the reaction can be exothermic.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., in a 40-50 °C water bath) for about 10-15 minutes to ensure the complete decomposition of the diazonium salt.[16]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the crude 2-Iodophenol with diethyl ether.

    • Wash the combined organic layers with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography or crystallization to yield pure 2-Iodophenol.[6]

Applications in Organic Synthesis and Drug Development

The synthetic utility of 2-Iodophenol lies in its ability to participate in a variety of cross-coupling reactions, where the iodine atom is replaced by a new carbon or heteroatom group.[1] This makes it a valuable building block for constructing more complex molecular architectures.[18][19]

Cross-Coupling Reactions

2-Iodophenol is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with a boronic acid to form a C-C bond.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.[6]

  • Heck Coupling: Reaction with an alkene to form a new C-C bond.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The ortho-hydroxyl group can also participate in subsequent intramolecular cyclization reactions, providing efficient routes to various heterocyclic compounds like benzofurans.[6][9]

G A 2-Iodophenol D Coupled Intermediate A->D B Cross-Coupling Partner (e.g., Boronic Acid, Alkyne) B->D C Pd Catalyst, Base C->D F Complex Heterocycle (e.g., Benzofuran) D->F E Intramolecular Cyclization (Optional) E->F

Sources

Exploratory

Natural occurrence of iodophenols

An In-depth Technical Guide to the Natural Occurrence of Iodophenols Authored by: Gemini, Senior Application Scientist Iodophenols, a class of halogenated phenolic compounds, are increasingly recognized for their widespr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Iodophenols

Authored by: Gemini, Senior Application Scientist

Iodophenols, a class of halogenated phenolic compounds, are increasingly recognized for their widespread natural occurrence and significant biological activities. While initially studied as potential disinfection by-products in water treatment, a growing body of research has illuminated their synthesis by a diverse array of marine and terrestrial organisms.[1][2] This guide provides a comprehensive technical overview of the natural occurrence of iodophenols, intended for researchers, scientists, and drug development professionals. We will explore their enzymatic biosynthesis, distribution across various ecosystems, ecological functions, and established bioactivities. Furthermore, this document details authoritative analytical methodologies for their detection and quantification, providing a critical resource for professionals seeking to explore the pharmacological potential of these fascinating natural products.

Introduction to Iodophenols

An iodophenol is an organoiodide derivative of phenol, where one or more hydrogen atoms on the benzene ring are substituted by iodine atoms.[3] This substitution gives rise to a significant number of isomers. In total, there are 19 distinct iodophenols when considering all possible positional isomers, ranging from three monoiodophenols to a single pentaiodophenol.[3]

Historically, the interest in iodophenols was often linked to their formation during water disinfection processes, where iodine-based disinfectants react with naturally present phenolic compounds.[1][4] However, their role as secondary metabolites produced by living organisms is a field of expanding importance. These naturally occurring iodophenols are not mere chemical curiosities; they are bioactive molecules with defined ecological roles and considerable potential for pharmaceutical development.[5] Marine organisms, in particular, are a rich source of these compounds, leveraging them for chemical defense and communication.[6][7] This guide focuses on these natural pathways and occurrences, providing the foundational knowledge necessary for their study and exploitation.

Biosynthesis of Natural Iodophenols

The natural formation of iodophenols is not a spontaneous reaction but a highly controlled enzymatic process. Organisms must first concentrate iodide from their environment and then employ specific enzymes to catalyze the electrophilic iodination of a phenolic substrate.[8]

Enzymatic Machinery: The Role of Haloperoxidases and Laccases

The key catalysts in this process are enzymes capable of oxidizing halides.

  • Haloperoxidases (e.g., Vanadium Bromoperoxidase, Lactoperoxidase): These enzymes are central to the biosynthesis of halogenated compounds in marine algae and other organisms. In the presence of hydrogen peroxide (H₂O₂), they oxidize inorganic iodide (I⁻) into a more reactive iodine species, such as hypoiodous acid (HOI) or molecular iodine (I₂). This reactive iodine then acts as an electrophile, substituting onto the electron-rich aromatic ring of a phenol precursor.[6][8]

  • Laccases: These copper-containing oxidoreductases can also oxidize iodide to reactive iodine, which can then iodinate phenolic compounds like vanillin.[9][10] This process is particularly relevant in terrestrial environments and for potential "green chemistry" synthesis applications.[9][10] The reaction is efficient and can be enhanced by the presence of redox mediators.[10]

The causality behind this enzymatic choice is clear: iodide itself is not reactive enough to iodinate a phenol ring under physiological conditions.[8] The enzyme's role is to generate a potent electrophilic iodinating agent in a controlled manner, directing the synthesis of specific metabolites.

Proposed Biosynthetic Pathway

The general pathway for iodophenol biosynthesis involves two core steps: the oxidation of iodide and the subsequent electrophilic aromatic substitution.

Iodophenol Biosynthesis Proposed Biosynthetic Pathway for Iodophenols cluster_activation Step 1: Iodide Activation cluster_substitution Step 2: Electrophilic Substitution Iodide Iodide (I⁻) Enzyme Haloperoxidase or Laccase Iodide->Enzyme H2O2 H₂O₂ H2O2->Enzyme Reactive_Iodine Reactive Iodine (e.g., HOI, I₂) Enzyme->Reactive_Iodine Oxidation Iodophenol Iodophenol Product Reactive_Iodine->Iodophenol Iodination Phenol Phenolic Precursor (e.g., Tyrosine, Phlorotannin) Phenol->Iodophenol

Caption: A diagram illustrating the two-step enzymatic synthesis of iodophenols.

Distribution in Natural Environments

Iodophenols are predominantly found in marine ecosystems, which are rich in iodine. However, their presence is also noted in terrestrial contexts and as by-products in aquatic systems.

Marine Ecosystems: A Hotspot of Diversity

Marine organisms are the most prolific producers of halogenated natural products, including iodophenols.

  • Marine Algae: Red algae (Rhodophyta), brown algae (Phaeophyceae), and green algae (Chlorophyta) are well-documented sources.[6] They produce a variety of halogenated compounds, including iodinated phlorotannins and other polyphenols, which serve as a chemical defense against herbivores and pathogens.[6][7][11][12]

  • Marine Sponges (Porifera): Sponges are sessile invertebrates known for producing an astonishing diversity of secondary metabolites for defense.[13][14][15] Many species synthesize iodinated and brominated phenols and alkaloids as part of their chemical arsenal to deter predators and prevent biofouling.[13][16]

Table 1: Examples of Iodophenols from Marine Organisms

Organism Type Species Example Compound Class / Example Reference
Brown Algae Carpophyllum angustifolium Iododiphlorethol [11]
Red Algae Rhodomela larix Bromophenols (often co-occur with iodinated analogs) [6]

| Marine Sponges | Agelas oroides | Precursors to bromopyrrole alkaloids (iodinated variants possible) |[13] |

Terrestrial and Other Aquatic Environments

While less common than in marine settings, iodophenols can be formed in other environments.

  • Terrestrial Environments: The enzymatic machinery for halogenation exists in terrestrial organisms. Laccases, found in fungi and plants, can catalyze the iodination of phenolic precursors like lignin subunits.[9][10] This suggests a potential for in situ formation of iodophenols in iodine-rich soils or decaying plant matter, although this is less studied than for their chlorinated counterparts.[17][18]

  • Freshwater Systems (as DBPs): Iodophenols are frequently detected in river water and drinking water treatment plant effluents.[1][19] Their presence here is primarily anthropogenic, resulting from the reaction of industrial or naturally occurring iodide with phenolic pollutants during chlorination or other oxidative water treatments.[1] These compounds are of concern due to their low odor thresholds and potential toxicity.[1][4]

Ecological Roles and Bioactivity

Organisms do not expend energy producing secondary metabolites without a purpose. The primary driver for iodophenol synthesis appears to be ecological advantage.

Chemical Defense and Allelopathy

The most cited role for naturally occurring halogenated phenols is chemical defense.[6][7][20]

  • Anti-feedant Properties: Many of these compounds are unpalatable or toxic to herbivores, deterring grazing.

  • Antimicrobial and Antifouling: In sessile marine organisms like sponges and algae, iodophenols can prevent the settlement of larvae (antifouling) and inhibit the growth of pathogenic bacteria and fungi on their surfaces.[16][21]

Pharmacological Potential and Bioactivities

The same properties that make iodophenols effective chemical defense agents also make them attractive candidates for drug development.[5][22] Their bioactivity is a direct consequence of their chemical structure, which allows them to interact with biological macromolecules.

Table 2: Reported Bioactivities of Halogenated Phenols

Bioactivity Description Compound Class / Example Reference(s)
Antimicrobial Inhibition of bacterial and fungal growth. Iodovanillin shows significant effects on wood-degrading fungi. Iodovanillin, Iodo-ethyl vanillin [9][10]
Anticancer Cytotoxicity against various cancer cell lines. Marine sponges are a rich source of such compounds. Various compounds from sponges and algae [6][13][23]
Antioxidant Ability to scavenge free radicals, a property inherent to many polyphenolic compounds. Phlorotannins from marine algae [11][12]
Anti-inflammatory Potential to modulate inflammatory pathways. 2,4,6-triiodophenol has been studied as an anti-inflammatory agent. 2,4,6-triiodophenol (Bobel-24) [24]

| Enzyme Inhibition | Inhibition of key metabolic enzymes, such as HMG-CoA reductase, involved in cholesterol biosynthesis. | Rawsonol (a brominated derivative) |[7] |

Analytical Methodologies for Iodophenol Determination

The accurate identification and quantification of iodophenols in complex natural matrices is a significant analytical challenge. It requires sensitive and selective methods to distinguish these compounds from a vast background of other metabolites.[25][26]

Core Workflow: From Sample to Signal

A typical analytical workflow involves extraction, separation, and detection.

Analytical Workflow General Analytical Workflow for Iodophenols Sample 1. Sample Collection (e.g., Algal tissue, Water, Sponge extract) Extraction 2. Extraction (e.g., Solvent Extraction) Sample->Extraction Cleanup 3. Sample Cleanup / Derivatization (Optional, e.g., SPE, Silylation for GC) Extraction->Cleanup Separation 4. Chromatographic Separation Cleanup->Separation Detection 5. Detection & Identification Separation->Detection Quant 6. Quantification & Data Analysis Detection->Quant

Caption: A generalized workflow for the analysis of iodophenols from natural samples.

Key Experimental Protocol: HPLC-ICP-MS

For ultimate selectivity and sensitivity in iodine speciation, High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the gold standard.[24] It combines the powerful separation capabilities of HPLC with the element-specific detection of ICP-MS, which can measure the ¹²⁷I isotope with extremely low detection limits.[24]

Protocol: Determination of Iodophenols in an Aqueous Matrix via Anion-Exchange HPLC-ICP-MS

This protocol is adapted from the methodology described for the analysis of iodophenols in human urine, which can be modified for environmental water samples or aqueous extracts.[24]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump and autosampler.

  • Anion-exchange analytical column.

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS) equipped with a standard sample introduction system.

  • Direct connection tubing between the HPLC column outlet and the ICP-MS nebulizer.

2. Reagents and Standards:

  • Mobile Phase A: Deionized water (18.2 MΩ·cm).

  • Mobile Phase B: 50 mmol L⁻¹ Sodium Hydroxide (NaOH) solution.

  • Iodophenol standards: 2-iodophenol, 4-iodophenol, 2,4,6-triiodophenol, etc. Prepare stock solutions in a suitable solvent (e.g., methanol) and create working standards by diluting in deionized water.

3. Chromatographic Conditions:

  • Column: Anion-exchange column suitable for phenol separation.

  • Injection Volume: 100 µL.

  • Flow Rate: 1.0 mL/min.

  • Gradient Elution:

    • 0-2 min: 100% Mobile Phase A.

    • 2-7 min: Linear gradient to 100% Mobile Phase B.

    • 7-10 min: Hold at 100% Mobile Phase B (column wash).

    • 10-12 min: Return to 100% Mobile Phase A (equilibration).

  • Causality Note: The gradient from water to a basic NaOH solution is essential for eluting the weakly acidic phenols from the anion-exchange column. The separation is based on the differential interactions of the iodophenol isomers with the stationary phase.

4. ICP-MS Conditions:

  • Monitored Isotope: ¹²⁷I.

  • Plasma Conditions: Optimize RF power, nebulizer gas flow, and lens voltages for maximum sensitivity for iodine.

  • Data Acquisition: Time-resolved analysis mode, synchronized with the HPLC injection.

5. Data Analysis:

  • Identify peaks in the chromatogram by comparing retention times with those of the injected standards.

  • Quantify the concentration of each iodophenol by creating a calibration curve from the peak areas of the standards. The detection limits for this method can reach the low ng/L (µg/L) range.[24]

Conclusion and Future Directions

The study of naturally occurring iodophenols has transitioned from a niche area of natural product chemistry to a significant field with implications for ecology, environmental science, and pharmacology. Marine organisms, particularly algae and sponges, remain the most promising sources for discovering novel iodinated compounds with potent bioactivities.[12][13]

Future research should focus on several key areas:

  • Biosynthetic Elucidation: While the general enzymatic pathways are understood, the specific genes and regulatory networks controlling iodophenol production in different species remain largely unknown.

  • Terrestrial Exploration: The role and prevalence of iodophenols in terrestrial ecosystems is an under-explored frontier.

  • Drug Development: The potent antimicrobial and anticancer activities of many iodophenols warrant further investigation, including mechanism-of-action studies and preclinical trials.[5][27]

  • Sustainable Sourcing: As interest grows, developing sustainable methods for producing these compounds, such as enzymatic synthesis or heterologous expression of biosynthetic pathways, will be critical to avoid over-harvesting of natural sources.

This guide serves as a foundational document, providing the technical background and validated methodologies necessary for professionals to delve into the compelling world of natural iodophenols.

References

  • Iodophenol - Wikipedia. [Link]

  • 4-Iodophenol - Wikipedia. [Link]

  • Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds With Antifungal Activity. PLoS One. [Link]

  • Iodination of phenol. Riso National Laboratory. [Link]

  • Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity - PMC - NIH. [Link]

  • Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection - ResearchGate. [Link]

  • Antioxidant Activity of Marine Algal Polyphenolic Compounds: A Mechanistic Approach. Mary Ann Liebert, Inc., publishers. [Link]

  • CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER - VTechWorks. [Link]

  • Occurrence of Iodophenols in Aquatic Environments and the Deiodination of Organic Iodine with Ferrate(VI) - PubMed. [Link]

  • Occurrence of Iodophenols in Aquatic Environments and the Deiodination of Organic Iodine with Ferrate(VI) | Request PDF - ResearchGate. [Link]

  • 4-Iodophenol: Properties, Applications, and Synthesis of a Key Organic Intermediate. Acme Bioscience. [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC. [Link]

  • Evaluating the Pharmacological Potential of Marine-Derived Bioactive Compounds - JOCPR. [Link]

  • Pharmaceutical Properties of Marine Polyphenols: An Overview. Vietnam Journal of Science and Technology. [Link]

  • Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC - NIH. [Link]

  • Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - NIH. [Link]

  • Naturally occurring phenols - Wikipedia. [Link]

  • EXPLORING MARINE ORGANISMS AS POTENTIAL SOURCES OF BIOACTIVE COMPOUNDS FOR PHARMACEUTICAL APPLICATIONS. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Pharmacological Profile of Bromophenols Derived from Marine Organisms | Request PDF. [Link]

  • Marine Drugs and Pharmacological Innovations: Insights and Understanding the Oceanic Medicine - Longdom Publishing. [Link]

  • "Enzymes In Organic Synthesis". In: Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. [Link]

  • 4-Iodophenol | C6H5IO | CID 10894 - PubChem. [Link]

  • Bioactivities of Phenolics by Focusing on Suppression of Chronic Diseases: A Review - NIH. [Link]

  • p-IODOPHENOL - Organic Syntheses Procedure. [Link]

  • Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PubMed. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. [Link]

  • (PDF) Bioactive Compounds from Marine Sponges: Fundamentals and Applications - ResearchGate. [Link]

  • (PDF) The influence of marine algae on iodine speciation in the coastal ocean. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds - PMC - NIH. [Link]

  • Phenolics in ecological interactions: The importance of oxidation - Appel & Schultz Lab. [Link]

  • Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - Semantic Scholar. [Link]

  • Phenolics in ecological interactions: The importance of oxidation - ResearchGate. [Link]

  • Chlorophenols in the terrestrial environment - PubMed. [Link]

  • Antimicrobial Activities of Natural Bioactive Polyphenols - MDPI. [Link]

  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds - MDPI. [Link]

  • The Regulation by Phenolic Compounds of Soil Organic Matter Dynamics under a Changing Environment - NIH. [Link]

  • Anti-Biofilm Compounds Derived from Marine Sponges - MDPI. [Link]

  • Bromophenols in Marine Algae and Their Bioactivities - MDPI. [Link]

  • Naturally Occurring Bioactive Compound‐Derived Nanoparticles for Biomedical Applications - ResearchGate. [Link]

  • Enzymes as catalysts in organic synthesis: Expression, characterisation and directed evolution of a propanediol oxidoreductase - DiVA portal. [Link]

  • Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC - NIH. [Link]

  • (PDF) Abiotic formation of organohalogens in the terrestrial environment - ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Iodophenol in Suzuki-Miyaura Cross-Coupling Reactions

Abstract The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides an in-depth examination of the application of 2-iodophenol as a substrate in this pivotal reaction. We will explore the mechanistic nuances introduced by the phenolic hydroxyl group, detail optimized protocols for achieving high-yield couplings, and offer insights into catalyst selection, reaction setup, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile transformation for the synthesis of complex biaryl and substituted phenolic structures, which are prevalent motifs in pharmaceuticals and advanced materials.

Introduction: The Significance of 2-Iodophenol in C-C Bond Formation

The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, facilitates the cross-coupling of an organoboron species with an organohalide using a palladium catalyst and a base.[1] Its broad applicability has made it a go-to method for constructing biaryl frameworks. 2-Iodophenol is a particularly valuable building block in this context. The iodine substituent provides high reactivity in the catalytic cycle, while the adjacent hydroxyl group offers a handle for further functionalization or can be a critical pharmacophoric element in the final molecule.

The primary challenge and point of consideration when using 2-iodophenol is the presence of the acidic phenolic proton. This can influence the choice of base and may necessitate modified reaction conditions to prevent side reactions or catalyst deactivation. However, with the appropriate selection of reagents and conditions, the direct coupling of unprotected 2-iodophenol is not only feasible but often preferable, streamlining synthetic routes by avoiding protection-deprotection steps.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle with 2-Iodophenol

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species.[2][3] The key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (2-iodophenol) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step. The high reactivity of the C-I bond in 2-iodophenol facilitates this step, typically proceeding faster than with corresponding bromides or chlorides.[1]

  • Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron species is transferred to the palladium(II) center. This crucial step is highly dependent on the base.[4] The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which then readily transfers its organic moiety to the palladium complex.[5]

  • Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium(II) center couple to form the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6]

The presence of the hydroxyl group in 2-iodophenol can influence the electronic properties of the aryl halide and potentially coordinate to the palladium center, though this is not typically a major competing pathway. The primary consideration is the choice of base to effectively promote transmetalation without causing unwanted side reactions.

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols and Reagent Selection

The success of a Suzuki-Miyaura coupling with 2-iodophenol hinges on the judicious selection of the catalyst, ligand, base, and solvent system. Below are representative protocols and a discussion of key parameters.

General Protocol for the Synthesis of 2-Arylphenols

This protocol details a general procedure for the coupling of 2-iodophenol with an arylboronic acid.

Materials:

  • 2-Iodophenol (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add 2-iodophenol, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylphenol.

Figure 2: General experimental workflow.

Key Parameter Discussion
  • Palladium Catalyst: A variety of palladium sources can be employed. Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) catalyst. Other options include Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to the active Pd(0) species. For challenging couplings, more advanced catalyst systems with specialized ligands may be necessary.[7]

  • Ligands: Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity.[1] Triphenylphosphine (PPh₃) is a standard choice. For more demanding substrates, bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu research groups can significantly improve reaction outcomes. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Suzuki-Miyaura couplings.[3]

  • Base: The choice of base is critical.[4][5] Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The base's strength and solubility can impact the reaction rate and yield. Aqueous solutions of bases are often employed, as water can play a beneficial role in the transmetalation step.

  • Solvent: A range of solvents can be used, with common choices including toluene, dioxane, THF, and DMF, often in combination with water or an alcohol.[8] The solvent system should be chosen to ensure adequate solubility of all reactants. It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of 2-iodophenol with various arylboronic acids. These are intended as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄ (3)Dioxane/H₂O100890-98
33,5-Dimethylphenylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃ (2.5)Toluene110688-96
42-Thienylboronic acidPd₂(dba)₃/XPhos (1.5)K₃PO₄ (3)THF/H₂O801680-90

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst; Insufficiently inert atmosphere; Poor choice of base or solvent.Use fresh catalyst; Ensure rigorous degassing of solvents and purging of the reaction vessel; Screen different bases and solvent systems.[9]
Homocoupling of boronic acid Presence of oxygen; Use of a Pd(II) precatalyst without efficient reduction.Thoroughly degas all reagents and solvents; Use a Pd(0) source directly or ensure efficient in situ reduction.[8]
Dehalogenation of 2-iodophenol Presence of a hydride source.Choose a base and solvent that are less likely to act as hydride donors.[9]
Protodeboronation of boronic acid Unstable boronic acid under reaction conditions.Use fresh, high-purity boronic acid; Consider using a boronic ester or trifluoroborate salt which can be more stable.[8]

Conclusion

The Suzuki-Miyaura cross-coupling of 2-iodophenol is a powerful and reliable method for the synthesis of 2-substituted phenols. By understanding the key mechanistic steps and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and streamline the synthesis of complex molecules. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this important transformation in both academic and industrial research settings.

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry. 4

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate. 5

  • Suzuki reaction. (n.d.). Wikipedia.

  • Application Notes and Protocols: 2,5-Diiodophenol in Suzuki-Miyaura Cross-Coupling Reactions. (2025). BenchChem.

  • Troubleshooting guide for Suzuki reactions using phenanthroline ligands. (2025). BenchChem.

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (2022). MDPI.

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. (2023). National Institutes of Health.

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (n.d.). OUCI.

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications.

  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Iodothiophenol. (2025). BenchChem.

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

Sources

Application

Application Notes &amp; Protocols: The Versatility of 2-Iodophenol in Palladium-Catalyzed Synthesis

Abstract This technical guide provides an in-depth exploration of 2-iodophenol as a versatile and strategic building block in palladium-catalyzed cross-coupling reactions. Designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-iodophenol as a versatile and strategic building block in palladium-catalyzed cross-coupling reactions. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the fundamental principles and practical applications of 2-iodophenol in key transformations, including Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. We delve into the causality behind the selection of catalysts, ligands, and reaction conditions, offering field-proven insights to achieve high efficiency and selectivity. This guide features detailed, step-by-step protocols, comparative data tables, and mechanistic diagrams to empower users to confidently implement and adapt these powerful synthetic methods.

Introduction: The Strategic Advantage of 2-Iodophenol

2-Iodophenol is a uniquely valuable substrate in modern organic synthesis. Its structure features two key functional handles: a highly reactive carbon-iodine bond, ideal for oxidative addition to a palladium(0) center, and an ortho-hydroxyl group. This arrangement is not merely a matter of functionality but of strategic positioning. The hydroxyl group can act as a directing group, a proton source, or, most powerfully, as an intramolecular nucleophile. This latter capability enables elegant and atom-economical tandem reactions where a cross-coupling event is immediately followed by a cyclization, providing rapid access to privileged heterocyclic scaffolds like benzofurans.

This guide will dissect the application of 2-iodophenol in four major classes of palladium-catalyzed cross-coupling reactions, providing both the theoretical framework and the practical protocols necessary for successful execution.

The Cornerstone of Heterocycle Synthesis: Sonogashira Coupling and Tandem Cyclization

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl halide, is arguably the most impactful application of 2-iodophenol.[1] It serves as the gateway to the synthesis of 2-substituted benzofurans, a core motif in numerous natural products and pharmaceutical agents.[2][3] The process is a beautiful example of reaction engineering, where the initial C-C bond formation sets the stage for a subsequent intramolecular C-O bond formation (cyclization).

Mechanistic Rationale

The overall transformation occurs in two distinct, yet connected, catalytic cycles.

  • Sonogashira Coupling: The reaction begins with the classical Sonogashira catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-I bond of 2-iodophenol. Concurrently, a copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide. This species undergoes transmetalation with the Pd(II)-aryl complex. The resulting Pd(II)-alkynyl-aryl complex then undergoes reductive elimination to form the 2-alkynylphenol intermediate and regenerate the Pd(0) catalyst.

  • Intramolecular Cyclization (5-endo-dig): The phenolic proton of the 2-alkynylphenol intermediate is removed by the base present in the reaction mixture, generating a phenoxide. This potent intramolecular nucleophile then attacks the alkyne at the proximal carbon in a 5-endo-dig cyclization fashion, forming the benzofuran ring.

The elegance of this tandem approach lies in its efficiency; two bonds are formed in a single operation without the need to isolate the often-unstable alkynylphenol intermediate.[4]

Sonogashira_Cyclization cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization Pd(0) Pd(0) Ox_Add Oxidative Addition Pd(0)->Ox_Add 2-Iodophenol ArPd(II)I Ar-Pd(II)-I Ox_Add->ArPd(II)I Transmetalation Transmetalation ArPd(II)I->Transmetalation  Cu-Alkyne ArPd(II)Alkyne Ar-Pd(II)-Alkyne Transmetalation->ArPd(II)Alkyne Red_Elim_1 Reductive Elimination ArPd(II)Alkyne->Red_Elim_1 Red_Elim_1->Pd(0) Regenerates Catalyst 2-Alkynylphenol 2-Alkynylphenol Intermediate Red_Elim_1->2-Alkynylphenol Product Base Base (e.g., Et3N) 2-Alkynylphenol->Base Enters Cyclization Pathway Phenoxide Phenoxide Intermediate Base->Phenoxide Deprotonation Benzofuran 2-Substituted Benzofuran Phenoxide->Benzofuran 5-endo-dig Cyclization

Tandem Sonogashira/Cyclization Workflow.
Protocol: One-Pot Synthesis of 2-Phenylbenzofuran

This protocol describes the coupling of 2-iodophenol with phenylacetylene to yield 2-phenylbenzofuran.

Table 1: Reagents and Materials

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Eq.Mass/Volume
2-Iodophenol219.991.01.0220 mg
Phenylacetylene102.131.21.2122 mg (134 µL)
PdCl₂(PPh₃)₂ (Dichlorobis...)701.900.030.0321 mg
Copper(I) Iodide (CuI)190.450.050.059.5 mg
Triethylamine (Et₃N)101.193.03.0304 mg (420 µL)
N,N-Dimethylformamide (DMF), anhydrous---5 mL

Experimental Procedure:

  • Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), CuI (9.5 mg, 0.05 mmol), and 2-iodophenol (220 mg, 1.0 mmol).

  • Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Reagent Addition: Using syringes, add anhydrous DMF (5 mL) and triethylamine (420 µL, 3.0 mmol). Stir the mixture until all solids dissolve.

  • Substrate Addition: Add phenylacetylene (134 µL, 1.2 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C in a preheated oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-phenylbenzofuran as a solid.

C(sp²)-C(sp²) Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures, which are common in pharmaceuticals.[6] The coupling of 2-iodophenol with an arylboronic acid provides direct access to 2-hydroxybiphenyls.

Causality of Component Selection
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precursor. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) catalyst.[7]

  • Ligand: For aryl iodides, triphenylphosphine (PPh₃) is often sufficient. However, for more challenging couplings or to improve reaction rates, more electron-rich and bulky biaryl phosphine ligands (e.g., SPhos, XPhos) can be employed. These ligands facilitate both the oxidative addition and the final reductive elimination steps.[8]

  • Base: A base is crucial for activating the organoboron species. An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used. The base facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[9]

  • Solvent System: A mixture of an organic solvent (e.g., DME, Toluene, Dioxane) and water is standard. This biphasic system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.[10]

Suzuki_Miyaura Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add 2-Iodophenol ArPd(II)IL2 Ar-Pd(II)-I(L)₂ Ox_Add->ArPd(II)IL2 Transmetalation Transmetalation ArPd(II)IL2->Transmetalation Ar'B(OH)₂ + Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPd(II)Ar'L2 Red_Elim Reductive Elimination ArPd(II)Ar'L2->Red_Elim Red_Elim->Pd(0)L2 Catalyst Regeneration Product 2-Hydroxybiphenyl Red_Elim->Product

Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol: Synthesis of 2-Hydroxy-4'-methylbiphenyl

Table 2: Reagents and Materials

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Eq.Mass/Volume
2-Iodophenol219.991.01.0220 mg
4-Methylphenylboronic acid135.961.51.5204 mg
Pd(OAc)₂224.500.020.024.5 mg
Triphenylphosphine (PPh₃)262.290.080.0821 mg
Potassium Carbonate (K₂CO₃)138.213.03.0415 mg
1,2-Dimethoxyethane (DME)---4 mL
Water---1 mL

Experimental Procedure:

  • Setup: In a Schlenk tube, combine 2-iodophenol (220 mg, 1.0 mmol), 4-methylphenylboronic acid (204 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (21 mg, 0.08 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed DME (4 mL) and degassed water (1 mL).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and water (10 mL).

  • Extraction and Neutralization: Separate the layers. Extract the aqueous phase with diethyl ether (2 x 10 mL). Combine the organic layers and wash with 1M HCl (10 mL) to neutralize any remaining base, followed by a brine wash (15 mL).

  • Drying and Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product by column chromatography (silica gel, hexanes/ethyl acetate) to obtain 2-hydroxy-4'-methylbiphenyl.

C(sp²)-C(sp²) Bond Formation with Alkenes: The Heck Reaction

The Mizoroki-Heck reaction provides a method for the arylation of alkenes.[11] Using 2-iodophenol, this reaction can generate substituted stilbenes or cinnamates, which are valuable synthetic intermediates.[12]

Mechanistic Considerations

The catalytic cycle involves the oxidative addition of 2-iodophenol to Pd(0), followed by coordination and migratory insertion of the alkene into the Pd-C bond.[7] A subsequent β-hydride elimination releases the final product and forms a palladium-hydride species. The base in the reaction serves to regenerate the Pd(0) catalyst from this hydride species, completing the cycle. The reaction typically favors the formation of the trans-alkene product due to steric considerations in the transition state.

Protocol: Synthesis of Ethyl (E)-3-(2-hydroxyphenyl)acrylate

Table 3: Reagents and Materials for Heck Reaction

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Eq.Mass/Volume
2-Iodophenol219.991.01.0220 mg
Ethyl acrylate100.121.51.5150 mg (163 µL)
Pd(OAc)₂224.500.030.036.7 mg
Triethylamine (Et₃N)101.192.02.0202 mg (280 µL)
Acetonitrile (MeCN), anhydrous---5 mL

Experimental Procedure:

  • Setup: To a Schlenk tube under argon, add 2-iodophenol (220 mg, 1.0 mmol), Pd(OAc)₂ (6.7 mg, 0.03 mmol).

  • Reagent Addition: Add anhydrous acetonitrile (5 mL), triethylamine (280 µL, 2.0 mmol), and ethyl acrylate (163 µL, 1.5 mmol).

  • Reaction: Seal the tube and heat to 80 °C for 16 hours.

  • Work-up: Cool the reaction mixture, filter through a pad of Celite® to remove palladium black, and wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify by column chromatography (silica gel, hexanes/ethyl acetate) to yield the product.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a reaction of immense importance in pharmaceutical and materials science.[13] Coupling 2-iodophenol with primary or secondary amines requires careful selection of the catalyst system due to the potential for catalyst inhibition and side reactions.

The Critical Role of Ligand and Base
  • Ligand Choice: The successful amination of aryl halides, especially iodides, hinges on the use of bulky, electron-rich phosphine ligands.[14] Ligands like RuPhos, XPhos, or BrettPhos are essential. Their steric bulk promotes the final, often rate-limiting, reductive elimination step to form the C-N bond, while their electron-donating nature facilitates the initial oxidative addition.[15]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex), which is necessary for the catalytic cycle to proceed.[16] Sodium tert-butoxide (NaOtBu) is the most common choice for this transformation. Weaker bases are generally ineffective.[17]

Protocol: Synthesis of 2-(Piperidin-1-yl)phenol

Table 4: Reagents and Materials for Buchwald-Hartwig Amination

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Eq.Mass/Volume
2-Iodophenol219.991.01.0220 mg
Piperidine85.151.21.2102 mg (118 µL)
Pd₂(dba)₃915.720.010.029.2 mg
RuPhos469.610.040.0418.8 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Toluene, anhydrous---5 mL

Experimental Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the reagents, this reaction is best set up in a glovebox. In a vial, weigh Pd₂(dba)₃ (9.2 mg, 0.01 mmol), RuPhos (18.8 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Reagent Addition: Add 2-iodophenol (220 mg, 1.0 mmol), anhydrous toluene (5 mL), and piperidine (118 µL, 1.2 mmol).

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat in an oil bath at 100 °C for 18-24 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Conclusion

2-Iodophenol has proven to be a substrate of exceptional utility in palladium-catalyzed synthesis. Its true power is realized in tandem reactions, particularly the Sonogashira coupling/cyclization cascade, which offers a highly efficient route to the valuable benzofuran core. Furthermore, its successful application in Suzuki, Heck, and Buchwald-Hartwig couplings demonstrates its versatility for constructing a wide range of C-C and C-N bonds. Understanding the mechanistic principles behind catalyst, ligand, and base selection is paramount to harnessing the full synthetic potential of this important building block. The protocols provided herein serve as a robust starting point for researchers aiming to incorporate 2-iodophenol into their synthetic strategies.

References

  • Markina, N. A., Chen, Y., & Larock, R. C. (2013). Efficient microwave-assisted one-pot three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions. Tetrahedron, 69(19), 3785-3795. [Link]

  • Anilkumar, G., et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect, 4(19), 5683-5687. [Link]

  • Markina, N. A., Chen, Y., & Larock, R. C. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(19), 3785-3795. [Link]

  • Various Authors. (n.d.). One-pot synthesis of benzofurans from phenylacetylene and 2-iodophenol. ResearchGate. [Link]

  • D. Kalyani, K. R. M. Rao, B. M. D. G. S. G. D. S. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(5), 336-348. [Link]

  • ResearchGate. (n.d.). Optimization of the Heck coupling Reaction between 2 and Iodophenol and Ethylacrylate. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • Frontiers in Chemistry. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers Media S.A.[Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • ResearchGate. (n.d.). Pd(NHC)‐catalyzed Heck alkynylation/cyclization of 2‐iodophenol with terminal alkynes. [Link]

  • Cheung, C. W., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(12), 5351-5358. [Link]

  • Barluenga, J., et al. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(33), 11596-11599. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling followed by cyclization to form 2-substituted benzofurans and indoles. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). General synthesis of benzofurans via tandem Sonogashira coupling/5-endo-dig cyclization. [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Charette, A. B., & Giroux, A. (1996). Palladium-Catalyzed Suzuki-Type Cross-Couplings of Iodocyclopropanes with Boronic Acids: Synthesis of trans-1,2-Dicyclopropyl Alkenes. The Journal of Organic Chemistry, 61(25), 8718-8719. [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]

  • SciSpace. (2013). A New Synthesis of 2‐Aryl/Alkylbenzofurans by Visible Light Stimulated Intermolecular Sonogashira Coupling and Cyclization Reaction in Water. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • PubMed. (2020). Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Organic Letters. (2022). Divergent Total Syntheses of (−)-Galanthamine, (−)-Narwedine, (−)-Lycoraminone and (−)-Lycoramine, and Formal Syntheses of (−)-Morphine and (−)-Codeine. American Chemical Society. [Link]

  • Organic Letters. (2006). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. American Chemical Society. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Application of 2-Iodophenol in Modern Pharmaceutical Synthesis

Preamble: The Unique Synthetic Value of 2-Iodophenol In the landscape of pharmaceutical development, the efficiency and versatility of starting materials are paramount. 2-Iodophenol (CAS 533-58-4) stands out as a critica...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Unique Synthetic Value of 2-Iodophenol

In the landscape of pharmaceutical development, the efficiency and versatility of starting materials are paramount. 2-Iodophenol (CAS 533-58-4) stands out as a critical building block, prized for its dual-reactive nature that enables the construction of complex molecular architectures essential for pharmacologically active agents.[1] Its structure, featuring a nucleophilic hydroxyl group and a carbon-iodine bond highly susceptible to transition-metal-catalyzed cross-coupling, offers a powerful toolkit for medicinal chemists.[2] This guide provides an in-depth exploration of 2-iodophenol's applications, focusing on the causality behind synthetic strategies and providing field-proven protocols for its effective use.

Core Reactivity and Strategic Considerations

The synthetic utility of 2-iodophenol is anchored in the orthogonal reactivity of its two functional groups:

  • The Phenolic Hydroxyl (-OH) Group: This group acts as a potent nucleophile or can be readily converted into an ether or ester. Its acidity allows for straightforward deprotonation to form a phenoxide, which is a key intermediate in Williamson ether synthesis and Ullmann condensations.

  • The Carbon-Iodine (C-I) Bond: The iodine atom at the ortho position is an excellent leaving group in a multitude of palladium- and copper-catalyzed cross-coupling reactions. This enables the facile formation of C-C, C-N, and C-O bonds, serving as a linchpin for molecular elaboration.[3]

The strategic proximity of these two groups is particularly powerful, allowing for domino or tandem reactions where an initial cross-coupling is followed by an intramolecular cyclization, providing rapid access to important heterocyclic scaffolds.[4]

Key Synthetic Transformations in Drug Synthesis

2-Iodophenol is a substrate for several cornerstone reactions in pharmaceutical synthesis. The choice of catalytic system is critical and is dictated by the desired bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized C-C and C-N bond formation, and 2-iodophenol is an ideal substrate.[3] The selection of the ligand is crucial as it dictates the efficiency and scope of the transformation.[5]

  • Suzuki-Miyaura Coupling: Forges C(sp²)-C(sp²) bonds, essential for creating biaryl structures found in many pharmaceuticals. The reaction pairs 2-iodophenol with a boronic acid or ester. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the reductive elimination step.[3]

  • Sonogashira Coupling: Forms a C(sp²)-C(sp) bond by coupling 2-iodophenol with a terminal alkyne. This reaction, typically co-catalyzed by palladium and copper(I) iodide, is a gateway to synthesizing substituted alkynes and is a foundational step for building benzofuran heterocycles.[4][6][7]

  • Buchwald-Hartwig Amination: A powerful method for constructing C(sp²)-N bonds, allowing the synthesis of aryl amines.[8][9] This reaction has largely replaced harsher classical methods due to its superior functional group tolerance and broader substrate scope.[8][10] The choice of ligand and base is critical to achieving high yields.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions offer a complementary and often more economical approach to bond formation.

  • Ullmann Condensation (Diaryl Ether Synthesis): This classic reaction involves the coupling of 2-iodophenol (or its corresponding phenoxide) with an aryl halide to form a diaryl ether linkage.[11][12] Modern protocols often utilize ligands like N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) to accelerate the reaction and allow for milder conditions.[11][13] The diaryl ether motif is a key structural feature in numerous natural products and APIs, including thyroid hormones and the antibiotic vancomycin.[11]

Table 1: Overview of Catalytic Systems for Key Transformations of 2-Iodophenol
Reaction TypeTypical Palladium SourceTypical Ligand(s)Typical Copper SourceTypical Base(s)Solvent(s)Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, dppfN/AK₃PO₄, Cs₂CO₃Dioxane, Toluene, t-BuOH80-110
Sonogashira PdCl₂(PPh₃)₂, Pd(OAc)₂PPh₃CuI (co-catalyst)Et₃N, K₂CO₃THF, DMF25-110
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BINAP, XantphosN/ANaOt-Bu, K₃PO₄Toluene, Dioxane80-110
Ullmann Ether Synthesis N/AN/ACuI, Cu₂OK₂CO₃, Cs₂CO₃DMF, Acetonitrile, Pyridine90-200

Application Feature: Synthesis of the Benzofuran Scaffold

The benzofuran core is a privileged scaffold in medicinal chemistry, present in drugs such as the antiarrhythmic agent Amiodarone .[14][15] 2-Iodophenol is an exemplary starting material for its synthesis, most commonly via a domino Sonogashira coupling/cyclization sequence.[4]

The causality is elegant:

  • A palladium/copper-catalyzed Sonogashira coupling occurs between 2-iodophenol and a terminal alkyne, forming a 2-alkynylphenol intermediate.

  • In the same pot, under the influence of the catalyst and base, a 5-endo-dig intramolecular cyclization occurs, where the phenolic oxygen attacks the alkyne, leading to the formation of the benzofuran ring.[4]

This one-pot procedure is highly efficient and allows for the rapid construction of substituted benzofurans from readily available materials.[6]

Visualizations: Reaction Pathways and Experimental Workflow

dot digraph "Reaction_Pathways_of_2_Iodophenol" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Start [label="2-Iodophenol", fillcolor="#FFFFFF", shape=Mdiamond]; Suzuki [label="Suzuki-Miyaura\nCoupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira\nCoupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig\nAmination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ullmann [label="Ullmann\nCondensation", fillcolor="#FBBC05", fontcolor="#FFFFFF"];

ProductBiaryl [label="2-Arylphenol\n(Biaryl)", fillcolor="#FFFFFF"]; ProductAlkyne [label="2-Alkynylphenol", fillcolor="#FFFFFF"]; ProductAmine [label="2-(Arylamino)phenol", fillcolor="#FFFFFF"]; ProductEther [label="Diaryl Ether", fillcolor="#FFFFFF"]; ProductBenzofuran [label="Benzofuran\nDerivative", fillcolor="#FFFFFF", shape=Mdiamond];

// Edges Start -> Suzuki [label="+ Ar-B(OH)₂\n[Pd]", fontsize=10]; Suzuki -> ProductBiaryl;

Start -> Sonogashira [label="+ R-C≡CH\n[Pd/Cu]", fontsize=10]; Sonogashira -> ProductAlkyne; ProductAlkyne -> ProductBenzofuran [label="Intramolecular\nCyclization", style=dashed, color="#EA4335", fontcolor="#EA4335", fontsize=10];

Start -> Buchwald [label="+ R₂NH\n[Pd]", fontsize=10]; Buchwald -> ProductAmine;

Start -> Ullmann [label="+ Ar-OH\n[Cu]", fontsize=10]; Ullmann -> ProductEther; } .dot Caption: Key synthetic pathways originating from 2-iodophenol.

dot digraph "Protocol_Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Setup [label="1. Reaction Setup\n- Add 2-Iodophenol, Alkyne, Base\n- Add Catalyst & Co-catalyst"]; Inert [label="2. Inert Atmosphere\n- Evacuate & backfill\n with Argon/Nitrogen (3x)"]; Solvent [label="3. Add Solvents\n- Add degassed DMF & Et₃N"]; Reaction [label="4. Reaction\n- Stir at specified temp.\n- Monitor by TLC/LC-MS"]; Workup [label="5. Aqueous Workup\n- Quench reaction\n- Extract with organic solvent"]; Purify [label="6. Purification\n- Dry organic layer\n- Concentrate in vacuo\n- Column Chromatography"]; Analysis [label="7. Analysis\n- Characterize by NMR, MS"];

// Edges Setup -> Inert; Inert -> Solvent; Solvent -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Analysis; } .dot Caption: General workflow for a cross-coupling protocol.

Experimental Protocols

The following protocols are representative examples of how 2-iodophenol is utilized in key synthetic transformations. They are designed to be self-validating, with clear steps and rationales.

Protocol 1: One-Pot Synthesis of 2-Phenylbenzofuran via Domino Sonogashira Coupling-Cyclization

This protocol demonstrates the power of 2-iodophenol in rapidly constructing heterocyclic systems.[4][7] The reaction couples 2-iodophenol with phenylacetylene, followed by an in-situ cyclization to yield the benzofuran product.

Reaction Scheme: (Image of the reaction: 2-iodophenol + phenylacetylene -> 2-phenylbenzofuran)

Materials and Reagents:

ReagentFormulaMWAmount (mmol)Mass/Volume
2-IodophenolC₆H₅IO219.991.0220 mg
PhenylacetyleneC₈H₆102.131.2123 mg (135 µL)
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.03 (3 mol%)21 mg
Copper(I) IodideCuI190.450.02 (2 mol%)3.8 mg
Triethylamine (Et₃N)C₆H₁₅N101.192.0202 mg (278 µL)
Tetrahydrofuran (THF)C₄H₈O72.11-5 mL

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-iodophenol (220 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (3.8 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: The palladium(0) species active in the catalytic cycle is sensitive to oxidation, requiring the exclusion of air.

  • Reagent Addition: Through the septum, add degassed THF (5 mL), triethylamine (278 µL, 2.0 mmol), and phenylacetylene (135 µL, 1.2 mmol) via syringe. Causality: Triethylamine acts as both a base to deprotonate the phenol and to neutralize the HI generated during the reaction.

  • Reaction: Stir the mixture at room temperature (25 °C) for 12 hours or until TLC analysis (e.g., 9:1 Hexanes:Ethyl Acetate) indicates complete consumption of the 2-iodophenol. For more substituted or less reactive alkynes, heating to 50-80 °C may be necessary.[4]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes to 95:5 hexanes:ethyl acetate) to afford 2-phenylbenzofuran as a white solid.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 2-Phenylphenol

This protocol illustrates the use of 2-iodophenol for constructing a biaryl linkage, a common motif in drug candidates.[16]

Reaction Scheme: (Image of the reaction: 2-iodophenol + phenylboronic acid -> 2-phenylphenol)

Materials and Reagents:

ReagentFormulaMWAmount (mmol)Mass/Volume
2-IodophenolC₆H₅IO219.991.0220 mg
Phenylboronic AcidC₆H₇BO₂121.931.2146 mg
Palladium(II) AcetatePd(OAc)₂224.500.02 (2 mol%)4.5 mg
SPhosC₂₇H₃₃O₂P410.520.04 (4 mol%)16.4 mg
Potassium Phosphate (K₃PO₄)K₃PO₄212.272.0425 mg
1,4-DioxaneC₄H₈O₂88.11-5 mL

Procedure:

  • Vessel Preparation: To a dry reaction vial, add 2-iodophenol (220 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) to the vial. Causality: Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve both organic substrates and inorganic bases, and its relatively high boiling point.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-phenylphenol.

Conclusion

2-Iodophenol is a cornerstone intermediate whose value is defined by its predictable and versatile reactivity. Its ability to participate in a wide array of robust, high-yielding cross-coupling and cyclization reactions makes it an indispensable tool for the synthesis of complex pharmaceutical agents. The protocols and strategies outlined in this guide provide a framework for leveraging the unique properties of this compound to accelerate drug discovery and development programs.

References

  • Vertex AI Search. Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol.
  • Benchchem. Comparing the efficacy of different catalysts for reactions with 2-(2-Iodophenyl)propan-2-ol.
  • ChemicalBook. Amiodarone synthesis.
  • RSC Publishing. Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2024).
  • Guidechem. What is the synthesis route of 2-Iodophenol?.
  • WIPO Patentscope. Preparation method of amiodarone hydrochloride. (2019).
  • ResearchGate. One‐pot synthesis of benzofurans from phenylacetylene and 2‐iodophenol.
  • Wikipedia. Buchwald–Hartwig amination.
  • Pharmaceutical Intermediate Buyers Guide. Sourcing 2-Iodophenol: A Guide for Pharmaceutical Intermediate Buyers.
  • New Drug Approvals. AMIODARONE. (2014).
  • Wikipedia. 2-Iodophenol.
  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years.
  • Princeton University. Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. (2002).
  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years.
  • ACS Publications. Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. (2014).
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
  • Beilstein Journal of Organic Chemistry. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012).
  • Organic Chemistry Portal. Ullmann Reaction.

Sources

Application

The Strategic Utility of 2-Iodophenol in the Synthesis of Bioactive Heterocyclic Scaffolds: Advanced Application Notes and Protocols

Introduction: 2-Iodophenol as a Cornerstone in Heterocyclic Chemistry In the landscape of modern synthetic organic chemistry, the pursuit of efficient and versatile pathways to construct complex molecular architectures i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Iodophenol as a Cornerstone in Heterocyclic Chemistry

In the landscape of modern synthetic organic chemistry, the pursuit of efficient and versatile pathways to construct complex molecular architectures is paramount, particularly in the realm of drug discovery and materials science. Among the myriad of starting materials, 2-iodophenol emerges as a uniquely powerful precursor for the synthesis of a diverse array of heterocyclic compounds. Its strategic placement of a hydroxyl group ortho to a reactive iodine atom provides a conformational and electronic predisposition for intramolecular cyclization reactions, making it an ideal substrate for constructing fused ring systems. This guide delves into the nuanced applications of 2-iodophenol, presenting not just protocols, but the underlying chemical logic that empowers researchers to harness its full synthetic potential. We will explore its pivotal role in forming critical heterocyclic cores such as benzofurans and dibenzofurans, which are prevalent in numerous natural products and pharmaceuticals.[1][2]

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of 2-iodophenol is primarily centered around the initial formation of a new bond at the iodine-bearing carbon, followed by a subsequent intramolecular cyclization involving the phenolic oxygen. The two most powerful and widely employed strategies are the Palladium/Copper-catalyzed Sonogashira coupling for benzofuran synthesis and the Copper-catalyzed Ullmann condensation for the preparation of dibenzofuran precursors.

Benzofuran Synthesis via Tandem Sonogashira Coupling and Cyclization

The one-pot synthesis of 2-substituted benzofurans from 2-iodophenol and terminal alkynes is a classic and reliable method.[3] This transformation proceeds through a tandem sequence of a Sonogashira cross-coupling reaction followed by an intramolecular cyclization (heteroannulation).

Mechanism: The catalytic cycle, typically involving both palladium and copper, begins with the oxidative addition of the 2-iodophenol to a Pd(0) species. Concurrently, the copper(I) co-catalyst activates the terminal alkyne, facilitating its deprotonation by a mild base to form a copper acetylide. Transmetalation from copper to the palladium complex, followed by reductive elimination, furnishes the 2-alkynylphenol intermediate. The final step is the intramolecular 5-exo-dig cyclization, where the phenolic oxygen attacks the alkyne, a process that can be promoted by the catalyst system or simply by heat and base.

Diagram 1: Catalytic Cycle of Benzofuran Synthesis

A visual representation of the Sonogashira coupling and subsequent cyclization cascade.

Benzofuran_Synthesis cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-I Pd(0)->Oxidative_Addition 2-Iodophenol Transmetalation Ar-Pd(II)-Alkyne Oxidative_Addition->Transmetalation Cu-Alkyne Reductive_Elimination 2-Alkynylphenol Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Cyclization Benzofuran Reductive_Elimination->Cyclization Base/Heat Terminal_Alkyne Terminal_Alkyne Copper_Acetylide Copper_Acetylide Terminal_Alkyne->Copper_Acetylide Cu(I), Base Copper_Acetylide->Transmetalation

Caption: Workflow for Benzofuran Synthesis via Sonogashira Coupling.

Comparative Analysis of Catalytic Systems:

While the traditional Pd/Cu co-catalytic system is robust, copper-free Sonogashira protocols have gained traction to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

Catalyst SystemAdvantagesDisadvantagesTypical Conditions
Pd/Cu Co-catalyst High efficiency, broad substrate scope, mild conditions often suffice.Potential for Glaser homocoupling of the alkyne, requiring strictly anaerobic conditions.PdCl₂(PPh₃)₂, CuI, Amine base (e.g., Et₃N), Solvent (e.g., THF, DMF).
Copper-Free Systems Avoids Glaser coupling, simpler reaction setup.May require more specialized and expensive ligands, potentially higher temperatures.Pd(OAc)₂, Ligand (e.g., P(t-Bu)₃), Base (e.g., Cs₂CO₃), Solvent (e.g., DMF).[5]

Detailed Protocol 1: Pd/Cu-Catalyzed Synthesis of 2-Phenylbenzofuran

This protocol provides a reliable method for the synthesis of a representative 2-arylbenzofuran.

Materials:

  • 2-Iodophenol (1.0 mmol, 220 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous, degassed THF (10 mL)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add 2-iodophenol, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (10 mL) and triethylamine (5 mL) via syringe.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenylbenzofuran.

Troubleshooting:

  • Formation of a black precipitate (Palladium black): This indicates catalyst decomposition. Ensure all reagents and solvents are of high purity and thoroughly degassed. Some anecdotal evidence suggests that THF can promote palladium black formation; in such cases, switching to DMF may be beneficial.[6]

  • Low Yield: Check the quality of the CuI, as it can degrade over time. Ensure the base is anhydrous. The reactivity of aryl halides follows the order I > Br > Cl, so 2-iodophenol is an ideal substrate.[4]

  • Alkyne Homocoupling: This is a sign of oxygen contamination. Improve the inert atmosphere and ensure all liquids are properly degassed.

Dibenzofuran Synthesis via Ullmann Condensation and Cyclization

The synthesis of dibenzofurans often proceeds in a two-step sequence starting from 2-iodophenol. The first step is an Ullmann condensation to form a diaryl ether, which then undergoes an intramolecular C-C bond formation to construct the dibenzofuran core.[7][8]

Mechanism: The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with an alcohol (in this case, a phenol). The reaction is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the diaryl ether. The subsequent intramolecular cyclization is typically a palladium-catalyzed C-H activation/arylation process.

Diagram 2: Synthetic Pathway to Dibenzofurans

A schematic representation of the two-step synthesis of dibenzofurans from 2-iodophenol.

Dibenzofuran_Synthesis 2-Iodophenol 2-Iodophenol Diaryl_Ether Diaryl_Ether 2-Iodophenol->Diaryl_Ether + Aryl Halide Ullmann Condensation (Cu catalyst) Dibenzofuran Dibenzofuran Diaryl_Ether->Dibenzofuran Intramolecular C-H Activation (Pd catalyst)

Sources

Method

Application Notes and Protocols for Heck Coupling Reactions Involving 2-Iodophenol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Importance of 2-Iodophenol in Heck Coupling Reactions The Mizoroki-Heck reaction stan...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 2-Iodophenol in Heck Coupling Reactions

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] Among the vast array of aryl halides, 2-iodophenol presents a unique and synthetically valuable substrate. Its bifunctional nature, possessing both a reactive C-I bond for oxidative addition to palladium and a nucleophilic hydroxyl group, opens avenues for diverse and complex molecular architectures. The products of these reactions, substituted 2-vinylphenols, are not merely coupling products but serve as pivotal intermediates in the synthesis of a wide range of biologically active molecules, including natural product analogs and novel pharmaceutical agents.[2][3]

This in-depth technical guide provides a comprehensive overview of Heck coupling reactions involving 2-iodophenol. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic rationale behind experimental choices, offers detailed, field-proven protocols, and explores the vast synthetic utility of the resulting products in drug discovery and development.

Mechanistic Considerations: Navigating the Reactivity of 2-Iodophenol

The fundamental catalytic cycle of the Heck reaction is well-established, proceeding through a sequence of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination to regenerate the active Pd(0) catalyst.[4] However, the presence of the ortho-hydroxyl group in 2-iodophenol introduces specific considerations that must be expertly managed to achieve desired outcomes.

The Dual Role of the Hydroxyl Group

The phenolic hydroxyl group can be both beneficial and detrimental. On one hand, it can participate in intramolecular reactions, leading to the formation of valuable benzofuran derivatives. On the other hand, its acidity can interfere with the catalytic cycle, potentially leading to catalyst deactivation or undesired side reactions. The choice of base is therefore critical; it must be strong enough to facilitate the regeneration of the Pd(0) catalyst by neutralizing the generated HI, but not so strong as to cause significant deprotonation of the phenol, which could lead to O-arylation or catalyst inhibition.[5]

Controlling Regioselectivity

As with other Heck reactions, the regioselectivity of the alkene insertion is a key consideration. For electronically biased alkenes, such as acrylates and styrenes, the aryl group typically adds to the β-position of the double bond. However, for electronically neutral or sterically hindered alkenes, controlling regioselectivity can be more challenging and is often influenced by the choice of ligands and additives.[1]

Diagram 1: The Heck Catalytic Cycle

Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I(L)₂ Pd0->PdII Ar-I OxAdd Oxidative Addition PiCplx π-Complex PdII->PiCplx Alkene Coord Alkene Coordination SigmaCplx σ-Alkyl Pd(II) Complex PiCplx->SigmaCplx syn-addition MigIns Migratory Insertion HydridoPd Hydrido-Pd(II) Complex SigmaCplx->HydridoPd syn-elimination BetaElim β-Hydride Elimination HydridoPd->Pd0 Base Product Substituted Alkene RedElim Reductive Elimination BaseH [Base-H]⁺I⁻ ArI 2-Iodophenol (Ar-I) Alkene Alkene Base Base

Caption: Generalized catalytic cycle of the Heck reaction.

Key Experimental Parameters and Optimization

The success of a Heck coupling reaction with 2-iodophenol hinges on the careful selection and optimization of several key parameters.

Catalyst and Ligand Selection

While palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common and effective catalyst precursors, the choice of ligand is often the most critical factor influencing yield and selectivity.[1]

  • Phosphine Ligands: Traditional triarylphosphines like triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are widely used. More electron-rich and bulky phosphines can often improve catalytic activity, especially for less reactive aryl bromides or chlorides.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a robust alternative to phosphines, often exhibiting higher stability and activity.[7][8] They are particularly effective in couplings involving challenging substrates.[9][10]

Choice of Base and Solvent

The interplay between the base and solvent is crucial for an efficient reaction.

  • Bases: A variety of organic and inorganic bases can be employed. Triethylamine (Et₃N) is a common choice, particularly for reactions with acrylates.[11] Inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are also effective and can be advantageous in certain solvent systems.[12]

  • Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are frequently used due to their ability to solubilize the palladium catalyst and reagents.[1]

Table 1: Optimization of Reaction Conditions for the Heck Coupling of 2-Iodophenol and Ethyl Acrylate

EntryCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Pd-MD (3)Et₃NCH₃CN8090[11]
2Pd/Cu-BMDNP (2.0)Et₃NCH₃CN8095[11]
3Pd(OAc)₂ (2)K₂CO₃DMF10083[12]
4PdCl₂ (0.2)Et₃N[bmim][PF₆]12099[13]

Note: Yields are based on isolated product. Catalyst structures: Pd-MD (Palladium-Metallodendrimer), Pd/Cu-BMDNP (Palladium/Copper-Bimetallodendrimer Nanoparticle), [bmim][PF₆] (1-butyl-3-methylimidazolium hexafluorophosphate).

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Heck coupling of 2-iodophenol with representative alkenes.

Protocol 1: Synthesis of Ethyl (E)-3-(2-hydroxyphenyl)acrylate

This protocol details the coupling of 2-iodophenol with an electron-deficient alkene, ethyl acrylate.

Diagram 2: Workflow for the Synthesis of Ethyl (E)-3-(2-hydroxyphenyl)acrylate

Protocol_1_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A 1. Combine 2-iodophenol, Pd catalyst, base, and solvent in a flask. B 2. Degas the mixture (e.g., with argon). A->B C 3. Add ethyl acrylate. B->C D 4. Heat the reaction mixture at 80-100 °C. C->D E 5. Monitor reaction progress by TLC or GC-MS. D->E F 6. Cool to room temperature and dilute with water. E->F G 7. Extract with an organic solvent (e.g., ethyl acetate). F->G H 8. Dry the organic layer and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Step-by-step workflow for the synthesis of ethyl (E)-3-(2-hydroxyphenyl)acrylate.

Materials:

  • 2-Iodophenol (1.0 equiv)

  • Ethyl acrylate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-iodophenol, palladium(II) acetate, and anhydrous DMF.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add triethylamine and ethyl acrylate to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl (E)-3-(2-hydroxyphenyl)acrylate.

Protocol 2: Synthesis of 2-Vinylphenol via Coupling with Ethylene

This protocol describes the synthesis of the parent 2-vinylphenol, a valuable monomer and synthetic intermediate.[10]

Materials:

  • 2-Iodophenol (1.0 equiv)

  • Palladium(II) chloride (PdCl₂, 0.01 equiv)

  • Triphenylphosphine (PPh₃, 0.02 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethylene gas

  • Toluene

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a high-pressure reactor, combine 2-iodophenol, PdCl₂, PPh₃, K₂CO₃, and anhydrous NMP.

  • Seal the reactor and purge with ethylene gas three times.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 5-10 atm).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, carefully vent the excess ethylene.

  • Dilute the reaction mixture with toluene and water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 2-vinylphenol.

Applications in Drug Discovery and Development

The substituted 2-vinylphenols synthesized via Heck coupling of 2-iodophenol are valuable precursors to a variety of pharmacologically important scaffolds.

Synthesis of Resveratrol and Combretastatin Analogues

Resveratrol and combretastatin are natural stilbenoids with potent anticancer and other biological activities.[14][15] The Heck reaction provides a convergent and flexible route to synthesize analogues of these compounds, allowing for the rapid exploration of structure-activity relationships (SAR). For instance, 2-iodophenol can be coupled with appropriately substituted styrenes to generate the core stilbene scaffold, which can then be further elaborated.[16][17][18][19]

Building Blocks for Novel Heterocycles

The 2-vinylphenol motif is a versatile starting material for the synthesis of various oxygen-containing heterocycles. As previously mentioned, intramolecular Heck reactions of O-alkenylated 2-iodophenols are a powerful method for constructing benzofurans. Furthermore, the vinyl group can participate in a range of other cyclization reactions, providing access to a diverse array of heterocyclic systems of interest in medicinal chemistry.

Antimicrobial and Anti-inflammatory Agents

Vinylphenols themselves have been shown to possess antimicrobial and anti-inflammatory properties.[2] The ability to readily synthesize a library of substituted 2-vinylphenols via the Heck reaction allows for the systematic investigation of these activities and the development of new therapeutic agents.

Troubleshooting and Expert Insights

  • Low Yields: If low yields are observed, consider screening different ligands, as the electronic and steric properties of the ligand can have a profound impact on catalyst activity.[6] Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere.

  • Side Reactions: The formation of homocoupled products or reduction of the aryl iodide can sometimes occur. Optimizing the reaction temperature and the choice of base can help to minimize these side reactions.[2]

  • Intramolecular vs. Intermolecular Reactivity: To favor intermolecular coupling, it is crucial to use the free 2-iodophenol. If the hydroxyl group is first derivatized with an alkenyl chain, intramolecular cyclization to form benzofurans can become the dominant pathway.

Conclusion

The Heck coupling of 2-iodophenol is a powerful and versatile transformation that provides access to a wide range of synthetically valuable 2-vinylphenol derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivities. The products of these reactions serve as crucial building blocks for the synthesis of complex molecules with important applications in drug discovery and materials science. This guide provides a solid foundation of mechanistic understanding and practical protocols to empower researchers to effectively utilize this important reaction in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for 3-Fluoro-2-vinylphenol in Medicinal Chemistry. BenchChem.
  • Wang, A.-E., Xie, J.-H., Wang, L.-X., & Zhou, Q.-L. (2005). Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction. Tetrahedron, 61(1), 259-266.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Methylated Resveratrol and Analogues by Heck Reactions in Organic and Aqueous Solvents.
  • BenchChem. (2025).
  • Liu, J. (2005). Synthesis of Resveratrol and Its Analogs, Phase-Transfer Catalyzed Asymmetric Glycolate Aldol Reaction, and Total Synthesis of 8. BYU ScholarsArchive.
  • Gil-Edo, R., et al. (2019). Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. Molecules, 24(18), 3348.
  • MDPI. (n.d.).
  • Sarelli, M., et al. (2012). Syntheses of polyfunctionalized resveratrol derivatives using Wittig and Heck protocols. Tetrahedron, 68(22), 4169-4177.
  • Ali, M. A., et al. (2020). A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115684.
  • Beilstein Journals. (n.d.). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities.
  • Chlebek, J., et al. (2018). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 23(10), 2465.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Asian Journal of Chemistry. (2015).
  • Royal Society of Chemistry. (2023). Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. Dalton Transactions, 52(38), 13635-13645.
  • Royal Society of Chemistry. (n.d.). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii)
  • ChemBK. (2024). 2-VINYLPHENOL.
  • Wikipedia. (n.d.). Heck reaction.
  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • National Institutes of Health. (2014). Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes.
  • PubMed. (2003). Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane. The Journal of Organic Chemistry, 68(9), 3569-3573.
  • National Institutes of Health. (2012). Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols.
  • BenchChem. (2025). The Role of Substituted Phenols in Pharmaceutical Synthesis: A Focus on 2-Methoxy-3,4,5-trimethylphenol and Analogs. BenchChem.
  • ResearchGate. (n.d.). Scheme 1.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2018).
  • ResearchGate. (n.d.). The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a.
  • Gessner Group. (n.d.).
  • National Institutes of Health. (2019). Potassium 2-methoxy-4-vinylphenolate: a novel hit exhibiting quorum-sensing inhibition in Pseudomonas aeruginosa via LasIR/RhlIR circuitry.
  • The Doyle Group - UCLA. (2021).
  • Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • MDPI. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
  • ResearchGate. (n.d.). Optimization of the Heck coupling Reaction between 2 and Iodophenol and Ethylacrylate catalyzed by Pd-MD (3) or Pd/Cu- BMDNP (4).
  • PubMed. (2002). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
  • ResearchGate. (n.d.). Obtaining substituted phenol derivatives with potential antimicrobial activity.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2021). A scalable and green one-minute synthesis of substituted phenols.

Sources

Application

Application Notes &amp; Protocols: Synthesis of Substituted Benzofurans from 2-Iodophenol

For: Researchers, scientists, and drug development professionals. Introduction: The Enduring Significance of the Benzofuran Scaffold The benzofuran moiety is a privileged heterocyclic scaffold that constitutes the core o...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold that constitutes the core of numerous natural products, pharmaceuticals, and materials with significant biological and photophysical properties.[1][2] Its presence in clinically approved drugs such as the antiarrhythmic agent amiodarone underscores its importance in medicinal chemistry. The unique electronic and structural features of the benzofuran ring system allow it to act as a versatile pharmacophore, capable of engaging with a wide range of biological targets.[3] Consequently, the development of efficient and modular synthetic routes to access structurally diverse benzofurans remains a highly active area of research.[4]

This document provides a detailed guide to the synthesis of substituted benzofurans, with a particular focus on methods commencing from the readily available starting material, 2-iodophenol. We will explore the underlying principles of common palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies, offering both mechanistic insights and detailed, field-tested protocols.

Strategic Overview: A Modular Approach from 2-Iodophenol

The use of 2-iodophenol as a starting material offers a robust and flexible platform for the synthesis of a wide array of substituted benzofurans. The general strategy involves a two-step sequence, often achievable in a one-pot fashion:[5][6]

  • Palladium-Catalyzed Cross-Coupling: The iodine atom of 2-iodophenol serves as a versatile handle for the introduction of various substituents at the C2 position of the future benzofuran ring. This is typically achieved through well-established palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Heck reactions.[4][7]

  • Intramolecular Cyclization: Following the introduction of the desired functionality, an intramolecular cyclization is triggered to form the furan ring. This step often occurs in a tandem or one-pot fashion with the initial cross-coupling reaction.[8]

The choice of the cross-coupling partner largely dictates the nature of the substituent at the C2 position of the resulting benzofuran.

G A 2-Iodophenol C Pd-Catalyzed Cross-Coupling A->C B Cross-Coupling Partner (Alkyne, Boronic Acid, Alkene) B->C D Coupled Intermediate C->D E Intramolecular Cyclization D->E F Substituted Benzofuran E->F

Figure 1. General workflow for the synthesis of substituted benzofurans from 2-iodophenol.

Part 1: Synthesis of 2-Arylbenzofurans via Suzuki Coupling

The Suzuki coupling reaction, which involves the cross-coupling of an organohalide with an organoboron compound, is a powerful tool for the formation of carbon-carbon bonds. In the context of benzofuran synthesis, the coupling of 2-iodophenol with various arylboronic acids provides a direct route to 2-arylbenzofurans.[9][10]

Mechanistic Insights

The catalytic cycle of the Suzuki coupling reaction is generally understood to proceed through a series of well-defined steps:[11]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of 2-iodophenol, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond of the biaryl intermediate.

  • Intramolecular Cyclization: The resulting 2-arylphenol undergoes an intramolecular O-arylation to form the benzofuran ring. This cyclization can be promoted by the same palladium catalyst or by a different catalyst in a one-pot or sequential manner.

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition 2-Iodophenol Ar_Pd_I Ar_Pd_I Oxidative_Addition->Ar_Pd_I Ar-Pd(II)-I Transmetalation Transmetalation Ar_Pd_I->Transmetalation Ar'B(OH)2, Base Ar_Pd_Ar Ar-Pd(II)-Ar' Transmetalation->Ar_Pd_Ar Ar-Pd(II)-Ar' Reductive_Elimination Reductive_Elimination Ar_Pd_Ar->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) 2_Arylphenol 2_Arylphenol Reductive_Elimination->2_Arylphenol 2-Arylphenol Cyclization Cyclization 2_Arylphenol->Cyclization Intramolecular Cyclization 2_Arylbenzofuran 2_Arylbenzofuran Cyclization->2_Arylbenzofuran 2-Arylbenzofuran

Figure 2. Simplified catalytic cycle for the synthesis of 2-arylbenzofurans via Suzuki coupling.

Experimental Protocol: Synthesis of 2-Phenylbenzofuran

This protocol describes a reliable method for the synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylboronic acid.[12]

Materials:

  • 2-Iodophenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodophenol (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add triphenylphosphine (0.08 mmol, 8 mol%) to the flask.

  • Add anhydrous N,N-dimethylformamide (5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired 2-phenylbenzofuran.

Table 1: Reagent Stoichiometry and Reaction Parameters

ReagentMolar Equiv.Mol%Amount (for 1 mmol scale)
2-Iodophenol1.0-220 mg
Phenylboronic acid1.2-146 mg
Pd(OAc)₂-24.5 mg
PPh₃-821 mg
K₂CO₃3.0-414 mg
DMF--5 mL
Parameter Value
Temperature120 °C
Reaction Time12 h

Part 2: Synthesis of 2-Alkynylbenzofurans via Sonogashira Coupling

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[13] Its application to 2-iodophenol provides a highly efficient route to 2-alkynylphenols, which can then undergo intramolecular cyclization to yield 2-alkynylbenzofurans.[14][15]

Mechanistic Insights

The Sonogashira coupling reaction is co-catalyzed by palladium and copper complexes. The generally accepted mechanism involves two interconnected catalytic cycles:[16]

  • Palladium Cycle: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to 2-iodophenol.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium center.

  • Reductive Elimination: Reductive elimination from the Pd(II) complex yields the 2-alkynylphenol and regenerates the Pd(0) catalyst.

  • Intramolecular Cyclization (5-endo-dig): The resulting 2-alkynylphenol undergoes a 5-endo-dig cyclization to form the benzofuran ring. This step is often promoted by the same catalytic system or can be induced by the addition of an electrophile or a different catalyst.[17]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition 2-Iodophenol Ar_Pd_I Ar_Pd_I Oxidative_Addition->Ar_Pd_I Ar-Pd(II)-I Transmetalation_pd Transmetalation Ar_Pd_I->Transmetalation_pd from Cu cycle Ar_Pd_Alkyne Ar_Pd_Alkyne Transmetalation_pd->Ar_Pd_Alkyne Ar-Pd(II)-Alkyne Reductive_Elimination Reductive_Elimination Ar_Pd_Alkyne->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) 2_Alkynylphenol 2_Alkynylphenol Reductive_Elimination->2_Alkynylphenol 2-Alkynylphenol Cyclization Intramolecular Cyclization 2_Alkynylphenol->Cyclization Intramolecular Cyclization Terminal_Alkyne Terminal Alkyne Copper_Acetylide Copper(I) Acetylide Terminal_Alkyne->Copper_Acetylide Cu(I), Base Copper_Acetylide->Transmetalation_pd 2_Alkynylbenzofuran 2_Alkynylbenzofuran Cyclization->2_Alkynylbenzofuran 2-Alkynylbenzofuran

Figure 3. Interconnected catalytic cycles in the Sonogashira coupling for the synthesis of 2-alkynylbenzofurans.

Experimental Protocol: Synthesis of 2-(Phenylethynyl)benzofuran

This protocol details a one-pot procedure for the synthesis of 2-(phenylethynyl)benzofuran from 2-iodophenol and phenylacetylene.[18][19]

Materials:

  • 2-Iodophenol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-iodophenol (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes, then heat to 60 °C for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain 2-(phenylethynyl)benzofuran.

Table 2: Reagent Stoichiometry and Reaction Parameters for Sonogashira Coupling

ReagentMolar Equiv.Mol%Amount (for 1 mmol scale)
2-Iodophenol1.0-220 mg
Phenylacetylene1.1-112 mg (122 µL)
PdCl₂(PPh₃)₂-321 mg
CuI-611.4 mg
Et₃N2.0-202 mg (278 µL)
THF--5 mL
Parameter Value
Temperature60 °C
Reaction Time6 h

Part 3: Synthesis of 2-Vinylbenzofurans via Heck Coupling

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, provides an effective method for the synthesis of 2-vinylphenols from 2-iodophenol. These intermediates can then undergo intramolecular cyclization to afford 2-vinylbenzofurans.[20][21]

Mechanistic Insights

The Heck reaction mechanism is characterized by the following key steps:[22]

  • Oxidative Addition: The Pd(0) catalyst adds to the C-I bond of 2-iodophenol to form a Pd(II) complex.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the Pd-C bond in a syn-periplanar fashion.

  • Syn-β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to the palladium) is eliminated, also in a syn-periplanar manner, to form the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst and form HX. A base is required to neutralize the acid produced.

  • Intramolecular Cyclization: The resulting 2-vinylphenol cyclizes to form the benzofuran ring.

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition 2-Iodophenol Ar_Pd_I Ar_Pd_I Oxidative_Addition->Ar_Pd_I Ar-Pd(II)-I Alkene_Insertion Alkene Insertion Ar_Pd_I->Alkene_Insertion Alkene Pd_Intermediate Pd_Intermediate Alkene_Insertion->Pd_Intermediate Pd(II) Intermediate Beta_Hydride_Elimination Beta_Hydride_Elimination Pd_Intermediate->Beta_Hydride_Elimination Syn-β-Hydride Elimination Pd_H Pd_H Beta_Hydride_Elimination->Pd_H Pd(II)-H 2_Vinylphenol 2_Vinylphenol Beta_Hydride_Elimination->2_Vinylphenol 2-Vinylphenol Reductive_Elimination Reductive Elimination Pd_H->Reductive_Elimination Base Reductive_Elimination->Pd(0) Cyclization Intramolecular Cyclization 2_Vinylphenol->Cyclization Heat/Catalyst 2_Vinylbenzofuran 2_Vinylbenzofuran Cyclization->2_Vinylbenzofuran 2-Vinylbenzofuran

Figure 4. Key steps in the Heck reaction for the synthesis of 2-vinylbenzofurans.

Experimental Protocol: Synthesis of 2-(Styryl)benzofuran

This protocol outlines the synthesis of 2-(styryl)benzofuran from 2-iodophenol and styrene.

Materials:

  • 2-Iodophenol

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed tube, combine 2-iodophenol (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Add acetonitrile (4 mL) and triethylamine (1.5 mmol, 1.5 equiv).

  • Add styrene (1.2 mmol, 1.2 equiv) to the mixture.

  • Seal the tube and heat the reaction to 100 °C for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane (15 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 2-(styryl)benzofuran.

Table 3: Reagent Stoichiometry and Reaction Parameters for Heck Coupling

ReagentMolar Equiv.Mol%Amount (for 1 mmol scale)
2-Iodophenol1.0-220 mg
Styrene1.2-125 mg (137 µL)
Pd(OAc)₂-12.2 mg
P(o-tol)₃-26.1 mg
Et₃N1.5-152 mg (209 µL)
MeCN--4 mL
Parameter Value
Temperature100 °C
Reaction Time16 h

Conclusion: A Versatile Platform for Drug Discovery

The synthesis of substituted benzofurans from 2-iodophenol via palladium-catalyzed cross-coupling reactions represents a highly versatile and powerful strategy in modern organic synthesis. The modularity of this approach, allowing for the introduction of a wide range of substituents at the C2 position, makes it particularly attractive for the construction of compound libraries for drug discovery and development. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the synthesis of novel benzofuran derivatives with tailored biological activities.[23]

References

  • Cacchi, S.; et al. One-pot synthesis of 2-substituted benzo[b]furans via Pd–tetraphosphine catalyzed coupling of 2-halophenols with alkynes. Chemical Communications, 2005 , (35), 4445-4447. [Link]

  • Reddy, K. S.; et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2022 , 7(42), 37625-37656. [Link]

  • Cacchi, S.; et al. A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis, 2012 , 2(6), 1085-1090. [Link]

  • Kim, J. H.; et al. Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on Nano-sized Carbon Balls. Bulletin of the Korean Chemical Society, 2011 , 32(11), 3869-3872. [Link]

  • Wang, C.; et al. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 2014 , 50(79), 11728-11731. [Link]

  • Reddy, B. V. S.; et al. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 2021 , 23(1), 164-168. [Link]

  • Kundu, N. G.; et al. Palladium-catalysed heteroannulation with acetylenic compounds: synthesis of benzofurans. Journal of the Chemical Society, Perkin Transactions 1, 1997 , (19), 2815-2820. [Link]

  • Markina, N. A.; Larock, R. C. Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Chemtracts, 2013 , 26(2), 75-81. [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Padwa, A.; et al. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020 , 25(1), 195. [Link]

  • Pal, M.; et al. One‐pot synthesis of benzofurans from phenylacetylene and 2‐iodophenol. ResearchGate, 2019 . [Link]

  • Singh, P.; et al. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press, 2025 . [Link]

  • Kamal, A.; et al. Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 2015 , 5(115), 95343-95359. [Link]

  • Kamal, A.; et al. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. European Journal of Medicinal Chemistry, 2017 , 137, 470-489. [Link]

  • Reddy, B. V. S.; et al. Facile Benzofuran Synthesis: Palladium-Catalyzed Carbonylative Suzuki Coupling of Methyl 2-(2-iodophenoxy)acetates Under CO Gas-free Conditions. Tetrahedron Letters, 2015 , 56(38), 5301-5304. [Link]

  • Wikipedia. Substituted benzofuran. Wikipedia. [Link]

  • Ghorai, M. K.; et al. Palladium‐Catalyzed Synthesis of 2,3‐Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Organic & Biomolecular Chemistry, 2017 , 15(4), 843-855. [Link]

  • Pal, M.; et al. Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. Synlett, 2003 , (11), 1569-1572. [Link]

  • Wu, J.; et al. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 2019 , 24(12), 2235. [Link]

  • Guo, S.; et al. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 2018 , 23(10), 2450. [Link]

  • Ghosh, S.; et al. Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. New Journal of Chemistry, 2021 , 45(15), 6824-6832. [Link]

  • Khan, L.; et al. Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 2025 , 38(5), 1516-1527. [Link]

  • Larock, R. C.; et al. Synthesis of 2,3-‐Disubstituted Benzofurans by the Palladium-‐Catalyzed Coupling of 2-‐Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization: 3-‐Iodo-‐2-‐phenylbenzo[b]furan. Organic Syntheses, 2014 , 91, 283-292. [Link]

  • Kappe, C. O.; et al. Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

Method

Application Notes and Protocols: 2-Iodophenol as a Pre-catalyst in Oxidative Organic Reactions

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Catalytic Potential of 2-Iodophenol through Hypervalent Iodine Chemistry In th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Catalytic Potential of 2-Iodophenol through Hypervalent Iodine Chemistry

In the landscape of modern organic synthesis, the pursuit of efficient, selective, and environmentally benign catalytic systems is a paramount objective. While 2-iodophenol is a well-established building block and reagent, its role as a catalyst is more nuanced and is realized through its function as a pre-catalyst in hypervalent iodine-mediated oxidative transformations.[1] This guide provides an in-depth exploration of the catalytic utility of 2-iodophenol, focusing on the in situ generation of catalytically active hypervalent iodine species.

The core principle lies in the oxidation of the iodine(I) center of 2-iodophenol or its derivatives to a hypervalent iodine(III) or iodine(V) state. These hypervalent species are potent oxidants capable of facilitating a range of valuable chemical transformations, including the oxidation of alcohols and phenols. By employing a stoichiometric terminal oxidant, 2-iodophenol can be used in catalytic amounts, participating in a cycle of oxidation and reduction to effect the desired transformation on a substrate. This approach circumvents the need to handle potentially unstable or explosive isolated hypervalent iodine reagents.[2]

This document will detail the mechanistic underpinnings of this catalytic strategy and provide a comprehensive protocol for a representative application: the oxidation of alcohols using a 2-iodophenol derivative as a pre-catalyst.

The Catalytic Cycle: From Iodoarene to Active Oxidant

The catalytic activity of 2-iodophenol derivatives is unlocked through a regenerative cycle initiated by a terminal oxidant. The general mechanism involves the oxidation of the iodoarene to a hypervalent iodine species, which then oxidizes the substrate and is reduced back to its initial iodine(I) state, ready to re-enter the catalytic cycle.

Catalytic_Cycle cluster_cycle Catalytic Cycle Precatalyst 2-Iodophenol Derivative (Ar-I) Active_Catalyst Active Hypervalent Iodine Species (e.g., Ar-I(V)=O) Precatalyst->Active_Catalyst Terminal Oxidant (e.g., Oxone®) Substrate_Complex Substrate-Catalyst Complex Active_Catalyst->Substrate_Complex Substrate (e.g., R-CH2OH) Product_Release Product Release & Catalyst Regeneration Substrate_Complex->Product_Release Oxidation & Ligand Exchange Product_Release->Precatalyst Regeneration Product Oxidized Product Product_Release->Product Reduced_Oxidant Reduced Oxidant Product_Release->Reduced_Oxidant Terminal_Oxidant Terminal Oxidant Terminal_Oxidant->Precatalyst Substrate Substrate Substrate->Active_Catalyst

Figure 1: General catalytic cycle for 2-iodophenol derivative-mediated oxidation.

Application Focus: Catalytic Oxidation of Alcohols

The oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively, is a fundamental transformation in organic synthesis. Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), are known to perform these oxidations efficiently.[3] The catalytic use of 2-iodophenol derivatives, like 2-iodobenzamide, in the presence of a terminal oxidant like Oxone®, provides a practical and safer alternative to using stoichiometric IBX.[2][4]

Causality Behind Experimental Choices
  • Pre-catalyst Selection: While 2-iodophenol itself can be used, derivatives such as 2-iodobenzamide or 2-iodobenzoic acid often exhibit enhanced reactivity and solubility profiles. The ortho-substituent can influence the stability and reactivity of the in situ generated hypervalent iodine species.[4]

  • Terminal Oxidant: Oxone® (potassium peroxymonosulfate) is a common choice due to its stability, low cost, and environmentally benign byproducts (sulfates).[3] It is a robust oxidant capable of regenerating the active iodine(V) species from the reduced iodine(I) pre-catalyst.[2]

  • Solvent System: A biphasic or aqueous solvent system is often employed to accommodate the solubility of both the organic substrate and the inorganic oxidant. Acetonitrile/water or ethyl acetate/water are common choices.[3]

  • Temperature: A significant advantage of this catalytic system is the ability to perform oxidations at room temperature, which enhances the functional group tolerance and reduces energy consumption.[4]

Quantitative Data Summary

The following table summarizes representative yields for the oxidation of various alcohols using a 2-iodobenzamide pre-catalyst system.

EntrySubstrate (Alcohol)ProductCatalyst Loading (mol%)Yield (%)
1Benzyl alcoholBenzoic acid1095
24-Methoxybenzyl alcohol4-Methoxybenzoic acid1098
31-PhenylethanolAcetophenone1092
4CyclohexanolCyclohexanone1089
51-OctanolOctanoic acid1085

Data adapted from representative procedures using 2-iodobenzamide as a pre-catalyst.[4]

Detailed Experimental Protocol: Oxidation of Benzyl Alcohol to Benzoic Acid

This protocol details the oxidation of a primary alcohol to a carboxylic acid using a catalytic amount of a 2-iodophenol derivative.

Materials and Reagents:
  • Benzyl alcohol

  • 2-Iodobenzamide (pre-catalyst)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Acetonitrile (MeCN)

  • Deionized water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M HCl)

Experimental Workflow Diagram

Experimental_Workflow start Start reaction_setup Reaction Setup: - Add reagents to flask - Stir at room temperature start->reaction_setup monitoring Monitor Reaction (TLC) reaction_setup->monitoring workup Aqueous Workup: - Quench with Na2SO3 - Extract with EtOAc monitoring->workup separation Phase Separation workup->separation drying Dry Organic Layer (MgSO4) separation->drying concentration Concentrate in vacuo drying->concentration purification Purification (e.g., Crystallization) concentration->purification product Isolated Product purification->product

Figure 2: Step-by-step experimental workflow for the catalytic oxidation.

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol, 1.0 eq.), 2-iodobenzamide (0.1 mmol, 0.1 eq.), and acetonitrile (5 mL). Stir the mixture until all solids are dissolved.

  • Addition of Oxidant: In a separate beaker, dissolve Oxone® (2.5 mmol, 2.5 eq.) in deionized water (5 mL). Add the Oxone® solution to the reaction mixture dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) to destroy any excess oxidant. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with deionized water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate) to yield the pure product.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing clear evidence of the conversion of the starting material to the product. The quenching step with sodium sulfite is a critical control to ensure that the oxidation is stopped and to prevent side reactions during workup. The final product can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and melting point) and compared to known literature values to confirm its identity and purity.

Conclusion and Future Outlook

2-Iodophenol and its derivatives serve as effective and practical pre-catalysts for a variety of oxidative transformations through the in situ generation of hypervalent iodine species. This approach offers a milder and safer alternative to the use of stoichiometric hypervalent iodine reagents. The field continues to evolve, with ongoing research focused on the development of more active and recyclable iodoarene catalysts, as well as expanding the scope of their applications in complex molecule synthesis. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and harness the catalytic potential of 2-iodophenol in their synthetic endeavors.

References

  • Hypervalent organoiodine compounds. (2024). In Wikipedia. [Link][1]

  • Soni, S., et al. (2022). Hypervalent iodine (V) catalyzed reactions. Arkivoc, 2022(7), 27-56. [Link][3]

  • Uyanik, M., & Ishihara, K. (2009). Hypervalent Iodine-Catalyzed Oxidation of Alcohols. In Hypervalent Iodine Chemistry (pp. 203-231). Springer, Berlin, Heidelberg.
  • Yakura, T., Yamada, A., Noda, N., Fujiwara, T., & Nambu, H. (2014). A 2-Iodobenzamide Catalyst for Oxidation of Alcohols at Room Temperature. Asian Journal of Organic Chemistry, 3(4), 421-424. [Link][4]

  • Thottumkara, A. P., Bowsher, M. S., & Vinod, T. K. (2005). In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-Oxidant. Organic Letters, 7(14), 2933-2936. [Link][2]

  • Zhdankin, V. V. (2014). Hypervalent iodine(V) reagents in organic synthesis. Chemical Reviews, 114(21), 10768-10831.
  • Merritt, E. A., & Olofsson, B. (2011). Catalytic transformations involving hypervalent iodine reagents.
  • Singh, F. V., & Wirth, T. (2012). Catalytic applications of hypervalent iodine compounds. Synthesis, 44(09), 1251-1268.
  • Liang, H., & Ciufolini, M. A. (2011). Oxidative functionalization of C–H bonds with hypervalent iodine reagents. Tetrahedron, 67(37), 6825-6842.
  • Quideau, S., Pouységu, L., & Deffieux, D. (2011).

Sources

Application

Application Notes and Protocols for the Sonogashira Coupling with 2-Iodophenol

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by palladium and copper complexes, proceeds under mild conditions with high functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] This document provides a detailed experimental protocol for the Sonogashira coupling of 2-iodophenol, a versatile building block in organic synthesis. The presence of the unprotected hydroxyl group on the aryl iodide presents unique considerations that will be addressed in this guide. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.

Introduction to the Sonogashira Coupling

First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the Sonogashira reaction has become one of the most reliable methods for the synthesis of arylalkynes and conjugated enynes.[5][6] The reaction's utility is underscored by its application in the synthesis of complex molecules, including tazarotene, a treatment for psoriasis and acne, and altinicline, a nicotinic receptor agonist.[1] A key advantage of the Sonogashira coupling is its ability to be performed under relatively mild conditions, often at room temperature, which allows for the presence of a wide variety of functional groups.[1][3]

The coupling of 2-iodophenol is of particular interest as the resulting 2-alkynylphenols are valuable intermediates for the synthesis of various heterocyclic compounds, such as benzofurans, which are prevalent in many biologically active molecules. While the free hydroxyl group can potentially interfere with the catalytic cycle, evidence suggests that Sonogashira couplings can be successfully performed on unprotected phenols, thereby simplifying the synthetic route by avoiding protection and deprotection steps.[3]

Mechanistic Rationale

The Sonogashira coupling reaction typically proceeds via a dual catalytic cycle involving both palladium and copper catalysts.[2][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (2-iodophenol) to form a Pd(II) complex.[2] This is often the rate-determining step for aryl iodides.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.[2]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynylphenol product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.

  • Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate.[2] This activated alkyne species is then ready for transmetalation to the palladium center.

The amine base serves a dual purpose: it deprotonates the terminal alkyne and neutralizes the hydrogen iodide formed during the reaction.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition (Ar-X) ArPdL2C2R Ar-Pd(II)L₂(C≡CR') ArPdL2X->ArPdL2C2R Transmetalation ArPdL2C2R->Pd0 Reductive Elimination (Ar-C≡CR') CuX Cu(I)X Alkyne H-C≡CR' CuC2R Cu(I)-C≡CR' CuC2R->ArPdL2X R'C≡C⁻ Alkyne->CuC2R + Base - H-Base⁺X⁻ Base Base caption Dual catalytic cycle of the Sonogashira coupling.

Caption: Dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of 2-iodophenol with a terminal alkyne. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and unwanted side reactions like Glaser coupling.[3][8]

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Eq.Notes
2-IodophenolC₆H₅IO219.991.01.0Substrate
Terminal AlkyneR-C≡CH-1.1 - 1.21.1 - 1.2Coupling Partner
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.01 - 0.050.01 - 0.05Palladium Catalyst
Copper(I) IodideCuI190.450.02 - 0.100.02 - 0.10Co-catalyst
Triethylamine (Et₃N)C₆H₁₅N101.192.0 - 3.02.0 - 3.0Base and Solvent
Anhydrous THFC₄H₈O72.11--Solvent

Note: The choice of palladium catalyst can vary. Other common catalysts include Pd(PPh₃)₄.[1] The amounts of catalysts and base may need to be optimized for specific substrates.

Reaction Setup and Procedure

Experimental_Workflow A 1. Add 2-iodophenol, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C 3. Add anhydrous THF and triethylamine via syringe. B->C D 4. Stir the mixture until all solids are dissolved. C->D E 5. Add the terminal alkyne dropwise via syringe. D->E F 6. Stir the reaction at room temperature or heat as required (e.g., 50-80 °C). E->F G 7. Monitor the reaction progress by TLC or GC-MS. F->G H 8. Upon completion, cool the reaction to room temperature. G->H I 9. Perform aqueous work-up and extraction. H->I J 10. Purify the crude product by flash column chromatography. I->J caption General workflow for the Sonogashira coupling.

Caption: General workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-iodophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2 mol%), and copper(I) iodide (e.g., 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF) and triethylamine (3.0 eq) via syringe. Stir the mixture until all the solids have dissolved.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-80 °C.[3] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynylphenol.

Optimization and Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Yield Inactive or decomposed catalystUse fresh, high-quality palladium and copper catalysts. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[8]
Presence of oxygenEnsure the reaction is performed under a strictly inert atmosphere. Degas the solvents thoroughly before use.[3]
Insufficiently reactive aryl halideFor less reactive aryl halides (bromides or chlorides), higher temperatures and different ligand systems may be required.[1]
Impure reagentsPurify the starting materials, especially the alkyne, to remove any impurities that might poison the catalyst.
Glaser Homocoupling Presence of oxygen and excess copper catalystMinimize the amount of copper catalyst and ensure anaerobic conditions. Copper-free Sonogashira protocols can also be employed.[1]
Reaction Stalls Catalyst deactivationAdd a fresh portion of the palladium catalyst.
Insufficient baseEnsure an adequate amount of a dry amine base is used to facilitate the deprotonation of the alkyne.

Safety Precautions

  • Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic.[9] It is crucial to monitor the reaction temperature, especially during scale-up.

  • Reagent Handling: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert Atmosphere: The use of an inert atmosphere is critical for both safety and reaction efficiency.

  • Solvent Safety: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.

References

  • Sonogashira coupling. In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved January 3, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). Retrieved January 3, 2026, from [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Doan, N. D., de Molliens, M. P., Létourneau, M., Fournier, A., & Chatenet, D. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European journal of medicinal chemistry, 104, 106–114. [Link]

  • Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue University. Retrieved January 3, 2026, from [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Retrieved January 3, 2026, from [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved January 3, 2026, from [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Seoul National University. Retrieved January 3, 2026, from [Link]

  • Sonogashira Coupling Reaction: Videos & Practice Problems. (2022). Pearson. Retrieved January 3, 2026, from [Link]

  • Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. Retrieved January 3, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved January 3, 2026, from [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. (2022). YouTube. Retrieved January 3, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Utilization of 2-Iodophenol in the Synthesis of Fine Chemicals

Abstract 2-Iodophenol is a highly versatile and reactive building block in modern organic synthesis, serving as a linchpin for the construction of complex molecular architectures. Its unique combination of a nucleophilic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Iodophenol is a highly versatile and reactive building block in modern organic synthesis, serving as a linchpin for the construction of complex molecular architectures. Its unique combination of a nucleophilic hydroxyl group and an electrophilic C-I bond at the ortho position allows for a diverse range of transformations. This guide provides an in-depth exploration of the strategic applications of 2-iodophenol in the synthesis of fine chemicals, with a particular focus on palladium-catalyzed cross-coupling reactions and the synthesis of valuable heterocyclic scaffolds such as dibenzofurans and carbazoles. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers, scientists, and drug development professionals in leveraging this key intermediate for their synthetic endeavors.

Introduction: The Synthetic Versatility of 2-Iodophenol

2-Iodophenol (o-iodophenol) is an aromatic organic compound that presents as a pale yellow solid at room temperature.[1] Its synthetic utility is primarily derived from the presence of two key functional groups: a phenolic hydroxyl group and an iodine substituent on the aromatic ring. The carbon-iodine bond is the most reactive among the aryl halides in palladium-catalyzed cross-coupling reactions, making 2-iodophenol an excellent substrate for these transformations.[2][3] This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4][5]

The strategic placement of the hydroxyl and iodo groups in an ortho relationship opens up unique avenues for intramolecular cyclization reactions, providing efficient pathways to important heterocyclic systems. This guide will delve into the practical applications of 2-iodophenol, providing both the theoretical underpinnings and detailed protocols for its use in key synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 2-iodophenol is a prime substrate for these powerful transformations. The high reactivity of the C-I bond allows for milder reaction conditions and broader substrate scope compared to other aryl halides.[2][3]

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds, creating arylalkynes which are prevalent in many bioactive molecules and functional materials.[2][6][7] The reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7]

Mechanistic Rationale: The catalytic cycle involves two interconnected cycles for palladium and copper.[2][7] The palladium cycle begins with the oxidative addition of 2-iodophenol to a Pd(0) species.[6][7] Concurrently, the copper cycle activates the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired arylalkyne and regenerates the Pd(0) catalyst.[6][7]

Experimental Protocol: Synthesis of 2-(Phenylethynyl)phenol

  • Materials: 2-Iodophenol, phenylacetylene, PdCl₂(PPh₃)₂, copper(I) iodide (CuI), triethylamine (Et₃N), and a suitable solvent such as THF or DMF.

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Add anhydrous triethylamine (3.0 mmol) and the chosen solvent (5 mL).

    • Add phenylacetylene (1.2 mmol) dropwise to the stirred mixture at room temperature.

    • The reaction mixture is then stirred at room temperature or gently heated (e.g., 50 °C) until the starting material is consumed (monitored by TLC or GC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the pure 2-(phenylethynyl)phenol.

Data Summary: Typical Conditions for Sonogashira Coupling of 2-Iodophenol

Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF25-5085-95
1-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF6080-90
TrimethylsilylacetylenePd(OAc)₂/PPh₃ (2/4)CuI (3)Et₃NToluene8090-98
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[5][8][9] This reaction has broad applications in the pharmaceutical industry due to the prevalence of the aniline moiety in drug molecules.[5]

Mechanistic Rationale: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex.[9][10] The resulting Pd(II) complex then coordinates to the amine. A base is required to deprotonate the coordinated amine, forming a palladium amide complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[9][10] The choice of ligand is crucial for the efficiency of this reaction.[10]

Experimental Protocol: Synthesis of 2-(Phenylamino)phenol

  • Materials: 2-Iodophenol, aniline, Pd₂(dba)₃, a suitable phosphine ligand (e.g., Xantphos, BINAP), a strong base (e.g., NaOt-Bu, Cs₂CO₃), and an anhydrous solvent (e.g., toluene, dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the phosphine ligand (0.024 mmol), and the base (1.4 mmol).

    • 2-Iodophenol (1.0 mmol), aniline (1.2 mmol), and the anhydrous solvent (5 mL) are added.

    • The Schlenk tube is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (monitored by TLC or LC-MS).

    • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography.

Synthesis of Heterocyclic Scaffolds: Building Molecular Complexity

The ortho-disposition of the hydroxyl and iodo groups in 2-iodophenol makes it an ideal precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization strategies.

Synthesis of Dibenzofurans

Dibenzofurans are a class of heterocyclic compounds that form the core of many natural products, pharmaceuticals, and organic materials with a wide range of biological activities.[11][12][13] A common strategy for their synthesis involves an initial cross-coupling reaction to form a diaryl ether, followed by an intramolecular C-C bond formation.[11][14]

Synthetic Strategy: A highly efficient route involves the O-arylation of 2-iodophenol with a silylaryl triflate in the presence of CsF, followed by a palladium-catalyzed intramolecular cyclization to yield the dibenzofuran scaffold.[12][13][15]

Experimental Protocol: One-Pot Synthesis of Dibenzofuran [12][15]

  • Materials: 2-Iodophenol, (2-(trimethylsilyl)phenyl) trifluoromethanesulfonate, cesium fluoride (CsF), palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., P(o-tol)₃), and a solvent like acetonitrile (MeCN).

  • Procedure:

    • To a solution of 2-iodophenol (1.0 mmol) and (2-(trimethylsilyl)phenyl) trifluoromethanesulfonate (1.2 mmol) in MeCN (10 mL), add CsF (2.0 mmol).

    • Stir the mixture at a specified temperature (e.g., 80 °C) for several hours to form the O-arylated intermediate.

    • To the same reaction vessel, add Pd(OAc)₂ (0.05 mmol, 5 mol%) and the phosphine ligand (0.1 mmol).

    • Continue heating the mixture until the cyclization is complete (monitored by GC-MS).

    • After cooling, the reaction is quenched with water and extracted with an organic solvent.

    • The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

Visualization of Synthetic Workflow:

Dibenzofuran_Synthesis cluster_0 Step 1: O-Arylation cluster_1 Step 2: Intramolecular Cyclization 2-Iodophenol 2-Iodophenol O_Arylated_Intermediate O-Arylated Intermediate 2-Iodophenol->O_Arylated_Intermediate CsF, MeCN Silylaryl_Triflate Silylaryl Triflate Silylaryl_Triflate->O_Arylated_Intermediate O_Arylated_Intermediate_2 O-Arylated Intermediate Dibenzofuran Dibenzofuran O_Arylated_Intermediate_2->Dibenzofuran Pd(OAc)₂, Ligand

Caption: One-pot, two-step synthesis of dibenzofurans from 2-iodophenol.

Synthesis of Carbazoles

Carbazole alkaloids and their derivatives are another important class of nitrogen-containing heterocycles with significant biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[12][16] A similar synthetic strategy to that of dibenzofurans can be employed, starting from o-iodoanilines instead of o-iodophenols. However, 2-iodophenol can be a precursor in multi-step syntheses leading to carbazole derivatives. A more direct approach involves the palladium-catalyzed coupling of o-iodoanilines with silylaryl triflates, followed by cyclization.[12][17]

Visualization of General Palladium Catalytic Cycle:

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd Ar-X Transmetalation Transmetalation Complex OxAdd->Transmetalation Nu-M Product_Complex Product Complex Transmetalation->Product_Complex Isomerization Product_Complex->Pd0 Reductive Elimination Product Ar-Nu Product_Complex->Product Aryl_Halide Ar-X (2-Iodophenol) Nucleophile Nu-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

2-Iodophenol has firmly established itself as a cornerstone in the synthesis of fine chemicals. Its predictable reactivity in a multitude of palladium-catalyzed cross-coupling reactions, coupled with its utility as a precursor for intramolecular cyclizations, provides synthetic chemists with a powerful tool for the construction of complex and biologically relevant molecules. The protocols and insights provided in this guide are intended to facilitate the broader application of 2-iodophenol in both academic and industrial research, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Visible-light-induced palladium-catalyzed formal [3 + 3] cyclization of 2-iodophenols and cyclopropenes. Organic Chemistry Frontiers.
  • A Comparative Guide to the Kinetic Analysis of Sonogashira Coupling with 2-Iodothiophenol and Alternatives. Benchchem.
  • Application Notes and Protocols for the Synthesis of Dibenzofurans from 2-Iodo-6-methoxyphenol. Benchchem.
  • 2-Iodophenol. Sarex.
  • Comparative Reactivity Analysis: 2-Ethyl-4-iodophenol vs. 4-iodophenol in Cross-Coupling Reactions. Benchchem.
  • Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. PMC - NIH.
  • Application of 2,3-Dibromophenol in the Synthesis of Bioactive Molecules. Benchchem.
  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI.
  • Plausible mechanism for synthesis of 2‐iodocarbazoles. ResearchGate.
  • 2-Iodophenol synthesis. ChemicalBook.
  • Buchwald–Hartwig amination. Wikipedia.
  • Synthesis of Dibenzofurans. Organic Chemistry Portal.
  • Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace.
  • What is the synthesis route of 2-Iodophenol?. Guidechem.
  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central.
  • Carbazole synthesis. Organic Chemistry Portal.
  • Ullmann condensation. Wikipedia.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • 2-Iodophenol. Wikipedia.
  • Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY.
  • Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsquent Pd-Catalyzed Cyclization. ResearchGate.
  • Divergent Total Syntheses of (−)-Galanthamine, (−)-Narwedine, (−)-Lycoraminone and (−)-Lycoramine, and Formal Syntheses of (−)-Morphine and (−)-Codeine. ACS Publications.
  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. ACS Publications.
  • p-IODOPHENOL. Organic Syntheses Procedure.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
  • Ullmann Reaction. Thermo Fisher Scientific.
  • Sonogashira coupling. Wikipedia.
  • Trends in carbazole synthesis – an update (2013–2023). Organic & Biomolecular Chemistry (RSC Publishing).
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Ullmann Reaction. BYJU'S.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Total synthesis and development of bioactive natural products. PMC - NIH.
  • Application Notes and Protocols: 2-Iodoselenophene in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry.
  • Ullmann Reaction. Organic Chemistry Portal.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC - NIH.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

Sources

Application

Application Notes and Protocols: 2-Iodophenol as a Versatile Intermediate in Agrochemical Synthesis

Introduction: The Strategic Importance of 2-Iodophenol in Agrochemical Innovation In the competitive landscape of agrochemical research and development, the identification of versatile and economically viable intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Iodophenol in Agrochemical Innovation

In the competitive landscape of agrochemical research and development, the identification of versatile and economically viable intermediates is paramount to the discovery of novel and effective crop protection agents. 2-Iodophenol (CAS 533-58-4), a halogenated phenolic compound, has emerged as a significant building block in the synthesis of a variety of agrochemicals, including herbicides and fungicides.[1] Its unique reactivity, conferred by the presence of both a hydroxyl and an iodine substituent on the aromatic ring, allows for a diverse range of chemical transformations. The inherent antifungal properties of 2-iodophenol also contribute to the biological activity of its derivatives.[1]

This technical guide provides an in-depth exploration of the application of 2-iodophenol as a key intermediate in the production of commercially relevant agrochemicals. We will delve into the synthetic pathways for producing both iodinated and non-iodinated herbicides, providing detailed, field-proven protocols for their synthesis. The causality behind experimental choices will be elucidated, and all mechanistic claims will be supported by authoritative sources to ensure scientific integrity.

Section 1: Synthesis of Iodinated Phenoxy Herbicides - The Case of Ioxynil

Ioxynil (4-hydroxy-3,5-diiodobenzonitrile) is a selective contact herbicide used for the post-emergence control of broadleaf weeds.[2] The core of its structure is a di-iodinated phenol, highlighting a direct application of phenolic iodination in agrochemical manufacturing. While the industrial synthesis of Ioxynil typically starts from 4-hydroxybenzonitrile, the principles of aromatic iodination are directly applicable to understanding the reactivity of precursors like 2-iodophenol.

Overview of the Synthetic Pathway

The synthesis of Ioxynil involves the direct iodination of a phenolic precursor, 4-hydroxybenzonitrile, in the presence of an iodinating agent. This electrophilic aromatic substitution reaction is highly regioselective due to the activating and directing effects of the hydroxyl group.

Ioxynil_Synthesis 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Ioxynil Ioxynil 4-Hydroxybenzonitrile->Ioxynil Iodination Iodinating_Agent Iodine Monochloride (ICl) or Iodine + Oxidizing Agent Iodinating_Agent->Ioxynil

Caption: Synthetic route to Ioxynil.

Detailed Experimental Protocol for the Synthesis of Ioxynil

This protocol details the synthesis of Ioxynil via the iodination of 4-hydroxybenzonitrile.

Materials:

  • 4-Hydroxybenzonitrile (p-cyanophenol)

  • Iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., hydrogen peroxide)

  • Glacial acetic acid

  • Water

  • 5% Sodium sulfite solution

Procedure:

  • In a well-ventilated fume hood, dissolve 4-hydroxybenzonitrile in glacial acetic acid in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a solution of iodine monochloride in glacial acetic acid to the stirred solution of 4-hydroxybenzonitrile at room temperature. The addition should be controlled to manage any exotherm.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing water to precipitate the crude Ioxynil.

  • Heat the suspension with stirring to approximately 80°C for 30 minutes to coagulate the precipitate.

  • Cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with glacial acetic acid and then with copious amounts of water.

  • To remove any unreacted iodine, wash the solid with a 5% sodium sulfite solution until the filtrate is colorless.

  • The crude Ioxynil can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield a colorless crystalline solid.[3]

Data Summary:

ParameterValueReference
Starting Material4-Hydroxybenzonitrile[3]
Key ReagentIodine Monochloride[3]
SolventGlacial Acetic Acid[3]
Reaction TypeElectrophilic Aromatic Iodination[3]
ProductIoxynil[3]

Section 2: 2-Iodophenol as a Precursor for Phenoxyacetic Acid Herbicides - A Proposed Synthesis of 2,4-D

2,4-Dichlorophenoxyacetic acid (2,4-D) is one of the most widely used herbicides for the control of broadleaf weeds in cereal crops and turf.[4] The standard industrial synthesis of 2,4-D starts with the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid.[4] This section outlines a novel and insightful synthetic strategy that utilizes 2-iodophenol as a starting material, demonstrating its potential as a versatile intermediate for accessing a broader range of agrochemicals beyond directly iodinated products.

Strategic Rationale: From 2-Iodophenol to 2,4-D

The proposed pathway involves a two-stage process:

  • Chlorination of 2-Iodophenol: This step aims to replace the iodine atom and introduce a chlorine atom at the 4-position, and introduce a chlorine atom at the 2-position, to yield the key intermediate, 2,4-dichlorophenol. This transformation can be achieved through electrophilic chlorination.

  • Etherification of 2,4-Dichlorophenol: The resulting 2,4-dichlorophenol is then subjected to a well-established Williamson ether synthesis with chloroacetic acid to produce 2,4-D.

two_four_D_Synthesis 2-Iodophenol 2-Iodophenol 2,4-Dichlorophenol 2,4-Dichlorophenol 2-Iodophenol->2,4-Dichlorophenol Chlorination Chlorinating_Agent Chlorine (Cl2) or Sulfuryl Chloride (SO2Cl2) Chlorinating_Agent->2,4-Dichlorophenol 2,4-D 2,4-Dichlorophenoxyacetic Acid 2,4-Dichlorophenol->2,4-D Williamson Ether Synthesis Chloroacetic_Acid Chloroacetic Acid & NaOH Chloroacetic_Acid->2,4-D

Caption: Proposed synthetic pathway for 2,4-D from 2-iodophenol.

Detailed Experimental Protocols

Protocol 2A: Synthesis of 2,4-Dichlorophenol from 2-Iodophenol (Proposed)

This protocol is based on established principles of halogenation of phenols.[5][6]

Materials:

  • 2-Iodophenol

  • Chlorinating agent (e.g., chlorine gas or sulfuryl chloride)

  • Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

  • Lewis acid catalyst (optional, e.g., AlCl₃ or FeCl₃)

Procedure:

  • Dissolve 2-iodophenol in an anhydrous solvent in a reaction vessel equipped with a gas inlet (if using chlorine gas), a stirrer, and a reflux condenser connected to a scrubbing system for acidic gases.

  • If using a catalyst, add it to the solution.

  • Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise at a controlled temperature (typically 0-25 °C). The reaction is exothermic and should be monitored.

  • Monitor the progress of the reaction by GC-MS or TLC to follow the disappearance of the starting material and the formation of chlorinated intermediates and the final product.

  • Upon completion, quench the reaction by carefully adding water or a dilute solution of sodium bisulfite.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude 2,4-dichlorophenol can be purified by distillation or recrystallization.

Protocol 2B: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D) from 2,4-Dichlorophenol

This is a well-established industrial process.[7][8]

Materials:

  • 2,4-Dichlorophenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Water

Procedure:

  • In a reaction vessel, prepare a solution of sodium hydroxide in water.

  • Add 2,4-dichlorophenol to the sodium hydroxide solution to form the sodium salt of 2,4-dichlorophenol.

  • In a separate vessel, neutralize chloroacetic acid with a sodium hydroxide solution to form sodium chloroacetate.

  • Add the sodium chloroacetate solution to the sodium 2,4-dichlorophenoxide solution.

  • Heat the reaction mixture to reflux for several hours. The progress of the condensation reaction can be monitored by HPLC.

  • After the reaction is complete, cool the mixture and acidify it with a strong acid (e.g., HCl or H₂SO₄) to precipitate the 2,4-D.

  • The precipitated 2,4-D is then collected by filtration, washed with water, and dried.

Data Summary:

ParameterStage 1: ChlorinationStage 2: EtherificationReference
Starting Material2-Iodophenol2,4-Dichlorophenol[5][6],[7][8]
Key ReagentsChlorine or Sulfuryl ChlorideChloroacetic Acid, NaOH[5][6],[7][8]
Reaction TypeElectrophilic Aromatic ChlorinationWilliamson Ether Synthesis[5][6],[7][8]
Product2,4-Dichlorophenol2,4-Dichlorophenoxyacetic Acid[5][6],[7][8]

Conclusion and Future Outlook

This technical guide has demonstrated the significant potential of 2-iodophenol as a versatile intermediate in the synthesis of agrochemicals. We have provided a detailed, actionable protocol for the synthesis of the iodinated herbicide Ioxynil, a direct application of iodinated phenols. Furthermore, we have proposed a novel and scientifically grounded two-step synthetic pathway for the widely used herbicide 2,4-D, starting from 2-iodophenol. This highlights the utility of 2-iodophenol not only for producing iodinated final products but also as a strategic precursor for other halogenated agrochemicals through subsequent halogen exchange or substitution reactions.

The protocols and insights presented herein are intended to empower researchers and drug development professionals to explore the full potential of 2-iodophenol in their synthetic endeavors. Further research into optimizing the chlorination of 2-iodophenol to selectively yield 2,4-dichlorophenol could open up more cost-effective and efficient routes to a cornerstone of modern agriculture. The continued exploration of halogenated intermediates like 2-iodophenol will undoubtedly lead to the development of the next generation of innovative and sustainable crop protection solutions.

References

  • Matheson, D., & McCombie, H. (1931). CXL1.—The Chlorination of Iodophenols. Part I V. The Action of Chlorine on Derivatives of p-Iodo- phenol. Journal of the Chemical Society (Resumed), 1103-1107.
  • PubChem. (n.d.). Ioxynil. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • ResearchGate. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]

  • Lee, S. J., & Lee, J. H. (2021). Chlorination decreases acute toxicity of iodophenols through the formation of iodate and chlorinated aliphatic disinfection byproducts.
  • Brazier, S. A., & McCombie, H. (1912). C.—The chlorination of iodophenols. Part I. The chlorination of p-iodophenol. Journal of the Chemical Society, Transactions, 101, 968-978.
  • Sarex. (n.d.). 2-Iodophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving 2-Iodophenol Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your 2-iodophenol synthesis. As a self-validating system, each protocol and troubleshooting step is grounded in established chemical principles to ensure reliable and reproducible results.

I. Understanding the Synthesis of 2-Iodophenol: An Overview

The synthesis of 2-iodophenol, a valuable intermediate in pharmaceuticals and organic synthesis[1][2], primarily involves the electrophilic aromatic substitution of phenol. The hydroxyl group of phenol is a strongly activating ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring.[3] Consequently, the direct iodination of phenol often yields a mixture of 2-iodophenol and 4-iodophenol, along with di- and tri-iodinated byproducts.[4][5] Achieving a high yield of the desired 2-iodophenol isomer necessitates precise control over reaction conditions and a thorough understanding of the underlying mechanisms.

This guide will focus on two prevalent and effective methods for the synthesis of 2-iodophenol:

  • Direct Iodination using Iodine and an Oxidizing Agent (Hydrogen Peroxide)

  • Iodination using N-Iodosuccinimide (NIS)

We will explore detailed protocols, troubleshooting for common issues, and frequently asked questions for each method.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your 2-iodophenol synthesis in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A low yield can stem from several factors. Systematically evaluate the following:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (phenol) is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.

  • Suboptimal Reagent Stoichiometry: Ensure the molar ratios of your reagents are correct. An insufficient amount of the iodinating agent will lead to incomplete conversion.

  • Reagent Quality: The purity and activity of your iodinating agent are critical. N-Iodosuccinimide can decompose over time, and the concentration of hydrogen peroxide solutions can decrease. Use fresh, high-quality reagents.

  • Side Reactions: The formation of significant amounts of byproducts, such as 4-iodophenol and poly-iodinated phenols, will naturally decrease the yield of the desired product.[6] Refer to the questions below on selectivity for mitigation strategies.

  • Work-up and Purification Losses: Material can be lost during extraction, washing, and purification steps. Ensure efficient phase separation and minimize transfers. Optimize your purification technique (crystallization or chromatography) to maximize recovery.

Q2: My main byproduct is 4-iodophenol. How can I improve the ortho-selectivity?

The formation of the para-isomer is a common challenge due to less steric hindrance at the para position. To favor the ortho product:

  • Choice of Iodinating Agent: Certain reagents exhibit higher ortho-selectivity. While direct iodination with I₂ often gives a mixture, methods involving directing groups or specific catalysts can enhance ortho substitution. For instance, treatment of a phenol with thallium(I) acetate and iodine has been shown to be highly selective for the ortho-position.[7][8]

  • Solvent Effects: The solvent can influence the isomer ratio. Some studies suggest that certain solvent systems can promote ortho-iodination.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the ortho-isomer.

  • Use of Directing Groups: While more synthetically involved, the use of a bulky protecting group on the hydroxyl function can sterically hinder the ortho positions, paradoxically leading to higher ortho selectivity upon removal, or by using a directing group that chelates with the iodinating agent.

Q3: I am observing significant amounts of di- and tri-iodinated products. How can I control the degree of iodination?

Over-iodination is a common issue due to the activating nature of the hydroxyl group. To minimize this:

  • Control Stoichiometry: Carefully control the molar equivalents of your iodinating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) for mono-iodination. Using a larger excess will drive the reaction towards poly-iodination.[6]

  • Reaction Time and Temperature: Monitor the reaction closely by TLC. Stop the reaction as soon as the desired mono-iodinated product is maximized. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.

  • Slow Addition of Reagents: Adding the iodinating agent portion-wise or as a solution via a dropping funnel over a period of time can help maintain a low concentration of the electrophile, thus disfavoring multiple substitutions.

Q4: I'm having difficulty purifying my 2-iodophenol. What are the best practices?

Purification can be challenging due to the similar polarities of the isomers and byproducts.

  • Crystallization: 2-Iodophenol is a solid at room temperature and can often be purified by crystallization.[9] Experiment with different solvent systems, such as chloroform, diethyl ether, or hexane/ethyl acetate mixtures, to find conditions that selectively crystallize the 2-iodophenol, leaving the 4-iodophenol and other impurities in the mother liquor.

  • Column Chromatography: If crystallization is ineffective, flash column chromatography on silica gel is a reliable method.[1][10] A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically effective in separating the isomers. The para-isomer is generally less polar and will elute before the ortho-isomer.

  • Initial Work-up: A thorough aqueous work-up is crucial. Washing with a sodium thiosulfate solution will remove any unreacted iodine. An extraction with a suitable organic solvent followed by washing with brine and drying will remove inorganic salts and water.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Method 1: Synthesis of 2-Iodophenol using Iodine and Hydrogen Peroxide

This method offers a greener approach by using an inexpensive and environmentally benign oxidizing agent.[11][12][13]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Phenol94.11100.94 g
Iodine (I₂)253.8151.27 g
Hydrogen Peroxide (30% aq. soln.)34.01101.13 mL
Deionized Water18.02-50 mL
Sodium Thiosulfate (10% aq. soln.)158.11-As needed
Diethyl Ether74.12-~150 mL
Anhydrous Magnesium Sulfate120.37-As needed

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenol (0.94 g, 10 mmol) and deionized water (50 mL). Stir the mixture at room temperature until the phenol has dissolved.

  • Addition of Reagents: Add iodine (1.27 g, 5 mmol) to the solution. Stir for 5 minutes. Then, add 30% hydrogen peroxide (1.13 mL, 10 mmol) dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up: Quench the reaction by adding 10% aqueous sodium thiosulfate solution dropwise until the brown color of iodine disappears. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate 2-iodophenol from 4-iodophenol and di-iodinated byproducts. A yield of approximately 49% for 2-iodophenol can be expected, with some formation of 2,6-diiodophenol.[10]

Method 2: Synthesis of 2-Iodophenol using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and effective iodinating agent that often provides good yields and can offer improved regioselectivity under certain conditions.[14][15][16]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Phenol94.11100.94 g
N-Iodosuccinimide (NIS)224.99112.47 g
Acetonitrile (anhydrous)41.05-50 mL
Sodium Thiosulfate (10% aq. soln.)158.11-As needed
Dichloromethane84.93-~150 mL
Anhydrous Sodium Sulfate142.04-As needed

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve phenol (0.94 g, 10 mmol) in anhydrous acetonitrile (50 mL).

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (2.47 g, 11 mmol) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding 10% aqueous sodium thiosulfate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic phase under reduced pressure to obtain the crude product. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

IV. Visualizing the Workflow and Troubleshooting

The following diagrams illustrate the experimental workflow for 2-iodophenol synthesis and a decision-making tree for troubleshooting common issues.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Phenol in Solvent add_reagents Add Iodinating Agent (e.g., I2/H2O2 or NIS) start->add_reagents react Stir at Controlled Temperature add_reagents->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Crude Product (Crystallization or Chromatography) dry->purify characterize Characterize Final Product (NMR, MS, MP) purify->characterize

Caption: A generalized experimental workflow for the synthesis of 2-Iodophenol.

troubleshooting_guide cluster_causes Potential Causes & Solutions start Low Yield of 2-Iodophenol? incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products High Side Products start->side_products purification_loss Purification Loss start->purification_loss solution_incomplete Extend reaction time/ Increase temperature slightly incomplete_rxn->solution_incomplete solution_side_products Adjust stoichiometry/ Lower temperature/ Slow reagent addition side_products->solution_side_products solution_purification Optimize crystallization solvent/ Optimize chromatography gradient purification_loss->solution_purification

Caption: A decision tree for troubleshooting low yield in 2-Iodophenol synthesis.

V. Safety Precautions

Working with phenol and iodinating agents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Ventilation: Conduct all experiments in a well-ventilated fume hood.

  • Handling Phenol: Phenol is toxic and corrosive and can be absorbed through the skin.[17][18][19][20][21] Avoid all direct contact. In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.

  • Handling Iodine and NIS: Iodine and N-iodosuccinimide are irritants. Avoid inhalation of dust or vapors.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

VI. References

  • Chatterjee, N., Chowdhury, H., Sneh, K., & Goswami, A. (2014). General procedure for syntheses of aromatic alcohols. Tetrahedron Letters, 56(1), 172-174. [Link]

  • Radhakrishna, P., & Subbarao, P. (1980). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Indian Journal of Chemistry, 19A, 550-552.

  • Wikipedia. (2023). 2-Iodophenol. Retrieved from [Link]

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]

  • Taylor, R. T., & Stevenson, G. M. (1976). Selective lodination of Phenols in the ortho-Position. Journal of the Chemical Society, Perkin Transactions 1, (13), 1363-1365.

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory.

  • PubChem. (n.d.). 2-Iodophenol. Retrieved from [Link]

  • Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21(4), 770-774. [Link]

  • SciELO. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Retrieved from [Link]

  • Dains, F. B., & Eberly, F. (1935). p-IODOPHENOL. Organic Syntheses, 15, 39. [Link]

  • ResearchGate. (2009). ChemInform Abstract: Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Racys, D. T., Pimlott, S. L., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N‑Iodosuccinimide. Organic Letters, 17(19), 4782-4785. [Link]

  • ResearchGate. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Selective iodination of phenols in the ortho-position. [Link]

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

  • ResearchGate. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing iodo-phenol compound. Retrieved from

  • Semantic Scholar. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Retrieved from [Link]

  • Sarex. (n.d.). 2-Iodophenol. Retrieved from [Link]

  • TWU. (n.d.). Phenol SOP. Retrieved from [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • LSU Health Shreveport. (n.d.). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. Retrieved from [Link]

  • ResearchGate. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]

  • National Institutes of Health. (2018). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Retrieved from [Link]

  • VTechWorks. (1997). CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. Retrieved from [Link]

  • Scientific Update. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-Iodophenol by Recrystallization

Welcome to the technical support guide for the purification of 2-iodophenol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-iodophenol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this compound. As a low-melting solid, 2-iodophenol presents unique challenges that require careful control of experimental parameters. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to overcome these hurdles and achieve high-purity material.

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section addresses specific problems that may arise during the purification of 2-iodophenol. Each answer provides a diagnosis of the potential cause and a step-by-step solution.

Question: My 2-iodophenol has "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" is the most common issue when recrystallizing 2-iodophenol. It occurs when the solid melts in the hot solvent and comes out of the solution as a liquid oil rather than a crystalline solid upon cooling. This happens because the solution becomes supersaturated at a temperature that is above the melting point of the compound (2-iodophenol's melting point is low, around 37-43°C)[1][2].

Causality & Mechanism: The solubility of 2-iodophenol increases significantly with temperature. If the solution is cooled too quickly or is too concentrated, the saturation point is reached while the solution temperature is still above 37°C. The compound then separates as a supercooled liquid (an oil), which may solidify into an amorphous mass, trapping impurities.

Solutions:

  • Re-heat and Dilute: Gently re-heat the flask to re-dissolve the oil. Add a small amount (10-15% more) of the hot recrystallization solvent to decrease the saturation temperature of the solution[3][4]. The goal is to ensure that the solution becomes saturated at a temperature below the compound's melting point.

  • Slow Down the Cooling: Rapid cooling is a primary cause of oiling out. Once the oil is redissolved, allow the flask to cool as slowly as possible. Insulate the flask by placing it within a larger beaker containing hot water (a makeshift water bath) and let it cool to room temperature undisturbed over a longer period. This encourages thermodynamically favorable crystal lattice formation instead of kinetic oiling[5][6].

  • Solvent System Modification: If the issue persists, your solvent may be unsuitable. A solvent with a lower boiling point might be necessary. Alternatively, if using a mixed-solvent system, you may need to adjust the ratio to have slightly more of the solvent in which 2-iodophenol is more soluble[3].

Question: I've followed the cooling procedure, but no crystals have formed, even after placing the flask in an ice bath. What should I do?

Answer: The failure of crystals to form is typically due to one of two reasons: the use of excessive solvent, meaning the solution is not saturated, or the solution is supersaturated but lacks a nucleation site to initiate crystallization[4].

Causality & Mechanism: Crystal growth requires both saturation and nucleation. If too much solvent was added initially, the concentration of 2-iodophenol might not reach its saturation point even at low temperatures[7]. Alternatively, a perfectly clean and smooth flask may lack the microscopic imperfections that often serve as nucleation sites for crystal growth.

Solutions:

  • Induce Nucleation (for Supersaturated Solutions):

    • Scratching: Use a clean glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass provide a rough surface that can act as a nucleation point for crystal growth[4][7].

    • Seeding: If you have a small crystal of pure 2-iodophenol, add it to the solution. This "seed crystal" provides a perfect template for other molecules to crystallize upon[7].

  • Increase Concentration (for Unsaturated Solutions):

    • If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 20-25%) under a fume hood. Remember to add a new boiling chip. Once the volume is reduced, repeat the slow cooling process[3][8]. Be cautious not to evaporate too much solvent, which could cause the product to crash out of solution too quickly upon cooling.

Question: My final yield of pure 2-iodophenol is very low. What are the likely causes?

Answer: A low recovery is a frustrating outcome that can often be traced back to several procedural steps. The primary culprits are using an excessive amount of solvent, premature filtration, or inefficient transfer and washing of the crystals[3].

Causality & Mechanism: Recrystallization is a trade-off between purity and yield. Some amount of the target compound will always remain dissolved in the cold solvent (the "mother liquor"). This loss is exacerbated if the initial volume of solvent is too large or if the solution is not cooled sufficiently to minimize the compound's solubility[7].

Solutions to Maximize Yield:

  • Use the Minimum Solvent: During the initial dissolution step, add the hot solvent portion-wise, ensuring you are using the absolute minimum required to fully dissolve the crude solid[7].

  • Ensure Complete Cooling: Allow the flask to cool to room temperature slowly, then ensure it spends adequate time in an ice-water bath (at least 15-20 minutes) to maximize crystal precipitation before filtration[5].

  • Use Ice-Cold Washing Solvent: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will re-dissolve a significant portion of your purified product[7].

  • Check the Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.

Frequently Asked Questions (FAQs)

Question: How do I select the best solvent for recrystallizing 2-iodophenol?

Answer: The ideal solvent for recrystallization is one in which 2-iodophenol has high solubility at high temperatures but low solubility at low temperatures. Additionally, the impurities should either be completely soluble or completely insoluble in the solvent at all temperatures[9][10].

Solvent Selection Workflow:

  • Consult Literature: Published methods suggest chloroform or diethyl ether for recrystallizing 2-iodophenol[11][12]. It is also noted to be soluble in ethanol and ether but only slightly soluble in water[2].

  • Consider Polarity: 2-iodophenol is a moderately polar molecule due to the hydroxyl group. A good starting point for solvent screening would be solvents of low to moderate polarity. Non-polar solvents like hexane or cyclohexane are likely to dissolve it well when hot but poorly when cold, making them excellent candidates.

  • Perform Small-Scale Tests: Before committing your entire batch, test several candidate solvents. Place ~50 mg of your crude 2-iodophenol in a test tube and add the solvent dropwise.

    • Rejection Criteria: Reject solvents that dissolve the compound at room temperature or fail to dissolve it even at the solvent's boiling point[13].

    • Ideal Candidate: The best solvent will dissolve the compound only when heated and will show significant crystal formation upon cooling to room temperature and then in an ice bath.

Table 1: Properties of Potential Solvents for 2-Iodophenol Recrystallization
SolventBoiling Point (°C)PolaritySuitability Notes
Hexane 69Non-polarGood candidate. Low solubility at room temp, likely good solubility when hot. Low boiling point is advantageous for preventing oiling out.
Cyclohexane 81Non-polarSimilar to hexane, slightly higher boiling point. Good candidate.
Chloroform 61Moderately PolarReported as a suitable solvent[12]. Low boiling point is beneficial. Note: Chloroform is a suspected carcinogen and requires careful handling in a fume hood.
Ethanol/Water VariesPolarA mixed-solvent system. 2-iodophenol is soluble in ethanol but poorly soluble in water[2][11]. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution turns cloudy (the cloud point), then add a drop or two of hot ethanol to clarify. Cool slowly.
Toluene 111Non-polarThe high boiling point increases the risk of oiling out 2-iodophenol. Generally not recommended unless other solvents fail.

Question: What are the common impurities in crude 2-iodophenol, and how does recrystallization remove them?

Answer: The impurity profile depends on the synthetic route. A common preparation involves the direct iodination of phenol, which can lead to several impurities[14].

  • Positional Isomer (4-Iodophenol): This is often the major byproduct. Since 4-iodophenol has a different crystal structure and solubility profile (melting point 93-94°C), it can be effectively separated by recrystallization. It will preferentially remain in the cold mother liquor if a suitable solvent is chosen.

  • Unreacted Phenol: Phenol is highly soluble in many organic solvents and will typically be washed away in the mother liquor.

  • Di-iodinated Products (e.g., 2,6-diiodophenol): These products are generally less soluble than the mono-iodinated product. If present, they might remain undissolved during the initial hot solvent addition and can be removed via hot filtration before cooling[1][12].

Recrystallization works by exploiting these differences in solubility. As the hot, saturated solution of 2-iodophenol cools, the solubility decreases, and molecules of 2-iodophenol selectively deposit onto the growing crystal lattice, excluding molecules that do not fit, such as impurities[8].

Question: My purified crystals are still slightly colored. How can I get a colorless product?

Answer: A persistent color indicates the presence of highly soluble, colored impurities that were not removed by the initial recrystallization. This can be remedied by using activated charcoal (decolorizing carbon).

Mechanism: Activated charcoal has a very high surface area with pores that adsorb large, colored organic molecules (often conjugated systems) from the solution[15].

Procedure:

  • Dissolve the colored 2-iodophenol crystals in the minimum amount of hot recrystallization solvent.

  • Cool the solution slightly below its boiling point. Crucially, never add charcoal to a boiling solution, as it will cause violent bumping [15].

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.

  • Swirl the flask and gently heat it for a few minutes to allow for adsorption.

  • Perform a hot filtration step to remove the fine charcoal particles. This is best done using a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel[5].

  • Proceed with the slow cooling and crystallization of the now colorless filtrate.

Visualized Workflows

Recrystallization Process Flow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (If Needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude 2-Iodophenol in Erlenmeyer flask B Add minimum amount of near-boiling solvent A->B with boiling chip C Are insoluble impurities present? B->C D Perform hot gravity filtration (remove solids/charcoal) C->D Yes E Proceed to Cooling C->E No F Cool slowly and undisturbed to room temperature D->F E->F G Cool further in an ice-water bath F->G H Collect crystals via vacuum filtration G->H I Wash with minimal ice-cold solvent H->I J Dry crystals thoroughly I->J

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered During Recrystallization? OiledOut Compound 'Oiled Out'? Start->OiledOut Yes NoCrystals No Crystals Formed? Start->NoCrystals No Cause_Oiled Cause: Solution saturated above compound's MP. OiledOut->Cause_Oiled LowYield Yield is Very Low? NoCrystals->LowYield No Cause_NoCry Cause: Too much solvent OR supersaturation. NoCrystals->Cause_NoCry Yes Cause_LowY Cause: Too much solvent OR improper washing. LowYield->Cause_LowY Yes Sol_Oiled1 Solution 1: Re-heat, add more hot solvent. Cause_Oiled->Sol_Oiled1 Sol_Oiled2 Solution 2: Ensure very slow cooling. Cause_Oiled->Sol_Oiled2 Sol_NoCry1 Solution 1: Scratch flask or add seed crystal. Cause_NoCry->Sol_NoCry1 Sol_NoCry2 Solution 2: Boil off excess solvent and re-cool. Cause_NoCry->Sol_NoCry2 Sol_LowY1 Solution 1: Use minimum hot solvent initially. Cause_LowY->Sol_LowY1 Sol_LowY2 Solution 2: Wash crystals with ice-cold solvent. Cause_LowY->Sol_LowY2

Caption: A decision tree for common recrystallization problems.

Detailed Experimental Protocol: Recrystallization of 2-Iodophenol

Safety Precautions: 2-Iodophenol is harmful if swallowed, inhaled, or in contact with skin, and it causes irritation[16][17]. Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

Materials:

  • Crude 2-Iodophenol

  • Recrystallization solvent (e.g., Hexane or Cyclohexane)

  • Erlenmeyer flasks (2)

  • Boiling chips

  • Hot plate

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Buchner funnel, filter flask, and vacuum source

  • Glass rod

  • Ice-water bath

Procedure:

  • Dissolution: Place the crude 2-iodophenol (~1.0 g) and a boiling chip into a 50 mL Erlenmeyer flask. Add the chosen solvent (e.g., hexane) in small portions (~2-3 mL at a time) from a second flask that is being heated on the same hot plate. Swirl the flask containing the solid after each addition. Continue adding the minimum amount of near-boiling solvent until the 2-iodophenol just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities (or if decolorizing charcoal was used), perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to minimize cooling and premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask into an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Isolation: Set up a vacuum filtration apparatus with a Buchner funnel and filter flask. Wet the filter paper with a small amount of ice-cold solvent to ensure it seals against the funnel. Swirl the crystallized mixture to create a slurry and pour it into the Buchner funnel with the vacuum applied.

  • Washing: With the vacuum still on, wash the crystals with a very small amount (1-2 mL) of ice-cold solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry. Then, transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely.

  • Analysis: Once dry, determine the final mass and calculate the percent recovery. Assess the purity by measuring the melting point and comparing it to the literature value (37-43°C). A sharp melting point within this range indicates high purity.

References

  • 2-Iodophenol - Wikipedia . Wikipedia. [Link]

  • Solvent Choice - Chemistry Teaching Labs . University of York. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester Department of Chemistry. [Link]

  • Finding the best solvent for recrystallisation student sheet . Royal Society of Chemistry. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment . Journal of Chemical Education. [Link]

  • 2-Iodophenol - Solubility of Things . Solubility of Things. [Link]

  • Recrystallization - Single Solvent . University of California, Los Angeles. [Link]

  • Recrystallization1 . University of Massachusetts. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • recrystallization.pdf . California State University, Long Beach. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs . University of York. [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Recrystallization: Choosing Solvent & Inducing Crystallization . YouTube. [Link]

  • Recrystallization - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual . YouTube. [Link]

Sources

Troubleshooting

Byproduct formation in the synthesis of 2-Iodophenol

Welcome to the technical support center for the synthesis of 2-Iodophenol (CAS 533-58-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byprodu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Iodophenol (CAS 533-58-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this critical intermediate.[1] We will delve into the mechanistic origins of impurities and provide field-proven troubleshooting strategies to enhance yield, purity, and experimental reproducibility.

Section 1: Direct Iodination of Phenol

Direct electrophilic iodination of phenol is a common approach, but it is often plagued by a lack of selectivity, leading to a mixture of isomeric and poly-iodinated products.[2]

FAQ 1: I performed a direct iodination of phenol and my crude NMR shows multiple aromatic signals. What are the likely byproducts?

Answer: Direct iodination of phenol rarely yields a single product. The hydroxyl group is a strong activating, ortho, para-directing group, making the aromatic ring highly susceptible to electrophilic attack.[3] Consequently, you are likely observing a mixture of several iodinated phenols.

Common Byproducts in Phenol Iodination:

ByproductStructureReason for Formation
4-Iodophenol IsomerThe para position is sterically less hindered and electronically activated, making it a major competing product.[4]
2,4-Diiodophenol Poly-iodinationThe mono-iodinated products (both 2- and 4-iodophenol) are still activated and can undergo a second iodination, primarily at the remaining activated position.[4]
2,6-Diiodophenol Poly-iodinationFormed from a second iodination of 2-Iodophenol at the other activated ortho position.
2,4,6-Triiodophenol Poly-iodinationOccurs when reaction conditions are harsh or an excess of the iodinating agent is used.[4]

The direct iodination of phenol with aqueous I₂ can produce all five of these compounds.[4] The relative ratios depend heavily on the reaction conditions and stoichiometry.[3][4]

Diagram: Byproduct Formation in Direct Phenol Iodination

G cluster_products Product Mixture Phenol Phenol P2_Iodo 2-Iodophenol (Desired Product) Phenol->P2_Iodo 1st Iodination P4_Iodo 4-Iodophenol (Isomeric Byproduct) Phenol->P4_Iodo 1st Iodination IodinatingAgent Iodinating Agent (e.g., I₂, HOI) IodinatingAgent->Phenol P24_Diiodo 2,4-Diiodophenol P2_Iodo->P24_Diiodo 2nd Iodination P26_Diiodo 2,6-Diiodophenol P2_Iodo->P26_Diiodo 2nd Iodination P4_Iodo->P24_Diiodo 2nd Iodination

Caption: Reaction pathways in the direct iodination of phenol.

FAQ 2: How can I improve the selectivity for 2-Iodophenol and minimize poly-iodination?

Answer: Improving selectivity requires careful control over reaction conditions to favor mono-iodination at the ortho position.

Troubleshooting Guide: Improving Selectivity

  • Control Stoichiometry:

    • Issue: Using an excess of the iodinating agent will inevitably lead to di- and tri-iodinated products.[3]

    • Solution: Use phenol as the limiting reagent or maintain a strict 1:1 or slightly less than 1:1 ratio of the iodinating species to phenol. This ensures the iodinating agent is consumed before significant poly-iodination can occur.

  • Slow Reagent Addition:

    • Issue: A high local concentration of the iodinating agent promotes multiple substitutions on the same phenol molecule.

    • Solution: Add the iodinating agent (e.g., a solution of NaOCl to a KI/phenol mixture) dropwise to the reaction flask over an extended period.[3] This keeps the instantaneous concentration of the electrophile low, favoring mono-iodination.

  • Optimize pH and Solvent:

    • Issue: The reactivity of the phenol and the nature of the iodinating species are pH-dependent. In basic solutions, the more nucleophilic phenoxide ion is present, which can react very rapidly and unselectively.[5]

    • Solution: Performing the reaction in a buffered solution (e.g., acetate buffer at pH 5) can help control the reaction rate.[4] The choice of solvent can also influence the ortho/para ratio.

  • Use a Bulky Iodinating Agent or Catalyst:

    • Issue: Small iodinating species can easily access both ortho and para positions.

    • Solution: While less common for this specific transformation, employing sterically hindered reagents or catalysts can sometimes favor the more accessible para position. Conversely, using auxiliary agents like certain transition metal salts can coordinate to the hydroxyl group and potentially favor ortho substitution.[5]

Section 2: Diazotization of 2-Aminophenol

A more selective route to 2-Iodophenol involves the diazotization of 2-aminophenol, followed by a Sandmeyer-type reaction with an iodide source (e.g., KI).[6][7] While this method avoids isomeric byproducts, it is susceptible to issues related to the instability of the diazonium salt intermediate.

FAQ 3: I am attempting a Sandmeyer reaction with 2-aminophenol, but I'm getting a low yield and a significant amount of a dark, tarry substance. What is happening?

Answer: This is a classic sign of diazonium salt decomposition and unwanted side reactions. Aryl diazonium salts are notoriously unstable and can be explosive when isolated.[8][9] Their instability is the primary source of byproducts in this synthesis.

Common Byproducts in the Diazotization Route:

ByproductStructureReason for Formation
Phenol De-aminationThe diazonium salt can react with water (hydrolysis), especially upon warming, to produce phenol and nitrogen gas.[10] This is a major competing pathway.
Azo Compounds Azo CouplingThe electrophilic diazonium salt can couple with the starting 2-aminophenol or the 2-Iodophenol product, which are both activated aromatic rings.[11] This leads to highly colored, often insoluble, azo dyes.
Biaryl Species Radical ReactionsThe Sandmeyer reaction proceeds via a radical mechanism.[10][12] The intermediate aryl radical can dimerize to form biaryl compounds.
Diagram: Competing Reactions of 2-Hydroxyphenyldiazonium Ion

G cluster_paths Reaction Pathways Aminophenol 2-Aminophenol Diazonium 2-Hydroxyphenyl- diazonium Chloride Aminophenol->Diazonium Diazotization Diazotization NaNO₂, HCl 0-5 °C Diazotization->Aminophenol Desired 2-Iodophenol (Desired Product) Diazonium->Desired Sandmeyer Reaction Phenol_Side Phenol (Hydrolysis Byproduct) Diazonium->Phenol_Side Decomposition Azo_Side Azo Dyes (Coupling Byproduct) Diazonium->Azo_Side Azo Coupling Iodide KI Iodide->Diazonium Water H₂O, Heat (>5 °C) Water->Diazonium CouplingPartner Phenolic Species CouplingPartner->Diazonium

Caption: Fate of the diazonium intermediate in 2-Iodophenol synthesis.

FAQ 4: How can I prevent the decomposition of the diazonium salt and improve my yield of 2-Iodophenol?

Answer: The key to success is meticulous temperature control and maintaining acidic conditions.

Troubleshooting Guide: Stabilizing the Diazonium Intermediate

  • Maintain Low Temperature:

    • Issue: Diazonium salts decompose rapidly upon warming. Temperatures above 5-10 °C significantly favor the formation of phenol and other decomposition products.

    • Solution: The diazotization step must be performed in an ice-salt or ice-water bath to maintain the temperature between 0 and 5 °C. Ensure the subsequent addition of the iodide solution is also done at low temperature before any warming is applied.

  • Ensure Sufficient Acidity:

    • Issue: Insufficient acid can lead to two problems: incomplete formation of the necessary nitrous acid (HNO₂) from NaNO₂, and the presence of free 2-aminophenol, which can initiate unwanted azo coupling reactions.[13]

    • Solution: Use a stoichiometric excess of a strong mineral acid (e.g., HCl or H₂SO₄). This ensures the amine remains protonated and prevents it from acting as a coupling partner.

  • Use the Diazonium Salt In Situ:

    • Issue: Attempting to isolate the diazonium salt is hazardous and unnecessary.[9][13] Any delay between its formation and its use increases the chance of decomposition.

    • Solution: Prepare the diazonium salt solution and immediately add it to the cold iodide solution, or add the iodide solution directly to the freshly prepared diazonium salt. The intermediate should be generated and consumed in the same pot.

Section 3: Purification Strategies

FAQ 5: My crude product is an oily solid containing both 2-Iodophenol and 4-Iodophenol. How can I purify the desired ortho isomer?

Answer: Separating positional isomers like 2- and 4-Iodophenol can be challenging due to their very similar polarities.[14] However, a combination of techniques can be effective.

Protocol: Purification of 2-Iodophenol by Column Chromatography

  • Rationale: Flash column chromatography is the most common and effective method for separating isomers with slight differences in polarity. The ortho-iodophenol can form an intramolecular hydrogen bond, which may slightly reduce its polarity compared to the para isomer, allowing for separation.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase it. A common system is a gradient of Ethyl Acetate in Hexane or Petroleum Ether.

    • Initial trials: Begin with 5% Ethyl Acetate / 95% Hexane.

  • Procedure: a. Prepare a concentrated solution of the crude product in a minimal amount of dichloromethane or the eluent. b. "Dry load" the sample onto a small amount of silica gel for better resolution. To do this, dissolve the crude oil, add silica gel, and evaporate the solvent until a free-flowing powder is obtained. c. Carefully add the dry-loaded sample to the top of a prepared silica gel column. d. Begin eluting with the low-polarity mobile phase (e.g., 5% EtOAc/Hexane). e. Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with a permanganate or vanillin stain. f. The two isomers should appear as distinct spots on the TLC plate. 2-Iodophenol is expected to have a slightly higher Rf value (elute faster) than 4-Iodophenol. g. Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

  • Alternative: For samples that are solids, recrystallization can sometimes be effective if a suitable solvent system can be found that selectively crystallizes one isomer.[3] This often requires significant trial and error.

References

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [Link]

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. [Link]

  • Manac Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. [Link]

  • Unknown. (2020). DIAZONIUM SALTS. [Link]

  • Wikipedia. (n.d.). 2-Iodophenol. [Link]

  • Unknown. (n.d.). Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. [Link]

  • Moy, A. S., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

  • Organic Syntheses. (n.d.). p-IODOPHENOL. [Link]

  • Wikipedia. (n.d.). Iodophenol. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]

  • ResearchGate. (n.d.). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. [Link]

  • Kochi, J. K. (1957). The Mechanism of the Sandmeyer and Meerwein Reactions. Journal of the American Chemical Society. [Link]

  • Organic Chemistry. (2020). Sandmeyer Reaction. YouTube. [Link]

  • Google Patents. (n.d.). Method for preparing iodo-phenol compound.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. [Link]

  • Pharmaffiliates. (n.d.). Sourcing 2-Iodophenol: A Guide for Pharmaceutical Intermediate Buyers. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Iodophenol Coupling

Welcome to the technical support center for optimizing coupling reactions involving 2-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 2-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The content is structured in a question-and-answer format to provide direct and actionable solutions.

Troubleshooting Guide

This section addresses common problems encountered during the coupling of 2-iodophenol, offering potential causes and scientifically-grounded solutions.

Problem 1: Low or No Yield of the Desired Product

You've set up your cross-coupling reaction with 2-iodophenol, but upon analysis, you observe a low yield or complete absence of the expected product.

Potential Causes & Suggested Solutions

Potential Cause Scientific Rationale Suggested Solutions & Experimental Protocol
Inactive Catalyst The active form of the catalyst, often a Pd(0) or Cu(I) species, is crucial for initiating the catalytic cycle.[1][2] The precursor may not be efficiently reduced to the active state, or it may have degraded due to improper storage or handling.Solution: Use a fresh, high-purity catalyst. Consider pre-catalysts that readily form the active species. For palladium-catalyzed reactions, Pd₂(dba)₃ or a palladacycle pre-catalyst can be more effective than Pd(OAc)₂ which requires in-situ reduction. For copper-catalyzed reactions like the Ullmann coupling, use a fresh copper(I) source such as CuI.[1]
Inappropriate Ligand Ligands are critical for stabilizing the metal center, enhancing its reactivity, and facilitating key steps like oxidative addition and reductive elimination. The steric and electronic properties of the ligand must be well-suited for the specific substrates and reaction type.[3][4]Solution: Screen a panel of ligands. For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[5][3] For Ullmann reactions, N-donor ligands like 1,10-phenanthroline or amino acids can be beneficial.[1] Protocol: Set up small-scale parallel reactions, each with a different class of ligand, keeping all other parameters constant.
Suboptimal Base The base plays multiple roles, including deprotonating the nucleophile (in Ullmann or Buchwald-Hartwig reactions) or activating the organoboron species (in Suzuki coupling).[1][6] An inappropriate base can lead to poor reactivity or side reactions.Solution: Screen various inorganic bases. For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are common choices.[7][8] For Buchwald-Hartwig and Ullmann reactions, stronger bases like NaOtBu or K₃PO₄ may be necessary.[1] The solubility and particle size of the base can also impact the reaction.[9]
Inhibitory Effect of the Phenolic -OH Group The acidic proton of the phenol can interfere with the catalytic cycle, particularly when strong bases are used. It can deprotonate to form a phenoxide, which may coordinate to the metal center and inhibit catalysis.[10][11]Solution 1: Protecting Group Strategy: Protect the hydroxyl group as an ether (e.g., methyl or benzyl) or a silyl ether prior to the coupling reaction. This removes the acidic proton from the reaction medium. Solution 2: Careful Base Selection: Use a weaker base that is sufficient to promote the desired reaction but minimizes deprotonation of the phenol.
Low Reaction Temperature Many coupling reactions have a significant activation energy barrier that needs to be overcome. Insufficient thermal energy can lead to a sluggish or stalled reaction.[12]Solution: Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor the reaction for both product formation and potential decomposition. Modern ligand systems often allow for milder reaction conditions compared to classical protocols.[1]
Problem 2: Formation of Significant Side Products

Your reaction is proceeding, but you are observing a complex mixture of products, including dehalogenated starting material and homocoupled byproducts.

Potential Causes & Suggested Solutions

Side Product Potential Cause Suggested Solutions
Deiodination (Protodehalogenation) Formation of a metal-hydride species (e.g., Pd-H) can lead to the reduction of the C-I bond, replacing iodine with hydrogen.[3] This is often promoted by the presence of protic impurities or certain bases.- Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.[1] - Optimize the base; sometimes a weaker, non-coordinating base can minimize this side reaction.[3] - Select ligands that promote rapid reductive elimination, outcompeting the deiodination pathway.[3]
Homocoupling of the Coupling Partner This is particularly common in Suzuki reactions (boronic acid homocoupling) and Sonogashira reactions (alkyne homocoupling, known as Glaser coupling). It is often caused by the presence of oxygen, which can promote oxidative coupling of the nucleophile.[5][13]- Thoroughly degas the reaction mixture and solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[14] - Maintain a positive pressure of inert gas throughout the reaction.[5]
Formation of Palladium Black The precipitation of palladium black is a visual indicator of catalyst decomposition and aggregation. This leads to a loss of active catalyst from the solution.[5][7]- Ensure the reaction is run under strictly anaerobic conditions.[14] - Lower the reaction temperature, as high temperatures can accelerate catalyst decomposition.[7] - Ensure an adequate ligand-to-metal ratio to stabilize the catalyst.
Experimental Workflow for Troubleshooting

A systematic approach is key to efficiently resolving issues. The following workflow can guide your optimization efforts.

G cluster_0 Troubleshooting Workflow for 2-Iodophenol Coupling A Low or No Yield B Check Reagent Purity & Inertness A->B Start Here C Screen Ligands B->C Reagents OK D Screen Bases C->D No Improvement E Vary Temperature D->E No Improvement F Consider Protecting Group E->F Still Low Yield G cluster_1 Catalytic Cycle Core Catalyst Metal Catalyst (e.g., Pd(0), Cu(I)) Partner Coupling Partner (e.g., Boronic Acid, Amine) Catalyst->Partner Coordination/ Transmetalation Iodophenol 2-Iodophenol Iodophenol->Catalyst Oxidative Addition Product Coupled Product Partner->Product Reductive Elimination Product->Catalyst Catalyst Regeneration Ligand Ligand Ligand->Catalyst Stabilizes & Accelerates

Caption: The central role of the metal catalyst and ligand in the coupling cycle.

Q4: My reaction is sensitive to air. What are the best practices for ensuring anaerobic conditions?

Oxygen can deactivate palladium and copper catalysts, often leading to the formation of palladium black or promoting unwanted side reactions like Glaser coupling. [5][14]* Degassing Solvents: Before use, sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (three cycles are recommended) for more rigorous oxygen removal.

  • Inert Atmosphere: Assemble your reaction glassware while it is hot from the oven and allow it to cool under a stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction, using a balloon or a gas bubbler.

  • Reagent Handling: Add solids under a positive flow of inert gas. Use syringes to transfer degassed solvents and liquid reagents.

By systematically addressing these common issues and understanding the fundamental principles behind the reaction conditions, you can significantly improve the success rate of your 2-iodophenol coupling experiments.

References

  • Evano, G., et al. (2010). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 110(2), 1247–1310. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Anilkumar, G., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4567-4587. Retrieved from [Link]

  • Zultanski, S. L., & Stahl, S. S. (2014). Mechanistic Study of Asymmetric Oxidative Biaryl Coupling: Evidence for Self-Processing of the Copper Catalyst to Achieve Control of Oxidase vs. Oxygenase Activity. Journal of the American Chemical Society, 136(38), 13282–13293. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Mondal, B., et al. (2017). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 41(20), 11636-11647. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hassan, M. M., et al. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 24(23), 4349. Retrieved from [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Video]. YouTube. Retrieved from [Link]

  • Gande, M. B., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 125-131. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Iodophenol Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered when sca...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered when scaling up reactions involving 2-iodophenol. This resource is designed to provide not just solutions, but also the underlying principles to empower you to make informed decisions during your process development. 2-Iodophenol is a critical intermediate in the synthesis of many active pharmaceutical ingredients (APIs) and other complex organic molecules, making robust and scalable reaction protocols essential.[1][2]

This guide is divided into two main sections: a Troubleshooting Guide for specific, immediate problems and a Frequently Asked Questions (FAQs) section for broader strategic considerations.

Troubleshooting Guide

This section addresses specific issues that can arise during the scale-up process. Each problem is presented with probable causes and actionable solutions.

Problem 1: The reaction yield drops significantly when moving from a 1g to a 100g scale.

Question: My palladium-catalyzed cross-coupling reaction with 2-iodophenol works perfectly on a 1-gram scale, but the yield plummeted to less than 30% on a 100-gram scale. What's going wrong?

Answer:

This is a classic scale-up challenge, often rooted in physical phenomena that are negligible on a small scale but become dominant in larger reactors.[3][4] The primary culprits are usually related to heat and mass transfer.

Probable Causes & Solutions:

  • Inefficient Heat Transfer: Exothermic reactions generate more total heat on a larger scale. The surface-area-to-volume ratio of the reactor decreases as you scale up, making it much harder to dissipate that heat.[5][6] This can lead to localized "hot spots" where byproducts form, or your catalyst and reagents decompose.

    • Solution:

      • Monitor Internal Temperature: Do not rely on the external bath temperature. Use a thermocouple probe to monitor the internal reaction temperature, which can be significantly different.[7]

      • Control Reagent Addition: Add critical reagents slowly via a syringe pump or an addition funnel to control the rate of the exotherm.

      • Improve Cooling: Ensure your cooling system is adequate for the larger volume. For highly exothermic processes, consider upgrading from a simple ice bath to a cryostat or a reactor with a cooling jacket.

  • Poor Mixing & Mass Transfer: What appears as a homogenous solution in a 50 mL flask can have significant concentration gradients in a 5 L reactor.[3] Inefficient stirring can lead to localized areas of high substrate or reagent concentration, promoting side reactions.

    • Solution:

      • Use Appropriate Equipment: Switch from a magnetic stir bar to an overhead mechanical stirrer with a properly sized impeller (e.g., a pitched-blade turbine or anchor stirrer) to ensure vigorous and effective mixing throughout the reactor volume.

      • Optimize Stirring Rate: Experiment with different stirring speeds. The goal is to create a vortex that indicates good surface mixing without splashing the reactants onto the reactor walls.

  • Increased Sensitivity to Impurities: The absolute amount of impurities (e.g., water, oxygen, or contaminants in starting materials) increases with scale, even if the relative concentration is the same. These can poison sensitive catalysts like palladium.

    • Solution:

      • Use High-Purity Reagents: Ensure all reagents and solvents are of appropriate purity and are properly dried if the reaction is air or moisture-sensitive.[7]

      • Thorough Inerting: On a larger scale, purging the reactor with an inert gas like nitrogen or argon is more critical. Ensure you perform several vacuum/backfill cycles to remove all traces of oxygen.

Problem 2: My palladium catalyst turns black and precipitates out of the solution mid-reaction.

Question: During my large-scale Suzuki coupling with 2-iodophenol, I observed the formation of palladium black, and the reaction stalled. How can I prevent this catalyst deactivation?

Answer:

The formation of palladium black is a clear sign of catalyst decomposition, where the active Pd(0) species aggregates into an inactive metallic form.[8] This is a common issue in cross-coupling reactions and is often exacerbated by the conditions of a scaled-up process.

Probable Causes & Solutions:

  • Ligand Degradation or Dissociation: Phosphine-based ligands, which are common in these reactions, can be sensitive to oxidation or degradation at elevated temperatures.[8] If the ligand dissociates from the palladium center, the unprotected Pd(0) will rapidly aggregate.

    • Solution:

      • Screen Ligands: Test more robust ligands. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more stable and can prevent aggregation.[8]

      • Increase Ligand-to-Metal Ratio: A slight excess of the ligand can help ensure the palladium center remains coordinated and stable throughout the reaction.

  • High Localized Temperatures: As discussed in Problem 1, poor heat control can create hot spots that accelerate the degradation of both the catalyst and the ligands.[8]

    • Solution: Implement the heat transfer control strategies mentioned previously (slow addition, internal temperature monitoring).

  • Inappropriate Base or Solvent: The choice of base and solvent can significantly impact catalyst stability. Some bases can interact with the catalyst complex, while certain solvents may not adequately stabilize the active catalytic species.[9][10]

    • Solution:

      • Screen Milder Bases: If using a strong base like NaOH or KOH, consider switching to milder inorganic bases like K₂CO₃ or K₃PO₄, which can reduce the rate of catalyst decomposition.[8]

      • Solvent Selection: Ensure your solvent can dissolve the catalytic species effectively. For Suzuki reactions, polar aprotic solvents like DMF or dioxane are common, but their compatibility with your specific catalyst system should be verified.

Troubleshooting Catalyst Deactivation

Below is a logic flow diagram to help diagnose and solve catalyst deactivation issues.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Catalyst Precipitates (Palladium Black) Cause1 Ligand Degradation/ Dissociation Problem->Cause1 Cause2 High Reaction Temperature Problem->Cause2 Cause3 Incompatible Base/Solvent Problem->Cause3 Sol1 Screen Robust Ligands (e.g., Buchwald, NHCs) Cause1->Sol1 Sol2 Increase Ligand: Metal Ratio Cause1->Sol2 Sol3 Monitor & Control Internal Temperature Cause2->Sol3 Sol4 Use Milder Base (e.g., K₃PO₄) Cause3->Sol4 Sol5 Optimize Solvent System Cause3->Sol5

Caption: Troubleshooting logic for palladium catalyst deactivation.

Problem 3: The post-reaction workup is forming a severe emulsion, making phase separation impossible.

Question: On a small scale, my workup was simple. Now, with several liters of solvent, I'm getting a persistent emulsion during the aqueous wash that won't separate even after hours. How can I break it?

Answer:

Emulsion formation is a frequent and frustrating issue in large-scale workups. It's often caused by the presence of partially soluble byproducts, residual base, or high concentrations of salts acting as surfactants. Using certain solvents like THF or Benzene, which have some water miscibility, can also exacerbate the problem.[11]

Probable Causes & Solutions:

  • Amphiphilic Byproducts or Reagents: The reaction may be producing materials that can stabilize the oil-water interface.

    • Solution:

      • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.

      • Filter Through Celite: Sometimes, fine particulate matter is the cause. Filtering the entire mixture through a pad of Celite or diatomaceous earth can remove these solids and break the emulsion.

  • Solvent Choice: Solvents with partial water miscibility are common culprits.[11]

    • Solution:

      • Solvent Swap: If possible, remove the reaction solvent via rotary evaporation before the workup. Then, redissolve the crude material in a solvent that is immiscible with water, such as ethyl acetate, dichloromethane, or toluene, before performing the aqueous wash.[11]

      • Dilute with an Immiscible Solvent: If removing the solvent isn't practical, try diluting your organic layer with a nonpolar, immiscible solvent before washing.

  • Vigorous Mixing: Shaking a large separatory funnel too aggressively is a common cause.

    • Solution: Gently invert the separatory funnel several times instead of vigorous shaking. For large reactor-based workups, use a slow stirring speed for the wash step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with 2-iodophenol and its derivatives?

A1: Safety is the most critical consideration during scale-up.[7] Key hazards include:

  • Thermal Runaway: As discussed, exothermic reactions can become uncontrollable on a large scale. A thorough thermal hazard assessment using techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) is crucial to understand the reaction's thermal profile.[3][5]

  • Reagent Handling and Toxicity: Handling kilograms of 2-iodophenol and other reagents requires appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure work is done in a well-ventilated area or a fume hood. 2-iodophenol is harmful if swallowed, inhaled, or in contact with skin.[12]

  • Solvent Hazards: Using large volumes of flammable solvents increases fire and explosion risks.[7][13] Store solvents appropriately and use intrinsically safe equipment (e.g., explosion-proof stirrers) in a well-ventilated area. Avoid peroxide-forming solvents that have been stored for a long time.[7]

  • Pressure Buildup: Some reactions may evolve gas. A small-scale reaction open to the atmosphere may be fine, but on a larger scale in a sealed or semi-sealed reactor, this can lead to dangerous pressure buildup. Ensure the reactor is properly vented.[4]

Q2: How should I choose a solvent for a large-scale 2-iodophenol reaction?

A2: Solvent selection for scale-up involves balancing reaction performance with safety, cost, and environmental impact.

  • Performance: The solvent must be compatible with your reaction chemistry, dissolving all reactants and catalysts. The solvent can also influence reaction rates and selectivity.[9][14]

  • Boiling Point: Choose a solvent with a boiling point that allows for a manageable reaction temperature, ideally between 0°C and 55°C.[7] Very low boiling point solvents like diethyl ether or dichloromethane can be difficult to handle on a large scale due to volatility and potential for boiling if the reaction is exothermic.[7]

  • Safety & Environment: Avoid highly toxic or environmentally hazardous solvents when possible. For example, consider replacing dichloromethane (DCM) or chloroform with a higher-boiling and less toxic alternative like 1,2-dichloroethane if necessary, though all halogenated solvents have toxicity concerns.[7]

  • Workup & Purification: The solvent should be easy to remove (e.g., via distillation) and should not form azeotropes with water or other components that complicate purification.

Solvent Selection Comparison Table
SolventBoiling Point (°C)Pros for Scale-UpCons for Scale-Up
Toluene 111Good for a wide range of temperatures; immiscible with water.Higher boiling point requires more energy for removal.
Tetrahydrofuran (THF) 66Excellent solvent for many organometallics.Forms peroxides; partially miscible with water, can cause workup issues.[11]
Acetonitrile (ACN) 82Polar aprotic, good for many coupling reactions.Can be difficult to remove from water-soluble products.
N,N-Dimethylformamide (DMF) 153High boiling point, excellent solvating power.Very difficult to remove; potential for decomposition at high temperatures.
2-Methyl-THF 80Greener alternative to THF; lower water miscibility.More expensive than THF.
Q3: My purification by column chromatography is not practical on a large scale. What are the alternatives for purifying 2-iodophenol reaction products?

A3: Column chromatography scales very poorly and is often not economically viable for large quantities.[4] The preferred industrial methods are crystallization and distillation.

  • Crystallization: This is the most common and cost-effective method for purifying solid products.

    • Protocol: Dissolve your crude product in a minimum amount of a hot solvent in which it is highly soluble. Then, either cool the solution slowly or add an "anti-solvent" (a solvent in which the product is insoluble) to induce crystallization. The pure product will crystallize out, leaving impurities behind in the solution. 2-iodophenol itself can be purified by crystallization from chloroform or diethyl ether.[15][16]

  • Distillation: If your product is a liquid or a low-melting solid, distillation under reduced pressure (vacuum distillation) is an excellent option. This separates compounds based on differences in their boiling points. 2-iodophenol has a boiling point of 186-187 °C at 160 mmHg, making it a candidate for vacuum distillation.[15][17]

  • Liquid-Liquid Extraction: This can be used to remove certain types of impurities. For example, washing the organic layer with a dilute acid or base solution can remove basic or acidic impurities, respectively.[11]

Experimental Protocols

Generalized Protocol for Scale-Up of a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a framework. Always perform a risk assessment before starting any scale-up reaction. [7]

  • Reactor Setup:

    • Select a reactor with a volume at least twice the total reaction volume.[7]

    • Equip the reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a condenser, and an inert gas inlet.

    • If the reaction is exothermic, ensure an adequate cooling bath (e.g., ice-water or a circulating chiller) is ready. Use a lab jack to allow for quick removal of the heat source if needed.[7]

  • Inerting the Reactor:

    • Assemble the glassware and ensure all joints are well-sealed.

    • Purge the system with nitrogen or argon. Perform at least three cycles of evacuating the reactor under vacuum and backfilling with the inert gas.

  • Reagent Charging:

    • Add 2-iodophenol, the coupling partner, and the solvent to the reactor.

    • Begin stirring to ensure the mixture is homogenous.

    • In a separate, dry flask, prepare a solution or slurry of the base and the palladium catalyst/ligand in the reaction solvent.

  • Reaction Execution:

    • Slowly add the catalyst/base mixture to the reactor via an addition funnel or syringe pump over a period of 30-60 minutes.

    • Carefully monitor the internal temperature. If it rises too quickly, slow down or pause the addition.

    • Once the addition is complete, heat the reaction to the desired temperature.

    • Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC, or LC-MS at regular intervals.[18]

  • Workup and Quenching:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully quench the reaction by adding water or a saturated ammonium chloride solution. Be prepared for potential gas evolution or exotherms.[18]

    • Transfer the mixture to a large separatory funnel. If emulsions are a concern, consider the strategies outlined in the troubleshooting section.

    • Separate the layers. Extract the aqueous layer one or two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by crystallization or distillation as determined during your lab-scale optimization.

General Scale-Up Workflow Diagram

G Lab 1. Lab-Scale Optimization (mg-g) Risk 2. Hazard & Risk Assessment Lab->Risk Pilot 3. Pilot Scale-Up (10x-50x) Risk->Pilot Monitor 4. Process Monitoring (Temp, Mixing, Time) Pilot->Monitor Workup 5. Scalable Workup & Purification Monitor->Workup Production 6. Full-Scale Production (kg) Workup->Production

Caption: A typical workflow for scaling up a chemical reaction.

References

Optimization

Technical Support Center: Purification of 2-Iodophenol

Welcome to the technical support center for the purification of 2-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining high-purit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining high-purity 2-iodophenol for their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established scientific principles and practical, field-proven insights.

Introduction: The Challenge of Purifying 2-Iodophenol

2-Iodophenol is a valuable building block in organic synthesis. However, its purification can be challenging due to its low melting point, susceptibility to degradation, and the presence of closely related impurities. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-iodophenol?

The impurities in 2-iodophenol largely depend on its synthetic route. Direct iodination of phenol, a common synthetic pathway, can result in a mixture of products.[1] The most prevalent impurities include:

  • Positional Isomers: 4-iodophenol is a common byproduct.[1]

  • Over-iodinated Species: Di-iodinated phenols, such as 2,6-diiodophenol and 2,4-diiodophenol, can also be formed.[2][3]

  • Starting Material: Unreacted phenol may be present.

  • Degradation Products: Iodophenols can be sensitive to light and heat, potentially leading to decomposition products.

Q2: My 2-iodophenol is a dark oil or a discolored solid. What causes this, and how can I fix it?

Discoloration in 2-iodophenol is often a sign of impurities or degradation. Phenolic compounds are prone to oxidation, which can form colored quinone-type structures. Trace metal impurities can also catalyze this process.

Solution: Treatment with activated charcoal during the recrystallization process can often remove colored impurities.[4] The charcoal adsorbs the larger, colored molecules, which are then removed by hot filtration.

Q3: What are the main methods for purifying 2-iodophenol?

The three primary methods for purifying 2-iodophenol are:

  • Recrystallization: A technique that purifies solid compounds based on differences in solubility.[5]

  • Column Chromatography: A method that separates compounds based on their differential adsorption to a stationary phase.[6]

  • Vacuum Distillation: A distillation performed under reduced pressure to purify compounds that are heat-sensitive or have high boiling points.[7]

The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Troubleshooting Purification Challenges

This section addresses specific issues that may arise during the purification of 2-iodophenol.

Recrystallization Troubleshooting

Issue 1: "Oiling Out" During Recrystallization

"Oiling out" is a common problem when recrystallizing low-melting point solids like 2-iodophenol (m.p. 37-43 °C).[4] It occurs when the solid melts in the hot solvent and separates as an oil rather than crystallizing. This oil often traps impurities, defeating the purpose of recrystallization.[8]

Causality: This phenomenon happens when the boiling point of the solvent is higher than the melting point of the solute, or when high levels of impurities significantly depress the melting point of the mixture.[4]

Solutions:

  • Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a boiling point below the melting point of 2-iodophenol.

  • Add More "Soluble Solvent": If using a mixed solvent system, add a small amount of the solvent in which 2-iodophenol is more soluble to prevent premature precipitation.[4]

  • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal lattice formation.[9]

  • Seeding: Add a small crystal of pure 2-iodophenol to the cooled solution to initiate crystallization.[8]

Issue 2: Poor Recovery of 2-Iodophenol After Recrystallization

Low yield after recrystallization can be frustrating. The primary causes are using too much solvent or choosing an inappropriate solvent system.[4]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude 2-iodophenol.[10]

  • Solvent Selection: Ensure you have chosen a solvent in which 2-iodophenol is highly soluble when hot and poorly soluble when cold.[11]

  • Mixed-Solvent System: If a single solvent is not ideal, a mixed-solvent system can be effective. Dissolve the 2-iodophenol in a minimum of a hot "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[12]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The choice of solvent may need to be optimized based on the specific impurities present.

1. Solvent Selection:

  • Ideal solvents for 2-iodophenol include chloroform or diethyl ether.[2] A mixed solvent system like ethanol/water or hexane/ethyl acetate can also be effective.[13]
  • The chosen solvent should dissolve 2-iodophenol well at its boiling point but poorly at low temperatures.[10]

2. Dissolution:

  • Place the crude 2-iodophenol in an Erlenmeyer flask with a stir bar.
  • Add a minimal amount of the chosen solvent and heat the mixture with stirring.
  • Continue adding small portions of hot solvent until the 2-iodophenol is completely dissolved.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
  • Reheat the mixture to boiling for a few minutes.

4. Hot Filtration:

  • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

5. Crystallization:

  • Allow the clear filtrate to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Collection and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the purified crystals under vacuum.
Workflow for Recrystallization```dot

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation A Crude 2-Iodophenol C Dissolve in Minimum Hot Solvent A->C B Select Solvent System B->C D Add Activated Charcoal (if colored) C->D is colored? F Slow Cooling to Room Temp C->F is clear? E Hot Gravity Filtration (if needed) D->E E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure 2-Iodophenol Crystals J->K

Caption: Column chromatography workflow.

Protocol 3: Purification by Vacuum Distillation

Vacuum distillation is suitable for larger quantities and for removing non-volatile or very high-boiling impurities. It is crucial to use this method with caution due to the risk of thermal decomposition. [14] 1. Apparatus Setup:

  • Assemble a vacuum distillation apparatus, including a Claisen adapter to prevent bumping. [15] * Use a stir bar for smooth boiling.
  • Ensure all glass joints are properly sealed with vacuum grease.
  • Connect the apparatus to a vacuum trap and a vacuum pump. [15] 2. Distillation:
  • Place the crude 2-iodophenol in the distillation flask.
  • Turn on the vacuum and allow the pressure to stabilize.
  • Begin heating the flask gently with a heating mantle.
  • Collect the fraction that distills at the expected boiling point for the measured pressure. 2-Iodophenol has a boiling point of 186-187 °C at 160 mmHg. [16] 3. Safety Precautions:
  • Always use a safety shield during vacuum distillation.
  • Do not heat a closed system.
  • Allow the apparatus to cool completely before venting to atmospheric pressure.
Logical Flow for Vacuum Distillation

G A Assemble Vacuum Distillation Apparatus B Add Crude 2-Iodophenol and Stir Bar A->B C Seal System and Apply Vacuum B->C D Gently Heat the Flask C->D E Collect Distillate at Correct Temp/Pressure D->E F Cool Apparatus Completely E->F G Vent to Atmospheric Pressure F->G H Pure 2-Iodophenol G->H

Caption: Vacuum distillation decision pathway.

Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Recrystallization Differential solubilitySimple, cost-effective, good for removing small amounts of impurities.Can have lower yields, risk of "oiling out", may not separate closely related isomers effectively.Removing insoluble impurities and those with significantly different solubility profiles.
Column Chromatography Differential adsorptionExcellent separation of isomers and closely related compounds, high purity achievable.More time-consuming, requires larger volumes of solvent, can be more expensive.Separating complex mixtures, especially isomers like 4-iodophenol.
Vacuum Distillation Differential boiling pointsGood for large scale, effective for removing non-volatile impurities.Risk of thermal decomposition, requires specialized equipment, may not separate compounds with similar boiling points.Purifying large quantities from non-volatile or very high-boiling impurities.

References

Sources

Troubleshooting

Technical Support Center: Reactions of 2-Iodophenol with Strong Bases

Welcome to the technical support center for navigating the complexities of 2-iodophenol reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 2-iodophenol a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 2-iodophenol reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 2-iodophenol as a key building block. Its unique structure presents both synthetic opportunities and challenges, particularly when strong bases are employed. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Introduction: The Dual Reactivity of 2-Iodophenol

2-Iodophenol is a valuable synthetic intermediate, frequently used in cross-coupling reactions to form heterocycles or substituted biaryls.[1] The presence of a strong base is often required to deprotonate the acidic phenolic proton (pKa ≈ 8.51), forming the more nucleophilic phenoxide.[1] However, the base can also initiate undesirable side reactions involving the ortho-iodo substituent. Understanding the delicate balance between desired reactivity and potential side pathways is critical for success.

This guide will walk you through the most common side reactions, providing the mechanistic rationale behind their formation and actionable strategies to mitigate them.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow when a reaction with 2-iodophenol does not yield the expected product. Unexpected results can often be the most informative.[2]

G start Reaction with 2-Iodophenol Fails (Low Yield / Unexpected Products) check_sm 1. Verify Starting Material & Reagents - Purity of 2-iodophenol? - Anhydrous solvent? - Potency of base? start->check_sm monitor 2. Analyze Reaction Profile - TLC/LC-MS at t=0, intermediate, final. - Did SM disappear? - Multiple new spots? check_sm->monitor workup 3. Assess Workup Stability - Is the product sensitive to acid/base wash? - Potential for aqueous solubility? [12] monitor->workup char 4. Characterize Byproducts - Isolate and identify major impurities. - Mass spec (MS) and NMR are key. workup->char diagnosis 5. Diagnose Side Reaction - Match byproduct structure to known pathways (Benzyne, Smiles, etc.). char->diagnosis remediate 6. Implement Corrective Action - Modify base, temperature, solvent, or order of addition. diagnosis->remediate

Caption: General troubleshooting workflow for 2-iodophenol reactions.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Benzyne Formation and Rearomatization

A: This is a classic indicator of an elimination-addition mechanism proceeding through a highly reactive benzyne intermediate.[3][4] Extremely strong bases, such as sodium amide (NaNH₂) or organolithium reagents, can deprotonate the aromatic ring proton ortho to the iodine atom. This is followed by the elimination of iodide to form the strained benzyne triple bond.[3][5] Your nucleophile then attacks one of the two carbons of the triple bond, and subsequent protonation leads to a mixture of products.

G cluster_0 Benzyne Formation & Trapping A 2-Iodophenoxide B Deprotonation (ortho to Iodine) A->B Strong Base (e.g., NaNH2) C Benzyne Intermediate B->C Elimination of I- D Nucleophilic Attack C->D Nu- E Product Mixture (ortho- and meta-isomers) D->E Protonation

Caption: The elimination-addition pathway via a benzyne intermediate.

Q: What are the tell-tale signs of benzyne formation in my reaction analysis?

A:

  • Mass Spectrometry (MS): You will see product peaks corresponding to the same mass but will be unable to distinguish between isomers.

  • Nuclear Magnetic Resonance (NMR): A proton NMR of the crude product mixture will show two distinct sets of aromatic signals, confirming the presence of regioisomers. For example, if you expected a 1,2-disubstituted pattern, you might also see signals corresponding to a 1,3-disubstituted pattern.[4]

  • Chromatography (TLC/LC): You may see two product spots/peaks that are difficult to separate, which is common for regioisomers.

Q: How can I suppress or prevent benzyne formation?

A: The key is to avoid conditions that favor aromatic C-H deprotonation over the intended reaction.

  • Choice of Base: This is the most critical factor. Avoid excessively strong bases like NaNH₂, n-BuLi, or LDA unless benzyne formation is the goal. Use a base that is just strong enough to deprotonate the phenol.

  • Temperature Control: Benzyne formation often requires higher energy. Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can significantly suppress this side pathway.

  • Reaction Type: This pathway is less common in transition-metal-catalyzed cross-coupling reactions (e.g., Ullmann, Buchwald-Hartwig), where the mechanism proceeds through oxidative addition rather than elimination-addition.[6][7] However, a strong base can still cause hydrodehalogenation.

BaseApproximate pKa (Conjugate Acid)Typical Use & Risk of Benzyne Formation
K₂CO₃, Cs₂CO₃10.3, 10.3Good for O-alkylation, Ullmann coupling. Very low risk.
NaH, KH~36Strong, non-nucleophilic. Use with care at low temps. Moderate risk.
NaOtBu, KOtBu~19Common in Buchwald-Hartwig. Moderate risk, can promote elimination.
NaNH₂, KNH₂~38Very strong. High risk of benzyne formation.[3]
n-BuLi, s-BuLi~50Extremely strong. Very high risk of benzyne formation.
Issue 2: Smiles Rearrangement

Q: I am trying to synthesize a diaryl ether, but I've isolated an isomer where the aromatic rings seem to have swapped positions relative to the heteroatom linker. What could cause this?

A: This strongly suggests a Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution (SNAr) where an aryl group migrates from one heteroatom to another.[8][9] In the context of 2-iodophenol derivatives, this can occur if the molecule contains a tethered nucleophile. The reaction is driven by the formation of a more stable product. For the rearrangement to occur, the aromatic ring that is migrating away (the iodophenol ring in this case) must be activated by electron-withdrawing groups, though strong nucleophiles can sometimes overcome this requirement in a variation known as the Truce-Smiles rearrangement.[9][10]

G cluster_1 Smiles Rearrangement Mechanism A Starting Material (Tethered Nucleophile) B Deprotonation A->B Base C Intramolecular Attack (ipso-substitution) B->C Forms nucleophile D Meisenheimer Complex (Spirocyclic Intermediate) C->D E Ring Opening D->E C-O bond cleavage F Rearranged Product E->F Protonation

Caption: Generalized mechanism of the Smiles rearrangement.

Q: How can I avoid the Smiles rearrangement?

A:

  • Substrate Design: If possible, avoid substrate designs where a potent nucleophile is tethered by a short linker to the phenolic oxygen of 2-iodophenol, especially if the iodophenyl ring is further activated by electron-withdrawing groups.

  • Protecting Groups: If the tethered nucleophile is an amine or thiol, consider protecting it during the reaction involving the 2-iodophenol.

  • Reaction Conditions: The rearrangement is base-catalyzed. Using milder bases or carefully controlling stoichiometry may help. However, substrate structure is the dominant factor.[10]

Issue 3: Competing O- vs. C-Alkylation in Etherification

Q: I am performing a Williamson ether synthesis to make an ether from 2-iodophenol, but I am getting a low yield and a significant amount of a byproduct that appears to be alkylated on the aromatic ring. Why?

A: This is due to the ambident nature of the phenoxide nucleophile. The negative charge is delocalized onto the aromatic ring (primarily at the ortho and para positions), creating nucleophilic carbon centers. While O-alkylation is usually favored, C-alkylation can become a competitive side reaction under certain conditions.[11]

Q: How do I favor the desired O-alkylation over C-alkylation?

A: You can manipulate the reaction conditions to strongly favor O-alkylation. The key is to influence the "hardness" of the electrophile and the dissociation of the ion pair.

  • Solvent Choice: This is a powerful tool.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are highly recommended. They solvate the cation (e.g., Na⁺, K⁺) effectively, leaving a "naked," highly reactive phenoxide anion. This promotes reaction at the more electronegative oxygen atom (O-alkylation).[11]

    • Polar Protic Solvents (Ethanol, Water): These should generally be avoided. They can hydrogen-bond with the oxygen atom, reducing its nucleophilicity and making C-alkylation more competitive.

  • Counter-ion: Larger, softer cations (like Cs⁺ or K⁺ compared to Na⁺ or Li⁺) create a more dissociated, reactive phenoxide, which favors O-alkylation. This is why bases like Cs₂CO₃ and K₂CO₃ are often very effective.

  • Leaving Group: For your alkylating agent (R-X), a better leaving group (I > Br > Cl) promotes a more SN2-like transition state, which favors attack by the oxygen.

Experimental Protocols

Protocol: Optimized Williamson Ether Synthesis to Minimize Side Reactions

This protocol for the synthesis of 2-iodo-1-propoxybenzene demonstrates choices made to suppress benzyne formation and C-alkylation.

Materials:

  • 2-Iodophenol (1.0 eq)

  • 1-Iodopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodophenol and potassium carbonate. Purge the flask with an inert atmosphere (Nitrogen or Argon).

    • Rationale (Trustworthiness): A dry, inert atmosphere prevents quenching of the base and potential side reactions with water or oxygen.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 2-iodophenol.

    • Rationale (Expertise): DMF is a polar aprotic solvent that promotes O-alkylation by solvating the potassium cation.[11]

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes to allow for partial deprotonation. Add 1-iodopropane dropwise via syringe.

    • Rationale (Expertise): Staged addition ensures the alkylating agent is present as the phenoxide is formed, minimizing potential degradation.

  • Heating and Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC or LC-MS every hour until the 2-iodophenol is consumed.

    • Rationale (Expertise): Moderate heat accelerates the SN2 reaction without providing enough energy for elimination pathways like benzyne formation. K₂CO₃ is a mild base, posing no risk for benzyne formation.[12]

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure aryl ether.

References

  • Benzyne Formation Mechanism: A detailed overview of the benzyne intermediate in nucleophilic aromatic substitution. Source: Making Molecules. [3]

  • 2-Iodophenol Properties: General information and properties of 2-iodophenol. Source: Wikipedia. [1]

  • Smiles Rearrangement Overview: An explanation of the Smiles rearrangement reaction, its mechanism, and applications. Source: Name-Reaction.com. [8]

  • Smiles Rearrangement Details: Further details on the Smiles rearrangement, including the Truce-Smiles modification. Source: Wikipedia. [9]

  • Modern Aspects of Smiles Rearrangement: A review covering recent advances and mechanistic insights into the Smiles rearrangement. Source: SciSpace. [10]

  • General Reaction Troubleshooting: A practical guide for troubleshooting common issues in organic synthesis reactions. Source: University of Rochester, Department of Chemistry. [13]

  • Buchwald–Hartwig Amination: Information on the palladium-catalyzed C-N coupling reaction, including common side reactions. Source: Wikipedia. [6]

  • Benzyne Elimination-Addition: A description of the elimination-addition mechanism via a benzyne intermediate. Source: Chemistry LibreTexts. [4]

  • Ullmann Condensation: An overview of the copper-promoted Ullmann-type reactions for forming C-O, C-N, and C-S bonds. Source: Wikipedia. [7]

  • Troubleshooting Reaction Failures: A frequently asked questions guide for when chemical reactions fail. Source: University of Rochester, Department of Chemistry. [2]

  • Benzyne Formation and Trapping: A study on the generation and trapping of the benzyne intermediate. Source: Semantic Scholar. [5]

  • Synthetic Applications of 2-Iodophenol: Information on the use of 2-iodophenol in various synthetic transformations. Source: Sigma-Aldrich.

  • Ullmann Reaction Overview: A summary of the classic and Ullmann-type reactions. Source: Organic Chemistry Portal. [14]

  • Troubleshooting Guide for Halophenols: A technical guide for reactions involving a related halophenol, providing insights into general reactivity. Source: Benchchem. [11]

  • Ullmann Reaction Applications: A presentation covering the mechanism and applications of the Ullmann reaction. Source: Slideshare. [12]

Sources

Optimization

Technical Support Center: Column Chromatography of 2-Iodophenol

Welcome to the technical support guide for the purification of 2-Iodophenol using column chromatography. This center is designed for researchers, scientists, and drug development professionals who may encounter challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Iodophenol using column chromatography. This center is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific separation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but a deeper understanding of the principles at play, ensuring the development of robust and reproducible purification protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: Why am I seeing poor or no separation of 2-Iodophenol from my impurities?

Poor resolution is the most common issue in column chromatography and can stem from several factors related to the mobile phase, stationary phase, or column packing.

Core Problem: The fundamental issue is an inadequate difference in partitioning behavior between 2-iodophenol and the impurities under the chosen conditions. The components are either moving too quickly (low interaction with silica) or too slowly (high interaction) as a single band.

Potential Causes & Step-by-Step Solutions:

  • Incorrect Mobile Phase Polarity: The solvent system (mobile phase) is the primary driver of separation. If it is too polar, all compounds will elute quickly with little interaction with the stationary phase, resulting in co-elution.[1] If it is not polar enough, all compounds may remain strongly adsorbed at the top of the column.

    • Solution: Optimize the mobile phase using Thin-Layer Chromatography (TLC) before running the column. The ideal solvent system should place 2-iodophenol at a Retention Factor (Rf) of approximately 0.2-0.4.[1][2]

      • Protocol: Spot your crude mixture on a TLC plate. Develop the plate in a chamber with a test solvent system (e.g., 10% Ethyl Acetate in Hexane). Visualize the spots. If the 2-iodophenol spot has an Rf > 0.4, decrease the mobile phase polarity (e.g., move to 5% Ethyl Acetate). If the Rf is < 0.2, increase the polarity (e.g., move to 20% Ethyl Acetate).

  • Poor Column Packing: Channels or cracks in the silica bed create pathways where the solvent and sample can travel without interacting with the stationary phase, completely ruining the separation.[1]

    • Solution: Pack the column carefully to create a homogenous, dense bed.

      • Protocol (Wet Slurry Method):

        • Clamp the column vertically and ensure the stopcock is closed. Place a small cotton or glass wool plug at the bottom.[1]

        • Add a small layer of sand (approx. 0.5 cm).

        • In a separate beaker, mix your silica gel with the initial, least polar solvent to form a slurry. Stir to remove all air bubbles.[1]

        • Pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to help the silica pack evenly.

        • Once the silica has settled, add a final layer of sand to the top to prevent disruption of the bed when adding solvent.[1] Never let the solvent level drop below the top of the sand layer.[1]

  • Column Overloading: Adding too much sample for the amount of silica gel used will exceed the column's capacity, leading to broad bands that overlap.

    • Solution: Maintain a proper sample-to-stationary phase ratio. A general rule is a 1:20 to 1:50 weight ratio of crude sample to silica gel. For difficult separations, this ratio may need to be increased to 1:100 or more.[3]

Question 2: My purified 2-Iodophenol fractions are showing significant "tailing" or "streaking" on a TLC plate. What's happening?

Tailing is a classic sign of an undesirable secondary interaction between the analyte and the stationary phase. For phenols, this is a very common issue.

Core Problem: Silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[4] The weakly acidic proton of 2-iodophenol's hydroxyl group can engage in strong hydrogen bonding or even deprotonation-reprotonation equilibria with these silanol groups. This causes a portion of the molecules to "stick" and elute more slowly, resulting in a tailed or streaked spot.[5]

Potential Causes & Step-by-Step Solutions:

  • Acid-Base Interactions with Silica: The primary cause is the acidic nature of the stationary phase interacting with your acidic analyte.

    • Solution A (Recommended): Add a small amount of a modifier to the mobile phase to suppress this interaction. For an acidic compound like 2-iodophenol, adding a small amount of a weak acid like acetic acid is effective.

      • Protocol: Prepare your optimized mobile phase (e.g., 15% Ethyl Acetate in Hexane) and add 0.1-0.5% acetic acid by volume. Use this modified solvent system for both packing the column and elution. This ensures the 2-iodophenol remains protonated and minimizes strong interactions with the silica surface.

    • Solution B (Alternative Stationary Phase): If tailing persists or if the compound is sensitive to acidic conditions, switch to a different stationary phase.

      • Recommendation: Neutral alumina can be an excellent alternative to silica gel for purifying phenols and other compounds that are sensitive to acid.[4][6] You will need to re-optimize your mobile phase using TLC with alumina plates.

Question 3: I ran my column, but I can't find my 2-Iodophenol. Where did it go?

Losing a compound on a column can be frustrating and points to one of a few critical issues.

Core Problem: The compound is either irreversibly bound to the column, decomposed, or was eluted without being detected.

Potential Causes & Step-by-Step Solutions:

  • Compound is Irreversibly Adsorbed: The mobile phase may be far too non-polar, causing the polar 2-iodophenol to remain stuck at the origin.

    • Solution: Perform a "column flush" with a highly polar solvent. After you have finished collecting fractions with your planned eluent, run several column volumes of 100% ethyl acetate or even 5-10% methanol in dichloromethane through the column.[6] Collect these fractions and analyze them by TLC. This will often wash out highly retained compounds. In the future, ensure your initial TLC analysis shows the compound moving from the baseline.[2]

  • Compound Degraded on the Column: While 2-iodophenol is generally stable, some substituted phenols can be sensitive to the acidic nature of silica gel.[2][7]

    • Solution: Test for stability using two-dimensional TLC (2D-TLC).

      • Protocol:

        • Spot your crude mixture in one corner of a square TLC plate.

        • Develop the plate as usual.

        • Remove the plate, let it dry completely, and then rotate it 90 degrees.

        • Develop the plate again in the same solvent system.

        • If the compound is stable, the spot will be on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica.[2][4]

      • If degradation is confirmed, use a deactivated silica gel or switch to neutral alumina as the stationary phase.[4][8]

  • Compound Eluted in the Solvent Front: If your initial mobile phase was too polar, the 2-iodophenol may have eluted very quickly in the first few fractions with non-polar impurities.

    • Solution: Always check the very first fractions collected, even if you don't expect your product yet.[2] If you suspect this happened, re-run the column starting with a much less polar solvent system.

Frequently Asked Questions (FAQs)

Q1: How do I select the best stationary and mobile phases for 2-Iodophenol purification?

Stationary Phase:

  • Silica Gel (SiO₂): This is the default and most common choice for purifying moderately polar organic compounds like 2-iodophenol.[9] Its surface is covered in polar silanol groups, making it effective for normal-phase chromatography. Be mindful of its acidic nature, which can cause tailing with phenols.[4][6]

  • Alumina (Al₂O₃): Available in acidic, neutral, or basic forms. Neutral alumina is a good alternative if 2-iodophenol shows degradation or severe tailing on silica gel.[6]

Mobile Phase Selection: The selection is an empirical process guided by TLC.[10] The goal is to find a solvent or solvent mixture that provides a good separation between 2-iodophenol and any impurities.

  • Start with a binary solvent system: Typically, a non-polar solvent (like hexane or petroleum ether) is mixed with a slightly more polar solvent (like ethyl acetate or dichloromethane).[1]

  • Aim for an Rf of 0.2-0.4: This range ensures the compound interacts sufficiently with the stationary phase for separation to occur but will still elute in a reasonable volume of solvent.[1]

  • Consider a Gradient Elution: For complex mixtures, you can start with a low polarity solvent and gradually increase the percentage of the more polar solvent.[8] This allows non-polar impurities to elute first, followed by your target compound, and finally any highly polar impurities.

Solvent System (by increasing polarity)Typical Use Case
Hexane / Petroleum EtherEluting very non-polar compounds (e.g., hydrocarbons).
Toluene / HexaneGood for separating aromatic compounds, can offer different selectivity.[6]
Dichloromethane / HexaneA common system with intermediate polarity.
Ethyl Acetate / HexaneA very common and versatile system for moderately polar compounds.
Methanol / DichloromethaneFor eluting more polar compounds. Use methanol sparingly (<10%) to avoid dissolving silica.[6][11]
Q2: What are the essential safety precautions when performing this purification?

Safety is paramount in any laboratory setting. Both the chemical (2-Iodophenol) and the solvents used pose hazards.[3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (consult SDS for specific solvent compatibility).[3][12][13]

  • Ventilation: All work with organic solvents and 2-iodophenol should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[3][12][14]

  • Chemical Hazards:

    • 2-Iodophenol: Harmful if swallowed or in contact with skin and causes skin irritation.[15]

    • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane): These are often flammable and/or toxic.[16] Keep them away from ignition sources like heat guns or spark-producing equipment.[12][14] Read the Safety Data Sheet (SDS) for each chemical before use.[3]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines. Never pour organic solvents down the drain.[3]

  • Pressure: Be aware that applying pressure to a column (e.g., in flash chromatography) can be hazardous if the column has a flaw. Inspect glassware for cracks before use.

Q3: How can I confirm the purity and identity of my final product?

After combining the pure fractions (as determined by TLC), you must confirm the identity and assess the purity of the isolated 2-iodophenol.

  • Purity Assessment:

    • TLC: Run a single TLC spot of your combined product against a spot of the starting crude material and a co-spot (both crude and product in the same lane). A pure sample should show a single spot at the correct Rf with no visible impurities.

    • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the method of choice. A pure sample will ideally show a single peak.

    • Melting Point: 2-Iodophenol is a solid with a reported melting point of 37-44 °C.[7] A sharp melting point within the literature range is a good indicator of purity. Impurities will typically broaden and depress the melting point range.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The resulting spectra should match the known chemical shifts and coupling patterns for 2-iodophenol.

    • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as the broad O-H stretch for the phenol and peaks in the aromatic region.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Visual Workflows & Diagrams

Overall Purification Workflow

The following diagram outlines the logical flow from crude sample to purified product.

G cluster_prep 1. Pre-Column Analysis cluster_column 2. Column Chromatography cluster_post 3. Post-Column Analysis TLC_dev Develop Solvent System via TLC (Aim for Rf 0.2-0.4) Stab_test Check Stability (2D-TLC, Optional) TLC_dev->Stab_test Pack Pack Column (Wet Slurry Method) TLC_dev->Pack Load Load Sample (Minimal Volume) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect TLC_frac Analyze Fractions by TLC Collect->TLC_frac Combine Combine Pure Fractions TLC_frac->Combine Evap Evaporate Solvent Combine->Evap Characterize Characterize Product (NMR, MP, etc.) Evap->Characterize

Caption: Workflow for 2-Iodophenol Purification.

Troubleshooting Decision Tree

Use this diagram to diagnose common column chromatography problems.

G Start Problem Encountered Problem_Type What is the issue? Start->Problem_Type Poor_Sep Poor Separation Problem_Type->Poor_Sep Separation Tailing Peak Tailing Problem_Type->Tailing Peak Shape Lost_Cmpd Compound Lost Problem_Type->Lost_Cmpd Yield Check_Rf Is Rf 0.2-0.4 on TLC? Poor_Sep->Check_Rf Rf_Yes Check Column Packing & Sample Load Check_Rf->Rf_Yes Yes Rf_No Re-develop Solvent System Check_Rf->Rf_No No Cause_Tailing Likely Acidic Silica Interaction Tailing->Cause_Tailing Fix_Tailing Add 0.5% Acetic Acid to Mobile Phase OR Use Neutral Alumina Cause_Tailing->Fix_Tailing Check_Stuck Did you flush with a strong solvent? Lost_Cmpd->Check_Stuck Stuck_Yes Check for Degradation (2D-TLC) Check_Stuck->Stuck_Yes Yes Stuck_No Flush column with 100% EtOAc or 5% MeOH/DCM Check_Stuck->Stuck_No No

Caption: Decision Tree for Troubleshooting.

References

  • Flinn Scientific. (2015, April 24).
  • Carlo Erba Reagents. (2017, September 8).
  • Wuilloud, R. G., Selar, N., Kannamkumarath, S. S., & Caruso, J. A. (2004). Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection.
  • LabChem. (n.d.).
  • Flinn Scientific. (2009, January 23). Chromatography Solvent (9:1). Flinn Scientific.
  • University of Alberta. (n.d.). Column chromatography. University of Alberta, Department of Chemistry.
  • Various Authors. (2023, August 6).
  • Wikipedia. (n.d.). 2-Iodophenol. Wikipedia.
  • TutorChase. (n.d.).
  • ChemicalBook. (2023, September 20). 2-Iodophenol. ChemicalBook.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Iodophenol. TCI Chemicals.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing.
  • Silver, J. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?.
  • PubChem. (n.d.). 2-Iodophenol.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. ACE.
  • Bouaziz, A. (2022, February 16). Comment on "Chromatographic separations and mechanisms".

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Iodophenol and 4-Iodophenol in Palladium-Catalyzed Cross-Coupling Reactions

Introduction Iodophenols are indispensable building blocks in modern organic synthesis, serving as precursors to a vast array of high-value compounds, from pharmaceuticals to advanced materials.[1][2][3] Their utility is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Iodophenols are indispensable building blocks in modern organic synthesis, serving as precursors to a vast array of high-value compounds, from pharmaceuticals to advanced materials.[1][2][3] Their utility is largely derived from their participation in palladium-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. However, the seemingly subtle difference in the placement of the hydroxyl group—ortho (2-position) versus para (4-position) to the iodine—gives rise to profound differences in chemical reactivity.

This guide provides an in-depth technical comparison of the reactivity of 2-iodophenol and 4-iodophenol in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, offering field-proven insights into how steric, electronic, and directing effects govern reaction outcomes. This analysis is designed to equip researchers, chemists, and drug development professionals with the predictive understanding necessary to optimize reaction conditions, troubleshoot synthetic challenges, and select the appropriate isomer for their specific synthetic goals.

The Isomers at a Glance: Structural and Electronic Divergence

The reactivity of an aryl halide in a cross-coupling reaction is primarily dictated by the ease with which it undergoes oxidative addition to a low-valent palladium center, a step that is often rate-determining.[4][5][6] The structural and electronic properties of 2- and 4-iodophenol directly influence the kinetics of this crucial step.

G cluster_0 2-Iodophenol cluster_1 4-Iodophenol 2-Iodo 4-Iodo

Caption: Chemical structures of 2-Iodophenol and 4-Iodophenol.

  • Steric Hindrance: The most apparent difference is the steric environment around the carbon-iodine (C-I) bond. In 2-iodophenol , the bulky hydroxyl group is positioned directly adjacent to the reaction site. This ortho-substituent creates significant steric congestion, physically impeding the approach of the palladium catalyst's ligands to the C-I bond for oxidative addition.[7][8] In contrast, 4-iodophenol features a remote hydroxyl group, leaving the C-I bond sterically unencumbered and readily accessible to the catalyst.

  • Electronic Effects: The hydroxyl group exerts a dual electronic influence: it is electron-withdrawing by induction (due to oxygen's electronegativity) and strongly electron-donating by resonance (due to the lone pairs on the oxygen).

    • In 4-iodophenol , the resonance effect is dominant at the para-position, increasing electron density at the ipso-carbon of the C-I bond. This makes the carbon atom less electrophilic, which can slightly slow the rate of oxidative addition compared to unsubstituted iodobenzene.[9]

    • In 2-iodophenol , both inductive and resonance effects are at play, but the most critical electronic feature is its potential to act as a directing group. The oxygen's lone pairs can coordinate to the palladium center, creating a chelate-like transition state that can, under certain conditions, accelerate the reaction or alter its selectivity.[10]

  • Intramolecular Interactions: The ortho-hydroxyl group in 2-iodophenol can form an intramolecular hydrogen bond with the iodine atom, which can influence the ground-state conformation and the bond's reactivity. Furthermore, its acidity means it can react with the strong bases often used in cross-coupling reactions, an important consideration for reaction stoichiometry.

G Iodophenol Iodophenol Isomer TwoIodo 2-Iodophenol Iodophenol->TwoIodo ortho FourIodo 4-Iodophenol Iodophenol->FourIodo para Sterics High Steric Hindrance TwoIodo->Sterics ElectronicsOrtho Directing Group Potential (Chelation) TwoIodo->ElectronicsOrtho StericsLow Low Steric Hindrance FourIodo->StericsLow ElectronicsPara Strong Resonance Effect (Electron Donating) FourIodo->ElectronicsPara ReactivityOrtho Slower Oxidative Addition (Generally) Sterics->ReactivityOrtho Dominant Factor SideReaction Prone to Intramolecular Side Reactions (e.g., Cyclization) ElectronicsOrtho->SideReaction ReactivityPara Faster Oxidative Addition StericsLow->ReactivityPara Dominant Factor ElectronicsPara->ReactivityPara Minor Influence

Caption: Key factors influencing the reactivity of iodophenol isomers.

Comparative Performance in Key Cross-Coupling Reactions

The structural and electronic differences outlined above manifest as distinct reactivity profiles in common palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron species, is a workhorse for C-C bond formation.[11] Here, the steric argument is paramount.

  • Reactivity Comparison: 4-Iodophenol is expected to be significantly more reactive than 2-iodophenol . Its sterically accessible C-I bond allows for facile oxidative addition with standard palladium catalysts like Pd(PPh₃)₄. In contrast, the sterically encumbered 2-iodophenol often requires more specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the reaction.[4][12] These ligands form more reactive, monoligated Pd(0) species that can more easily access the hindered site.

  • Causality: The bulky biarylphosphine ligands are effective because they promote the formation of a coordinatively unsaturated 12-electron Pd(0)L species, which is more sterically accessible and more reactive in the oxidative addition step compared to the 14-electron Pd(0)L₂ species formed with smaller ligands like PPh₃.[13]

Table 1: Representative Performance in Suzuki-Miyaura Coupling

SubstrateCatalyst SystemBaseTemp (°C)Time (h)Typical YieldNotes
4-Iodophenol Pd(PPh₃)₄ (2 mol%)K₂CO₃804-6>90%Standard, reliable conditions.
2-Iodophenol Pd(PPh₃)₄ (2 mol%)K₂CO₃8024<20% or No RxnCatalyst is too small and ineffective.
2-Iodophenol Pd₂(dba)₃ (1 mol%) / SPhos (2.5 mol%)K₃PO₄1008-12>85%Bulky ligand is essential for success.[4]
Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, a critical transformation in pharmaceutical chemistry.[14][15]

  • Reactivity Comparison: The trend follows that of the Suzuki coupling. 4-Iodophenol couples readily with a variety of primary and secondary amines under standard Buchwald-Hartwig conditions. 2-Iodophenol is again a more challenging substrate due to steric hindrance. Furthermore, the reaction requires a strong base (e.g., NaOt-Bu, LHMDS), which will deprotonate the phenol.[16] This necessitates the use of at least two equivalents of base: one for the phenol and one for the amination mechanism. The resulting phenoxide can also potentially coordinate to the palladium, further complicating the catalytic cycle.

  • Causality: For hindered substrates like 2-iodophenol, successful C-N coupling relies on ligands that accelerate the reductive elimination step, which is often the rate-limiting step for this transformation. Bulky biarylphosphine ligands are again the solution, as they create a more open coordination sphere around the metal that facilitates the bond-forming reductive elimination.[17]

Table 2: Representative Performance in Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseTemp (°C)Typical YieldNotes
4-Iodophenol MorpholinePd₂(dba)₃ / BINAPNaOt-Bu90>95%Efficient coupling with standard ligands.
2-Iodophenol MorpholinePd₂(dba)₃ / BINAPNaOt-Bu90LowStandard ligands are often insufficient.
2-Iodophenol MorpholinePd(OAc)₂ / XPhosK₃PO₄110>90%Requires a specialized bulky ligand and often higher temperatures.[18]
Heck Reaction

The Heck reaction couples an aryl halide with an alkene.[19] It is in this reaction that the divergent reactivity of the two isomers is most dramatically illustrated, leading to fundamentally different product classes.

  • Reactivity Comparison:

    • 4-Iodophenol undergoes a predictable intermolecular Heck reaction with an alkene (e.g., ethyl acrylate) to yield a substituted cinnamate derivative.

    • 2-Iodophenol , in stark contrast, is highly prone to intramolecular reactions. When coupled with a terminal alkyne, for example, the reaction proceeds via an initial Heck-type coupling (alkynylation), which is immediately followed by an intramolecular cyclization of the hydroxyl group onto the newly formed triple bond, yielding a benzofuran scaffold.[20][21] This powerful tandem reaction is a direct consequence of the proximity of the reacting groups.

  • Causality: The ortho-positioning of the hydroxyl group in 2-iodophenol creates a perfect scenario for a domino reaction. After the initial C-C bond is formed, the nucleophilic hydroxyl group is held in close proximity to the new π-system, allowing for a rapid, often palladium- or copper-catalyzed, 6-endo-dig cyclization to form the stable benzofuran ring system.[22]

Table 3: Representative Performance and Products in Heck-Type Reactions

SubstrateCoupling PartnerCatalyst SystemProduct TypeTypical YieldReference
4-Iodophenol Ethyl AcrylatePd(OAc)₂ / PPh₃Intermolecular C-C Coupling>85%[23]
2-Iodophenol Ethyl AcrylatePd(OAc)₂ / PPh₃Intermolecular C-C CouplingModerate to Good[23]
2-Iodophenol PhenylacetylenePdCl₂(PPh₃)₂ / CuIIntramolecular Cyclization>90%[21]

Experimental Protocols and Methodologies

To ensure scientific integrity, the following protocols are grounded in established literature procedures and represent self-validating systems.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodophenol (High-Reactivity Case)
  • Materials: 4-Iodophenol, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene, Ethanol, Water.

  • Workflow:

    • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

    • Add the catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

    • Add the degassed solvent system: Toluene (4 mL), Ethanol (1 mL), and Water (1 mL).

    • Heat the reaction mixture to 80 °C with vigorous stirring for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G start Start: Assemble Reactants (Iodophenol, Boronic Acid, Base) add_catalyst Add Pd Catalyst & Solvent under Inert Atmosphere start->add_catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) add_catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Cool, Dilute, Wash) monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Coupling of 2-Iodophenol (Low-Reactivity Case)
  • Materials: 2-Iodophenol, Phenylboronic acid, Pd₂(dba)₃, SPhos, K₃PO₄, Anhydrous 1,4-Dioxane.

  • Workflow:

    • To a glovebox or under a strict inert atmosphere, add 2-iodophenol (1.0 mmol), phenylboronic acid (1.5 mmol), and finely ground K₃PO₄ (3.0 mmol) to a Schlenk flask.

    • In a separate vial, pre-mix the catalyst Pd₂(dba)₃ (0.01 mmol, 1 mol%) and the ligand SPhos (0.025 mmol, 2.5 mol%) in a small amount of the reaction solvent.

    • Add the pre-mixed catalyst solution to the flask, followed by anhydrous, degassed 1,4-dioxane (5 mL).

    • Seal the flask and heat to 100 °C with vigorous stirring for 8-12 hours.

    • Follow steps 5-7 from Protocol 1 for workup and purification. Causality Note: The use of an anhydrous solvent and a strong, non-nucleophilic base like K₃PO₄ is critical. The pre-mixing of the palladium source and ligand helps ensure the formation of the active catalytic species before introduction to the substrate.

Summary and Practical Recommendations

The choice between 2-iodophenol and 4-iodophenol is not arbitrary; it is a critical decision that dictates the synthetic strategy, reaction conditions, and even the final product architecture.

Feature2-Iodophenol4-Iodophenol
Steric Hindrance HighLow
General Reactivity Lower, requires specialized catalystsHigh, reacts under standard conditions
Key Challenge Overcoming steric bulkGenerally straightforward
Key Opportunity Intramolecular cyclization (e.g., benzofuran synthesis)Reliable precursor for biaryls, anilines, etc.
Catalyst Choice Bulky, electron-rich ligands (XPhos, SPhos) are mandatory.Standard ligands (PPh₃, BINAP) are often sufficient.
Base Considerations Requires >2 equivalents for reactions using strong bases.Requires >1 equivalent for reactions using strong bases.

Recommendations for the Synthetic Chemist:

  • For straightforward biaryl or arylamine synthesis: 4-Iodophenol is the superior choice. Its high reactivity and predictable behavior make it a reliable and robust starting material.

  • When steric hindrance is unavoidable: If the target molecule requires substitution at the 2-position, be prepared to use advanced, specialized catalyst systems. Screen a panel of bulky biarylphosphine ligands and their corresponding palladium pre-catalysts to identify the optimal system.

  • For the synthesis of benzofurans: 2-Iodophenol is an excellent and direct precursor. A Heck-Sonogashira type domino reaction with a terminal alkyne is a highly efficient strategy for accessing this valuable heterocyclic core.

By understanding the fundamental principles that govern the reactivity of these isomers, chemists can harness their unique properties to design more efficient, predictable, and powerful synthetic routes.

References

Comparative

A Comparative Guide to 2-Iodophenol and 2-Bromophenol in Suzuki Reactions for Biaryl Synthesis

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high ef...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] A critical application of this powerful reaction is the synthesis of biaryl scaffolds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The choice of aryl halide is a key determinant of reaction efficiency. This guide offers an in-depth, objective comparison of two common substrates, 2-iodophenol and 2-bromophenol, providing experimental data and mechanistic insights to inform your synthetic strategy.

I. Fundamental Reactivity: A Tale of Two Halogens

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > OTf > Br > Cl.[4][5] This trend is primarily governed by the carbon-halogen bond dissociation energy. The weaker carbon-iodine bond (approximately 213 kJ/mol) is more readily cleaved during the oxidative addition step—often the rate-determining step in the catalytic cycle—compared to the stronger carbon-bromine bond (approximately 285 kJ/mol).[6][7] Consequently, 2-iodophenol is inherently more reactive than 2-bromophenol, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[7]

Key Mechanistic Steps in the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki reaction involves three main stages:[4][8]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is typically the rate-determining step.[4][5]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.[5]

  • Reductive Elimination: The two organic fragments are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.[4]

Suzuki Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

II. Head-to-Head Performance Comparison

Systematic studies have demonstrated the practical implications of the differing reactivities between iodophenols and bromophenols. A study by Schmidt and Riemer investigated the coupling of various halophenols with phenol boronic acids using a heterogeneous Pd/C catalyst in water.[9][10]

Aryl HalideCoupling PartnerConditionsIsolated Yield (%)
2-IodophenolPhenylboronic Acid0.3 mol% 10% Pd/C, K₂CO₃, Water, RT, 12h70%[1]
2-BromophenolFuran-2-boronic Acid1.5 mol% Pd₂(dba)₃, 3 mol% SPhos, K₃PO₄, Toluene/Water, 80°CHigh Yield (Specific % not stated)[11]
2-BromophenolPhenylboronic AcidPd/C, K₂CO₃, Water, Microwave 150°C, 10 minGood to Excellent (Specific % not stated)[11]

Note: Direct comparison under identical conditions is limited in single sources. The data presented is representative of typical outcomes.

As the data suggests, 2-iodophenol can undergo coupling under milder conditions (room temperature) compared to 2-bromophenol, which often requires elevated temperatures or microwave irradiation to achieve comparable results.[9][10] The use of microwave irradiation can significantly accelerate reactions with less reactive aryl bromides.[9][10]

The ortho-hydroxyl group in both substrates can also influence the reaction through potential coordination with the palladium center, which may affect the electronic and steric environment of the catalytic complex.[11]

III. Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of 2-iodophenol and 2-bromophenol.

This protocol is adapted from studies using a heterogeneous palladium catalyst in an aqueous system, highlighting a greener approach.

Materials:

  • 2-Iodophenol

  • Phenylboronic acid

  • Palladium on carbon (10 wt% Pd)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

Procedure:

  • To a round-bottom flask, add 2-iodophenol (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium on carbon (0.3 mol%).

  • Add deionized water (5 mL).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-hydroxybiphenyl.

Workflow_Protocol_1 A Combine Reactants: 2-Iodophenol, Phenylboronic Acid, K₂CO₃, Pd/C, Water B Stir at Room Temperature (12h) A->B C Monitor Progress (TLC/LC-MS) B->C D Work-up: Extraction with Organic Solvent C->D E Purification: Column Chromatography D->E F Product: 2-Hydroxybiphenyl E->F

Sources

Validation

A Comparative Guide to the Mechanistic Pathways of 2-Iodophenol in C-C Cross-Coupling Reactions

Introduction: 2-Iodophenol as a Versatile Synthetic Hub In the landscape of modern organic synthesis, 2-iodophenol stands out as a particularly versatile and valuable building block. Its structure, featuring a hydroxyl g...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Iodophenol as a Versatile Synthetic Hub

In the landscape of modern organic synthesis, 2-iodophenol stands out as a particularly versatile and valuable building block. Its structure, featuring a hydroxyl group ortho to a highly reactive iodine atom, provides a unique handle for constructing complex molecular architectures. The electron-rich phenol ring, combined with the C(sp²)-I bond's susceptibility to oxidative addition, makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones in the synthesis of pharmaceuticals, natural products, and advanced materials.

This guide provides an in-depth, comparative analysis of two of the most powerful palladium-catalyzed C-C bond-forming reactions involving 2-iodophenol: the Sonogashira coupling and the Heck coupling . Moving beyond a simple recitation of protocols, we will dissect the underlying mechanistic principles that govern these transformations. Understanding the "why" behind experimental choices—from catalyst selection to the role of the base—is paramount for researchers aiming to optimize reaction conditions, troubleshoot unexpected outcomes, and rationally design new synthetic pathways. This guide is structured to provide not just procedural knowledge, but a field-proven framework for thinking mechanistically about these critical reactions.

Part 1: The Sonogashira Coupling of 2-Iodophenol: Building Aryl-Alkyne Scaffolds

The Sonogashira coupling is a robust method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[1] For 2-iodophenol, this transformation provides direct access to 2-alkynylphenols, which are not only valuable synthetic intermediates but also key precursors for the synthesis of benzofurans and other heterocyclic systems.[2]

Mechanistic Deep Dive: A Tale of Two Catalytic Cycles

The Sonogashira reaction is distinguished by its dual-catalyst system, employing both palladium and copper, which operate in interconnected catalytic cycles.[1][3][4] This synergistic action is crucial for the reaction's efficiency under mild conditions.

The proposed mechanism involves the following key stages:

  • Palladium(0) Activation & Oxidative Addition: The active Pd(0) catalyst, typically generated in situ, undergoes oxidative addition into the C-I bond of 2-iodophenol. This is often the rate-determining step and forms a Pd(II) intermediate.[3][4] The high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes 2-iodophenol an excellent substrate.[3]

  • Copper(I) Acetylide Formation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine). The amine deprotonates the alkyne, and the resulting acetylide anion coordinates with copper(I) to form a copper acetylide species.[4] This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The crucial step linking the two cycles is transmetalation. The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the iodide and forming an alkynyl-palladium(II) intermediate. The copper(I) halide is regenerated.[4]

  • Reductive Elimination: The alkynyl-palladium(II) complex undergoes reductive elimination to form the final C-C bond of the 2-alkynylphenol product and regenerate the active Pd(0) catalyst, thus closing the palladium cycle.

Diagram 1: The Sonogashira Catalytic Cycle

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(I)L₂ (Oxidative Addition Complex) pd0->pd_ox Ar-I (2-Iodophenol) pd_trans Ar-Pd(II)(C≡CR)L₂ (Alkynyl Pd Complex) pd_ox->pd_trans Transmetalation pd_trans->pd0 Ar-C≡CR (Product) Reductive Elimination cu_cat Cu(I)I pd_trans->cu_cat Regenerates CuI cu_alkyne π-Alkyne Cu Complex cu_cat->cu_alkyne H-C≡CR cu_acetylide Cu(I)-C≡CR (Copper Acetylide) cu_alkyne->cu_acetylide Base (-BH⁺) cu_acetylide->pd_ox Transfers Alkynyl Group cu_acetylide->cu_cat Regenerates Cu(I)

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Self-Validating Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the coupling of 2-iodophenol with a terminal alkyne. Each step is designed for robust and reproducible results.

Methodology:

  • System Preparation (The Causality of Inertness): To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and a magnetic stir bar. The system is evacuated and backfilled with argon three times. Rationale: Both the Pd(0) active species and the copper acetylide intermediate are sensitive to oxidation. Maintaining an inert atmosphere is critical to prevent catalyst deactivation and unwanted side reactions like Glaser coupling of the alkyne.

  • Reagent Addition: Under a positive flow of argon, add 2-iodophenol (1.0 equiv) and the terminal alkyne (1.2 equiv). Add anhydrous, degassed solvent (e.g., THF or DMF) and finally, a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv). Rationale: The amine serves as both the base to deprotonate the alkyne and as a solvent. Using an excess ensures the reaction proceeds to completion. Degassing the solvents removes dissolved oxygen.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A successful reaction is indicated by the consumption of the 2-iodophenol starting material. Rationale: Real-time monitoring prevents over-running the reaction, which can lead to byproduct formation, and confirms when the reaction is complete, optimizing time and energy.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel. Rationale: This standard work-up procedure effectively removes the inorganic salts and catalyst, providing a clean crude product for final purification.

ParameterTypical ConditionPurpose
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)Primary catalyst for the C-C coupling cycle.
Copper Co-catalyst CuI (2-10 mol%)Facilitates the formation of the reactive acetylide.[1]
Base Triethylamine, DiisopropylamineDeprotonates the alkyne and neutralizes HX formed.
Solvent THF, DMF, AcetonitrileSolubilizes reagents and facilitates the reaction.
Temperature Room Temperature to 80 °CBalances reaction rate with substrate/catalyst stability.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the catalyst.

Table 1: Summary of typical Sonogashira reaction parameters.

Part 2: The Heck Coupling of 2-Iodophenol: Forging Alkenyl Arenes

The Heck reaction, or Mizoroki-Heck reaction, is a cornerstone of C-C bond formation that couples aryl halides with alkenes.[5] When applied to 2-iodophenol, it produces 2-alkenylphenols, which are versatile intermediates, notably for intramolecular cyclizations to form dihydrobenzofurans.[6][7]

Mechanistic Deep Dive: The Palladium-Only Cycle

Unlike the Sonogashira coupling, the standard Heck reaction proceeds through a single catalytic cycle mediated by palladium.[5] A copper co-catalyst is not required.

The mechanism unfolds through these distinct steps:

  • Oxidative Addition: As with the Sonogashira reaction, the cycle begins with the oxidative addition of the active Pd(0) catalyst to the 2-iodophenol C-I bond, forming an Ar-Pd(II)-I species.[5]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the square planar Pd(II) complex. This is followed by a syn-migratory insertion, where the aryl group from the palladium migrates to one of the carbons of the double bond, and the palladium atom bonds to the other carbon, forming a new alkyl-palladium intermediate.[5][6] This step forms the new C-C bond.

  • Syn-β-Hydride Elimination: For the catalyst to turn over, the palladium must be eliminated. This occurs via a syn-β-hydride elimination, where a hydrogen atom on the carbon adjacent (beta) to the palladium is transferred to the metal. This step must occur with a syn-periplanar geometry. This forms a hydrido-palladium(II) complex and releases the substituted alkene product.[5] The trans isomer is typically favored due to thermodynamic stability.[5]

  • Catalyst Regeneration: The final step is the reductive elimination of HI from the hydrido-palladium(II) complex, which is facilitated by a base. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Diagram 2: The Heck Catalytic Cycle

Heck_Mechanism Heck Catalytic Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(I)L₂ (Oxidative Addition) pd0->pd_ox Ar-I (2-Iodophenol) pd_coord Alkene Coordinated Complex pd_ox->pd_coord Alkene (R-CH=CH₂) pd_insert Alkyl-Pd(II) Intermediate (Migratory Insertion) pd_coord->pd_insert syn-Carbopalladation pd_elim Hydrido-Pd(II) Complex (β-Hydride Elimination) pd_insert->pd_elim syn-Elimination pd_elim->pd0 Base (-BH⁺X⁻) Reductive Elimination product pd_elim->product Product (Ar-CH=CH-R)

Caption: The single palladium catalytic cycle for the Heck coupling reaction.

Self-Validating Experimental Protocol: Heck Coupling

This protocol provides a robust method for the Heck coupling of 2-iodophenol with an alkene like ethyl acrylate.[7]

Methodology:

  • System Preparation: In a flame-dried Schlenk tube equipped with a stir bar and condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., PPh₃, 4 mol%). Evacuate and backfill the tube with argon three times. Rationale: While less sensitive than the Sonogashira system, removing oxygen is crucial as it can oxidize the phosphine ligands and the Pd(0) catalyst. The ligand stabilizes the Pd(0) species and modulates its reactivity.[5]

  • Reagent Addition: Under argon, add 2-iodophenol (1.0 equiv), the alkene (e.g., ethyl acrylate, 1.5 equiv), a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv), and an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile). Rationale: An inorganic base like K₂CO₃ is often used in Heck reactions. The choice of base can influence the reaction rate and selectivity. An excess of the alkene is used to favor the forward reaction.

  • Reaction Execution and Monitoring: Heat the reaction mixture to 80-100 °C under argon. Follow the disappearance of the 2-iodophenol spot by TLC. Rationale: Heck reactions often require higher temperatures than Sonogashira couplings to promote the various steps in the catalytic cycle, particularly β-hydride elimination.

  • Work-up and Purification: After completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash column chromatography. Rationale: The aqueous work-up removes the inorganic base and other salts, simplifying the subsequent purification.

ParameterTypical ConditionPurpose
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Precursor to the active Pd(0) catalyst.
Ligand PPh₃, P(o-tol)₃, Buchwald ligandsStabilizes Pd(0), influences rate and selectivity.
Base K₂CO₃, Cs₂CO₃, Et₃NNeutralizes the HI generated during the cycle.[5]
Solvent DMF, DMAc, AcetonitrileHigh-boiling polar aprotic solvents are common.
Temperature 80 - 140 °CRequired to drive the catalytic cycle efficiently.
Alkene Partner Acrylates, Styrenes, Electron-deficient alkenesThe electronic nature of the alkene affects reactivity.

Table 2: Summary of typical Heck reaction parameters.

Part 3: A Comparative Mechanistic and Practical Analysis

While both reactions are palladium-catalyzed C-C bond formations starting from 2-iodophenol, their mechanistic pathways and experimental requirements diverge significantly.

Head-to-Head Comparison
FeatureSonogashira CouplingHeck Coupling
Bond Formed C(sp²) – C(sp)C(sp²) – C(sp²)
Coupling Partner Terminal AlkyneAlkene
Key Catalyst(s) Palladium (primary) & Copper (co-catalyst)Palladium only
Key Mechanistic Step Transmetalation from Copper AcetylideMigratory Insertion into an Alkene
Catalyst Turnover Step Reductive Eliminationβ-Hydride Elimination
Typical Base Amine Base (e.g., Et₃N, DIPEA)Inorganic (e.g., K₂CO₃) or Amine Base
Typical Temperature Room Temperature to moderate heat (40-80 °C)Elevated heat (80-140 °C)
Atmosphere Strictly Inert (Anaerobic)Inert (Argon/Nitrogen)

Table 3: Direct comparison of Sonogashira and Heck couplings for 2-iodophenol.

General Experimental Workflow

The workflow for setting up, running, and analyzing these reactions shares a common logical structure, differing primarily in the specific reagents and conditions employed.

Diagram 3: Generalized Cross-Coupling Workflow

Workflow Generalized Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Work-up & Analysis A Flame-dry glassware (Schlenk flask) B Add Catalyst(s) & Ligand (if any) A->B C Establish Inert Atmosphere (Ar/N₂) B->C D Add Substrates (2-Iodophenol, Partner) C->D E Add Solvent & Base D->E F Set Temperature & Begin Stirring E->F G Monitor Progress (TLC, GC-MS) F->G H Quench & Aqueous Work-up G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS, IR) I->J

Caption: A logical workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The Sonogashira and Heck couplings represent two distinct and powerful strategies for the functionalization of 2-iodophenol. The choice between them is dictated entirely by the desired product: an aryl-alkyne or an aryl-alkene.

  • The Sonogashira reaction , with its dual Cu/Pd catalytic system, offers a mild and efficient route to 2-alkynylphenols. Its mechanism hinges on the unique transmetalation step from a copper acetylide intermediate.

  • The Heck reaction provides access to 2-alkenylphenols through a palladium-only cycle that proceeds via migratory insertion and β-hydride elimination, often requiring more forcing thermal conditions.

For the researcher, scientist, and drug development professional, a deep mechanistic understanding is not an academic exercise; it is a practical tool. It informs the rational selection of catalysts, ligands, and conditions, enables effective troubleshooting when a reaction fails, and ultimately, accelerates the discovery and development of new chemical entities. By appreciating the subtle yet critical differences in their catalytic cycles, one can fully harness the synthetic power of 2-iodophenol.

References

  • Benchchem. A Comparative Guide to the Kinetic Analysis of Sonogashira Coupling with 2-Iodothiophenol and Alternatives.
  • ResearchGate. Pd(NHC)‐catalyzed Heck alkynylation/cyclization of 2‐iodophenol with terminal alkynes.
  • ACS Publications. Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.
  • MDPI. A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.
  • ACS Publications. Divergent Total Syntheses of (−)-Galanthamine, (−)-Narwedine, (−)-Lycoraminone and (−)-Lycoramine, and Formal Syntheses of (−)-Morphine and (−)-Codeine. Organic Letters.
  • ResearchGate. Optimization of the Heck coupling Reaction between 2 and Iodophenol and...
  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • SciSpace. Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review.
  • NIH. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC.
  • ACS Publications. Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Publications. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. Available from: [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Slideshare. Ullmann reaction. Available from: [Link]

  • BYJU'S. Ullmann Reaction. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Ullmann reaction. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Iodophenol: A DFT-Informed Perspective

Introduction: The Synthetic Versatility and Computational Scrutiny of 2-Iodophenol 2-Iodophenol is a cornerstone intermediate in organic synthesis, prized for its dual functionality: a nucleophilic hydroxyl group and a r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility and Computational Scrutiny of 2-Iodophenol

2-Iodophenol is a cornerstone intermediate in organic synthesis, prized for its dual functionality: a nucleophilic hydroxyl group and a reactive carbon-iodine (C-I) bond.[1][2] This unique arrangement makes it a valuable precursor for synthesizing a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials like benzofurans and 1,4-benzoxazines.[3] The reactivity of 2-iodophenol is not monolithic; it possesses multiple potential reaction sites—the phenolic proton (O-H), the C-I bond, and various C-H bonds on the aromatic ring. Understanding the delicate balance and relative reactivity of these sites is paramount for designing selective and efficient synthetic transformations.

Density Functional Theory (DFT) has emerged as an indispensable tool for dissecting these intricate reactivity landscapes.[4] By modeling the electronic structure and energetics of molecules and reaction pathways, DFT allows researchers to move beyond empirical observations and gain a predictive, mechanism-driven understanding of chemical behavior.[5][6] This guide provides a comparative analysis of 2-iodophenol's reactivity, grounded in key findings from DFT studies. We will explore its foundational electronic properties in comparison to other halophenols and delve into the mechanistic details of its most important transformations, explaining the causal relationships behind its synthetic utility.

Part 1: Foundational Reactivity: A Comparative Analysis with Global Descriptors

To understand the unique reactivity of 2-iodophenol, it is instructive to first compare its fundamental electronic properties to those of phenol and its other ortho-halogenated analogues (2-fluorophenol, 2-chlorophenol, 2-bromophenol). Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO), provide a quantitative basis for this comparison.[7][8]

  • Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to a molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

  • Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO corresponds to a molecule's ability to accept electrons. A lower LUMO energy signifies a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity. A smaller gap generally implies higher reactivity and greater polarizability.[7]

  • Chemical Hardness (η): Hardness is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."[9]

  • Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons, acting as an electrophile.[9]

While direct comparative DFT data for the full ortho-halophenol series is compiled from general principles, the trends are well-established. Halogens act as electron-withdrawing groups through induction, which tends to lower both the HOMO and LUMO energies compared to the parent phenol. The table below summarizes the expected trends in these descriptors.

CompoundHOMO Energy (eV)LUMO Energy (eV)ΔE (HOMO-LUMO Gap)Chemical Hardness (η)Electrophilicity Index (ω)
PhenolHighest (least stable)Highest (least stable)LargeHighLow
2-FluorophenolLowestLowestLargestHighestModerate
2-ChlorophenolLowLowLargeHighModerate
2-BromophenolIntermediateIntermediateIntermediateIntermediateModerate
2-Iodophenol Intermediate-High Intermediate-Low Smallest Lowest High

Inference for 2-Iodophenol: The analysis of global descriptors predicts that 2-iodophenol will be the most reactive among the halophenols. Its C-I bond is the longest and weakest, and iodine's high polarizability contributes to a smaller HOMO-LUMO gap. This heightened reactivity makes the C-I bond a prime target for catalytic activation, as we will explore in subsequent sections.

Part 2: A Mechanistic Deep Dive into Key Reaction Pathways

The synthetic utility of 2-iodophenol stems from the selective activation of its different reactive sites. DFT provides unparalleled insight into the energy barriers and intermediates of these competing pathways.

A. O-H Bond Reactivity and Radical Scavenging Potential

The reactivity of the phenolic proton is often discussed in the context of antioxidant activity, where the key metric is the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates that the hydrogen atom can be more easily abstracted by a radical, making the compound a more effective radical scavenger.[10][11]

The BDE is computationally determined as the enthalpy difference between the parent phenol and its corresponding phenoxyl radical and a hydrogen atom.[12]

ArOH → ArO• + H•

DFT calculations have shown that electron-donating groups generally lower the O-H BDE, while electron-withdrawing groups tend to increase it relative to phenol.[13] Halogens, being electron-withdrawing, are expected to slightly increase the BDE.

CompoundCalculated O-H BDE (kcal/mol)Experimental BDE (kcal/mol)
Phenol~88.1[12]84.0 - 88.8[13]
4-Chlorophenol~88.8[12]86.5[12]
4-Fluorophenol~89.1[12]87.0[12]
2-Iodophenol (Predicted) ~88-89 N/A

Interpretation: The O-H bond in 2-iodophenol is predicted to have a BDE comparable to or slightly higher than that of phenol. This suggests it is a moderate hydrogen atom donor. While not an elite antioxidant compared to compounds like tocopherol (BDE ~77 kcal/mol), this reactivity is relevant in contexts where radical intermediates may be present.[11] However, in the context of transition-metal-catalyzed synthesis, the reactivity of the C-I bond is overwhelmingly dominant.

B. C-I Bond Cleavage: The Gateway to Coupling Chemistry

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making 2-iodophenol an ideal substrate for a vast range of coupling reactions. The Ullmann condensation, a copper-catalyzed reaction to form C-O, C-N, or C-C bonds, is a classic example.[14][15][16]

DFT studies have been instrumental in elucidating the complex mechanism of the Ullmann reaction, moving beyond early proposals to more nuanced models. While several pathways have been considered, including oxidative addition/reductive elimination and single-electron transfer (SET), recent DFT work on related systems points towards a Halogen Atom Transfer (IAT) mechanism as being kinetically favorable for C-O coupling with aryl iodides.[17][18]

The proposed catalytic cycle for an Ullmann-type etherification of 2-iodophenol is as follows:

  • Ligand Exchange: The active Cu(I) catalyst reacts with the deprotonated 2-iodophenol (phenoxide) to form a copper phenoxide complex.

  • Halogen Atom Transfer (IAT): The aryl halide (Ar-X) transfers its halogen atom to the Cu(I) center, forming a Cu(II) species and a transient aryl radical (Ar•). This is often the rate-determining step.[18]

  • Radical Coupling: The highly reactive aryl radical rapidly attacks the phenoxide ligand bound to the Cu(II) center to form the desired diaryl ether product.

  • Catalyst Regeneration: The resulting Cu(I) species is regenerated, completing the catalytic cycle.

Ullmann_Coupling_Mechanism cluster_cycle Catalytic Cycle CuI_cat L-Cu(I)-X Cu_phenoxide L-Cu(I)-OAr' CuII_intermediate [L-Cu(II)(X)-OAr']•Ar Cu_phenoxide->CuII_intermediate Product_out Product (Ar-OAr') CuII_intermediate->Product_out Radical Coupling & Reductive Elimination Product_out->CuI_cat Catalyst Regeneration Iodophenol 2-Iodophenoxide (Ar'O⁻) Iodophenol->CuI_cat Ligand Exchange Aryl_halide Aryl Halide (Ar-X) Aryl_halide->Cu_phenoxide Halogen Atom Transfer (IAT) Rate-Determining Step

Caption: Proposed catalytic cycle for the Ullmann-type C-O coupling reaction involving 2-iodophenol, highlighting the Halogen Atom Transfer (IAT) mechanism.

C. C-H Activation: A Modern Frontier

Palladium-catalyzed C-H activation has become a powerful strategy for molecular functionalization.[19] For 2-iodophenol, this presents an intriguing mechanistic question: can a catalyst selectively activate a C-H bond in the presence of the highly reactive C-I bond? DFT calculations are perfectly suited to answer this by comparing the activation free energy barriers (ΔG‡) for the two competing pathways: oxidative addition into the C-I bond versus C-H activation/metalation.[20][21]

Generally, for aryl iodides, the barrier for oxidative addition into the C-I bond is exceptionally low, making it the kinetically dominant pathway. C-H activation typically involves a higher energy barrier and often requires a directing group to position the catalyst near the target C-H bond. While possible under specific, engineered conditions, direct C-H activation of 2-iodophenol in competition with its C-I bond is thermodynamically and kinetically disfavored in most catalytic systems.[22]

Part 3: The Computational Scientist's Toolkit: A Self-Validating Protocol

The reliability of the insights described above hinges on a robust and well-validated computational methodology. Here, we outline a standard workflow for a DFT study on molecular reactivity, explaining the causality behind each choice.

Experimental Protocol: A Standard DFT Workflow
  • Structure Optimization:

    • Objective: To find the lowest energy (most stable) three-dimensional structure of the molecule.

    • Method: Geometry optimization is performed using a chosen DFT functional and basis set. For molecules like halophenols, the B3LYP functional is a widely used and reliable choice, offering a good balance of accuracy and computational cost.[11][13] For more complex reaction mechanisms, functionals like M06-2X may provide higher accuracy.[10]

    • Basis Set: The 6-311++G(d,p) basis set is a common choice. The '++' indicates the inclusion of diffuse functions, which are crucial for accurately describing anions and non-covalent interactions, while '(d,p)' denotes polarization functions, which allow for more flexibility in describing bonding.[12]

  • Frequency Calculation:

    • Objective: To confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data (enthalpy and Gibbs free energy).

    • Method: A frequency calculation is performed at the same level of theory. A true minimum will have zero imaginary frequencies. The results are used to calculate zero-point vibrational energy (ZPVE) and other thermal corrections.

  • Reactivity Descriptor Calculation:

    • Objective: To compute the global reactivity descriptors.

    • Method: Single-point energy calculations are performed on the optimized neutral geometry for the cationic (N-1 electrons) and anionic (N+1 electrons) species. The energies are then used to approximate the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO) to derive hardness, electrophilicity, etc.[7][8]

  • Reaction Pathway Modeling (for mechanisms):

    • Objective: To map the energy profile of a reaction, including reactants, transition states, and products.

    • Method:

      • Transition State (TS) Search: Locate the highest energy point along the reaction coordinate (the saddle point). This is the most computationally demanding step.

      • Intrinsic Reaction Coordinate (IRC): Once a TS is found, an IRC calculation is performed to confirm that the TS correctly connects the desired reactants and products on the potential energy surface.[5]

References

Validation

A Comparative Guide to the Kinetic Analysis of 2-Iodophenol Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of complex molecules that form the bedrock of pharmaceuticals, agrochemicals, and materials science. Among the array of substrates utilized, 2-iodophenol stands out as a versatile building block, featuring a highly reactive carbon-iodine bond ortho to a directing hydroxyl group. Understanding the kinetics of its coupling reactions is not merely an academic exercise; it is a critical component of rational process development, enabling optimization of reaction conditions, maximization of yields, and minimization of impurities.

This guide provides a comparative kinetic analysis of several key cross-coupling reactions involving 2-iodophenol. As a Senior Application Scientist, the insights presented herein are distilled from established mechanistic principles and field-proven analytical methodologies. We will delve into the "why" behind experimental choices, offering a self-validating framework for your own kinetic investigations.

The Decisive Role of the Carbon-Iodine Bond

The enhanced reactivity of aryl iodides, such as 2-iodophenol, in comparison to their bromide and chloride counterparts is a cornerstone of their utility in cross-coupling chemistry.[1] This heightened reactivity is primarily attributed to the lower carbon-iodine (C-I) bond dissociation energy, which facilitates the often rate-determining oxidative addition step in many palladium-catalyzed catalytic cycles.[1] This fundamental principle dictates that reactions involving 2-iodophenol will generally proceed under milder conditions and at faster rates than their analogous bromo- or chloro-phenol substrates.

Comparative Kinetic Profiles of Key Coupling Reactions

While a comprehensive dataset of directly compared, standardized kinetic parameters for 2-iodophenol across all major coupling reactions is not extensively documented, we can construct a robust comparative framework based on well-established reactivity trends and data from closely related substrates like iodobenzene and 2-iodobenzoate. The following table summarizes the expected relative performance for the coupling of 2-iodophenol in several common palladium- and copper-catalyzed reactions.

Coupling Reaction Typical Coupling Partner Catalyst System Expected Relative Rate Typical Reaction Time Key Considerations for 2-Iodophenol
Suzuki-Miyaura Aryl/vinyl boronic acids/estersPd(0) catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃)Very High1 - 6 hoursThe hydroxyl group can influence the reaction, potentially requiring protection or specific base selection. The high reactivity of the C-I bond is a significant advantage.[1]
Heck AlkenesPd(0) catalyst (e.g., Pd(OAc)₂) + Base (e.g., Et₃N)Very High0.5 - 4 hoursHighly efficient for 2-iodophenol, often requiring lower catalyst loadings and milder temperatures compared to other aryl halides.[1][2]
Sonogashira Terminal AlkynesPd(0) catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) co-catalyst (e.g., CuI) + Base (e.g., Et₃N)Very High1 - 8 hoursThe dual catalytic cycle is highly effective for aryl iodides.[3][4][5] The presence of the phenol may necessitate careful choice of base to avoid side reactions.
Buchwald-Hartwig Amines, Alcohols, ThiolsPd(0) catalyst + Ligand (e.g., BINAP) + Base (e.g., NaOtBu)High4 - 24 hoursThe choice of a suitable bulky phosphine ligand is crucial to facilitate reductive elimination and prevent catalyst deactivation.
Ullmann Alcohols, AminesCu(I) catalyst (e.g., CuI) + Ligand (e.g., 1,10-phenanthroline) + Base (e.g., Cs₂CO₃)Moderate to High12 - 48 hoursA classic method for C-O and C-N bond formation. While often requiring higher temperatures than palladium-catalyzed reactions, it offers an alternative catalytic system.[6]

Note: The expected relative rates and reaction times are generalized and can vary significantly based on the specific coupling partner, catalyst, ligand, base, solvent, and temperature.

Mechanistic Underpinnings: The Catalytic Cycles

A foundational understanding of the catalytic cycles is paramount for interpreting kinetic data. Most palladium-catalyzed cross-coupling reactions proceed through a series of fundamental steps: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or migratory insertion (for the Heck reaction), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (+ Ar-I) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (+ R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (- Ar-R)

Caption: Generalized catalytic cycle for many palladium-catalyzed cross-coupling reactions.

For the Sonogashira coupling, a dual catalytic system involving both palladium and copper is generally accepted.

Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition (+ Ar-I) Ar-Pd(II)(alkyne)L_n Ar-Pd(II)(alkyne)L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)(alkyne)L_n Transmetalation Ar-Pd(II)(alkyne)L_n->Pd(0)L_n Reductive Elimination (- Ar-alkyne) Cu(I)I Cu(I)I Cu(I)-alkyne Cu(I)-alkyne Cu(I)I->Cu(I)-alkyne + Alkyne, Base Cu(I)-alkyne->Cu(I)I Transmetalation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.[3]

Experimental Protocol: Kinetic Analysis of a Heck Coupling of 2-Iodophenol via In-Situ NMR Spectroscopy

This protocol provides a robust methodology for determining the reaction kinetics of the Heck coupling between 2-iodophenol and an alkene (e.g., ethyl acrylate) using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for real-time monitoring of reactant consumption and product formation without the need for quenching and offline analysis.[7][8]

Objective: To determine the reaction order with respect to 2-iodophenol, the alkene, and the palladium catalyst, and to calculate the rate constant (k) for the reaction.

Materials:

  • 2-Iodophenol

  • Ethyl acrylate (or other suitable alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous, deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene)

  • NMR tubes with sealable caps (e.g., J. Young tubes)

  • NMR spectrometer

Experimental Workflow:

Kinetic Analysis Workflow cluster_prep 1. Reaction Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis A Weigh reactants, catalyst, ligand, base, and internal standard into a vial. B Dissolve in deuterated solvent. A->B C Transfer to a J. Young NMR tube. B->C D Acquire initial spectrum (t=0) at room temperature. E Place NMR tube in pre-heated NMR probe. D->E F Acquire spectra at regular time intervals. E->F G Process spectra (phasing, baseline correction). H Integrate signals of reactants, product, and internal standard. G->H I Calculate concentrations at each time point. H->I J Plot concentration vs. time to determine reaction rates. I->J K Determine reaction orders and rate constant. J->K

Sources

Comparative

A Senior Application Scientist's Guide to the Catalytic Activation of 2-Iodophenol

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-Iodophenol In the landscape of organic synthesis, 2-iodophenol stands out as a highly versatile and str...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Iodophenol

In the landscape of organic synthesis, 2-iodophenol stands out as a highly versatile and strategic building block.[1] Its structure, featuring a hydroxyl group ortho to an iodine atom, provides a unique platform for constructing complex molecular architectures, particularly those found in pharmaceuticals, natural products, and advanced materials. The activation of the carbon-iodine (C-I) bond is paramount, enabling the formation of new carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds through a variety of cross-coupling reactions.[2][3][4] The adjacent hydroxyl group can act as a directing group, a handle for further functionalization, or a key participant in intramolecular cyclization events, leading to the efficient synthesis of heterocycles like benzofurans.

This guide offers a comparative analysis of the primary catalytic systems employed for the activation of 2-iodophenol. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, comparative performance, and practical considerations of palladium, copper, nickel, and photocatalytic systems. Our objective is to provide the field-proven insights necessary for you to make informed, causality-driven decisions in your experimental design.

The Workhorse: Palladium-Catalyzed Cross-Coupling

Palladium catalysis is the most established and broadly applied method for aryl halide activation, prized for its reliability, high efficiency, and exceptional functional group tolerance.[3] The reactions almost universally proceed through a well-understood Pd(0)/Pd(II) catalytic cycle, providing a predictable framework for reaction development.

Mechanistic Underpinnings: A Predictable Cycle of Reactivity

The canonical mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira coupling, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of 2-iodophenol, forming a Pd(II)-aryl complex. This is typically the rate-determining step.

  • Transmetalation (for Suzuki, etc.) or Ligand Exchange: The coupling partner (e.g., an organoboron reagent) transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, regenerating the active Pd(0) catalyst and forming the desired C-C bond.

This robust cycle is the foundation for numerous named reactions applicable to 2-iodophenol, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[5][6][7]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (+ 2-Iodophenol) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-I(L2) (Ar = 2-hydroxyphenyl) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (+ R-B(OR)2) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)-R(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Ar-R (Coupled Product) Reductive_Elimination->Product

Caption: Generalized Pd(0)/Pd(II) cycle for Suzuki-Miyaura coupling.

Performance Data for Palladium-Catalyzed Reactions
Reaction TypeCatalyst SystemCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference
Suzuki-MiyauraPd(OAc)₂, SPhosArylboronic acidK₃PO₄Toluene/H₂O10085-95[6],[8]
SonogashiraPdCl₂(PPh₃)₂, CuITerminal alkyneEt₃NTHFRT80-92[5]
HeckPd(OAc)₂AlkeneK₂CO₃DMF12075-88[5],[9]
Hiyama[Pd-ADC]TriethoxysilylalkyneTBAFDioxane100~90[10]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodophenol

This protocol is representative for the synthesis of 2-hydroxybiphenyl derivatives. The choice of a bulky, electron-rich phosphine ligand like SPhos is critical for promoting the reductive elimination step and preventing catalyst deactivation.[6]

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add 2-iodophenol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water). The biphasic system is often necessary to dissolve both the organic substrates and the inorganic base.[8]

  • Reaction Execution: Seal the flask and heat the mixture to 80–100 °C with vigorous stirring for 12–24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Cost-Effective Alternative: Copper-Catalyzed Coupling

Copper catalysis presents an economical and sustainable alternative to palladium, particularly for C-O, C-S, and C-N bond formation (Ullmann-type reactions) and for Sonogashira-type couplings.[2][11] While often requiring higher temperatures, modern ligand development has enabled milder and more efficient copper-catalyzed transformations.

Mechanistic Insights: Tandem Reactions and Heterocycle Synthesis

Copper-catalyzed reactions can follow more complex pathways than their palladium counterparts. A compelling example is the tandem Sonogashira coupling-cyclization of 2-iodophenol with terminal alkynes to directly form benzofurans.[12] This process avoids the need to isolate the intermediate coupled product, improving atom and step economy. The proposed mechanism involves the formation of a copper-acetylide intermediate, oxidative addition of the 2-iodophenol, and a subsequent intramolecular cyclization onto the phenol oxygen.

Copper Catalytic Cycle cluster_main Sonogashira Coupling cluster_cyclization Intramolecular Cyclization Cu_Catalyst Cu(I) Source Alkyne_Activation Alkyne + Base Cu_Catalyst->Alkyne_Activation Cu_Acetylide [Cu-C≡C-R] Alkyne_Activation->Cu_Acetylide Oxidative_Addition Oxidative Addition (+ 2-Iodophenol) Cu_Acetylide->Oxidative_Addition Cu_III_Complex Ar-Cu(III)-(C≡C-R) Oxidative_Addition->Cu_III_Complex Reductive_Elimination Reductive Elimination Cu_III_Complex->Reductive_Elimination Reductive_Elimination->Cu_Catalyst Regeneration Coupled_Product 2-(Alkynyl)phenol Reductive_Elimination->Coupled_Product Cyclization 5-endo-dig Cyclization Reductive_Elimination->Cyclization Coupled_Product->Cyclization Benzofuran 2-Substituted Benzofuran Cyclization->Benzofuran

Caption: Tandem Copper-catalyzed Sonogashira/cyclization workflow.

Performance Data for Copper-Catalyzed Reactions
Reaction TypeCatalyst SystemCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference
Sonogashira-CyclizationCuITerminal AlkyneK₂CO₃DMSO12080-99[12]
C-S CouplingCuIThiophenolK₂CO₃DMF11085-98[11]
Ullmann C-O CouplingCuI, Ligand (e.g., Phen)AlcoholCs₂CO₃Toluene11070-90[2]
SonogashiraCu(OTf)₂, BINAP-POHTerminal AlkyneCs₂CO₃Toluene13075-88[12]
Experimental Protocol: Copper-Catalyzed Synthesis of Benzofurans

This one-pot protocol demonstrates the power of copper to facilitate tandem reactions.[12] The choice of a polar aprotic solvent like DMSO is crucial for both the coupling and subsequent cyclization step.

  • Vessel Preparation: Add copper(I) iodide (CuI, 5 mol%), potassium carbonate (K₂CO₃, 2.0 equiv.), and 2-iodophenol (1.0 equiv.) to an oven-dried reaction tube.

  • Reagent Addition: Add anhydrous, degassed DMSO, followed by the terminal alkyne (1.2 equiv.).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 24 hours.

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue via silica gel chromatography to yield the 2-substituted benzofuran.

The Emerging Powerhouse: Nickel-Catalyzed Coupling

Nickel catalysis has rapidly gained prominence as a powerful method for cross-coupling, driven by the low cost and earth abundance of nickel compared to palladium.[13][14] Critically, nickel exhibits a unique reactivity profile, enabling the activation of traditionally less reactive bonds (like C-O) and facilitating reactions through distinct mechanistic pathways, including those involving radical intermediates.[15][16]

Mechanistic Distinction: Accessing New Chemical Space

Like palladium, nickel catalysis generally operates via a Ni(0)/Ni(II) cycle. However, there are key differences:

  • Radical Pathways: Nickel complexes can more readily access Ni(I) and Ni(III) oxidation states, opening the door to single-electron transfer (SET) mechanisms and radical intermediates.[15] This allows for the coupling of unconventional partners, such as C(sp³)-halides.[13]

  • Activation of Inert Bonds: Nickel's distinct electronic properties make it more effective for the oxidative addition into stronger bonds, such as the C-O bonds of phenol derivatives (e.g., sulfamates or carbamates), expanding the scope of electrophiles beyond halides.[16]

Nickel_Workflow cluster_setup Reaction Setup (Inert) cluster_reaction Catalytic Cycle cluster_analysis Analysis & Purification Reagents Ni Precatalyst Ligand Base 2-Iodophenol Coupling Partner Activation Ni(0) Generation Reagents->Activation Cycle Ni(0)/Ni(II) Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Activation->Cycle Monitoring TLC / LC-MS Cycle->Monitoring Workup Quench Extraction Monitoring->Workup Purification Chromatography Workup->Purification

Caption: General experimental workflow for Ni-catalyzed cross-coupling.

Performance Data for Nickel-Catalyzed Reactions (Aryl Iodide Substrates)
Reaction TypeCatalyst SystemCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference
Hirao P-C CouplingNiCl₂H-PhosphonateDBUMeCN80-12070-95[17]
C-N AminationNiBr₂(dppe)AlkylamineNaOtBuDioxane10080-95[14]
Reductive CouplingNiCl₂(dtbbpy)Alkyl HalideZn (reductant)DMA6065-85[13]
Experimental Protocol: General Nickel-Catalyzed Amination

This protocol provides a general framework for the Buchwald-Hartwig-type amination of 2-iodophenol, leveraging nickel's cost-effectiveness. The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge a vial with a nickel precatalyst (e.g., NiCl₂(dme), 5 mol%), a suitable ligand (e.g., a bidentate phosphine, 10 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Reagent Addition: Add 2-iodophenol (1.0 equiv.) and the desired amine (1.2 equiv.) to the vial.

  • Solvent and Sealing: Add anhydrous, degassed solvent (e.g., dioxane or toluene) and seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and heat in an oil bath or heating block at 100–120 °C for 18–36 hours.

  • Workup: After cooling, carefully uncap the vial and quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography.

The Green Frontier: Photocatalytic Activation

Visible-light photocatalysis represents a paradigm shift in chemical synthesis, offering the ability to forge bonds under exceptionally mild conditions using light as a clean energy source.[18] For 2-iodophenol, this approach enables oxidative coupling reactions that are often mechanistically distinct from traditional transition metal catalysis.

Mechanistic Principle: Light-Induced Electron Transfer

Photocatalytic activation typically proceeds via a radical pathway initiated by light:

  • Photoexcitation: A photocatalyst (e.g., TiO₂, an iridium complex, or an organic dye) absorbs a photon, promoting it to an excited state.

  • Electron Transfer: The excited photocatalyst can act as a potent single-electron oxidant or reductant. In oxidative coupling, it can accept an electron from a phenol to generate a phenoxyl radical cation.[18][19]

  • Coupling and Regeneration: The radical intermediate undergoes C-C or C-O bond formation with another substrate molecule. The photocatalyst returns to its ground state to complete the cycle.

This method is particularly attractive for phenol-phenol coupling reactions, mimicking biosynthetic pathways.[20]

Photocatalytic Cycle PC Photocatalyst (Ground State) Light Light (hν) PC->Light PC_excited Photocatalyst* (Excited State) Light->PC_excited SET Single Electron Transfer (SET) PC_excited->SET Radical Phenoxyl Radical Cation SET->Radical PC_reduced PC (Reduced) SET->PC_reduced Phenol Phenol Substrate (e.g., 2-Iodophenol) Phenol->SET Coupling Radical Coupling (C-C or C-O) Radical->Coupling Product Dimerized Product Coupling->Product PC_reduced->PC Regeneration (e.g., by O2)

Caption: General mechanism for photocatalytic oxidative phenol coupling.

Performance Data for Photocatalytic Reactions of Phenols
Reaction TypeCatalyst SystemSubstrateOxidantLight SourceYield (%)Reference
Oxidative C-C CouplingTiO₂ (heterogeneous)2,4-di-tert-butylphenolAir (O₂)440 nm Blue LED80[18]
Oxidative DegradationTiO₂2,4,6-TrichlorophenolO₂UV Lamp100 (conversion)[21]
C-C CouplingMesAcr⁺BF₄⁻ (organic dye)4-allylphenolAir (O₂)Visible Light70-85[19]
Experimental Protocol: Heterogeneous Photocatalytic Phenol Coupling

This protocol uses an inexpensive, reusable TiO₂ catalyst and air as the terminal oxidant, highlighting the green credentials of this methodology.[18]

  • Reaction Setup: In a standard glass vial, add the phenol substrate (e.g., a substituted 2-iodophenol, 1.0 equiv.) and the TiO₂ photocatalyst (e.g., 3 equivalents by weight).

  • Solvent Addition: Add a suitable solvent (e.g., hexafluoroisopropanol, HFIP, to a concentration of 0.25 M). Do not cap the vial, as air is the oxidant.

  • Irradiation: Place the vial in front of a high-power blue LED (e.g., 440 nm) and stir vigorously to keep the catalyst suspended. Use a fan to maintain room temperature.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion (typically 24-48 hours), dilute the mixture with dichloromethane and remove the TiO₂ catalyst by centrifugation or filtration.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography. The recovered TiO₂ can be washed, dried, and reused.

Comparative Study and Catalyst Selection

Choosing the optimal catalyst for the activation of 2-iodophenol is a multi-factorial decision. The following table provides a high-level comparison to guide your selection process.

FeaturePalladiumCopperNickelPhotocatalysis
Relative Cost HighLowLow-MediumVaries (Low for TiO₂)
Maturity Very HighHighMedium (Rapidly growing)Low (Emerging)
Typical Yields ExcellentGood to ExcellentGood to ExcellentModerate to Good
Functional Group Tolerance ExcellentGoodGoodExcellent
Reaction Conditions Mild to High TempOften High TempMild to High TempAmbient Temp, Light
Key Strengths Broadest scope, highly reliable, well-understood mechanisms.Cost-effective C-N/C-O/C-S bonds, tandem reactions.Activates inert bonds, unique reactivity, low cost.Extremely mild conditions, sustainable, novel selectivity.
Key Weaknesses Cost, potential for catalyst toxicity in APIs.Higher catalyst loading/temps, narrower scope than Pd.Air/moisture sensitivity, less developed ligand sets.Long reaction times, substrate-dependent efficiency.

Decision-Making Framework:

  • For maximum reliability and broad substrate scope in C-C coupling: Palladium remains the gold standard.

  • For cost-sensitive synthesis of benzofurans or C-heteroatom bonds: Copper is an excellent first choice.

  • When coupling with challenging substrates or activating inert bonds: Nickel provides unique and powerful solutions.

  • For green chemistry initiatives and reactions under the mildest possible conditions: Photocatalysis is the clear future direction.

References

  • Anilkumar, G., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • Huang, T., et al. (2005). Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. The Journal of Organic Chemistry.
  • Ghosh, P., et al. (2013). Hiyama coupling reaction followed by cyclization of 2‐iodophenol with triethoxysilylalkynes. Applied Organometallic Chemistry. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Available at: [Link]

  • Li, M., et al. (2018). Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Organic Chemistry Frontiers.
  • BenchChem. (2025). Catalyst Selection for Cross-Coupling Reactions of 2-(2-Iodophenyl)propan-2-ol. BenchChem Technical Support Center.
  • BenchChem. (2025). 2,5-Diiodophenol in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Application Notes and Protocols.
  • Lee, C., & Lee, Y. (2001). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. Organic Letters. Available at: [Link]

  • Corbet, J., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews. Available at: [Link]

  • Zhang, X., et al. (2019). Palladium-catalyzed triple coupling of 2-iodoanisoles with aryl iodides to access 6H-dibenzopyrans. Organic Chemistry Frontiers.
  • Kumar, A., et al. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry.
  • West, J., et al. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis. Available at: [Link]

  • Keglevich, G. (2021). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Catalysts. Available at: [Link]

  • Kumar, S., et al. (2020). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry.
  • Doyle Group. (2023). Ni Cross-Coupling. UCLA Chemistry.
  • Maheswari, C. U., et al. (2016). Recent Advances in Copper-Catalyzed Oxidative Cross-Coupling Chemistry. Current Organic Chemistry. Available at: [Link]

  • Jeganmohan, M., & Padala, K. (2014). Metal-Catalyzed C–O Bond Formation. ChemistryViews.
  • Lin, Q., & Walden, D. (2016). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research. Available at: [Link]

  • Fors, B. (2012). Nickel- and Palladium-Catalyzed Cross Coupling Reactions. eScholarship, University of California.
  • West, J., et al. (2022). Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. Nature Communications. Available at: [Link]

  • Hie, L. (2016). Development of Nickel-Catalyzed Cross-Coupling Reactions. eScholarship, University of California. Available at: [Link]

  • Ray, A., et al. (2007). Photocatalytic oxidation of 2,4,6-trichlorophenol in water using a cocurrent downflow contactor reactor (CDCR). Journal of Hazardous Materials. Available at: [Link]

  • Totaro, K., & Kozlowski, M. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Natural Product Reports.
  • National Center for Biotechnology Information. (n.d.). 2-Iodophenol. PubChem Compound Database. Retrieved from [Link]

  • Mendoza-Lozano, V., et al. (2022). A comparative study of self-doped TiO2 catalysts obtained from different routes: analysis of efficiencies in the degradation of 2-chlorophenol under LED visible light. New Journal of Chemistry.

Sources

Validation

A Comparative Guide to Validated Analytical Methods for 2-Iodophenol Quantification

Introduction In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates and impurities is paramount to ensuring the safety, efficacy, and quality of the final produ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates and impurities is paramount to ensuring the safety, efficacy, and quality of the final product. 2-Iodophenol, a key building block in the synthesis of various complex molecules and a potential process-related impurity, requires robust and reliable analytical methods for its accurate measurement.[1][2] This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Iodophenol, designed for researchers, scientists, and drug development professionals. We will delve into the technical intricacies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, offering insights into experimental design, data interpretation, and method validation in line with regulatory expectations.

The synthesis of 2-Iodophenol can result in the formation of various impurities, including positional isomers (e.g., 4-iodophenol) and di- or tri-substituted phenols.[3][4] The presence of these impurities can significantly impact the reaction kinetics, yield, and purity of subsequent synthetic steps. Therefore, the chosen analytical method must be specific enough to distinguish 2-Iodophenol from these closely related compounds.

This guide will adhere to the principles of scientific integrity, providing a self-validating framework for each described protocol. All claims and protocols are grounded in authoritative sources, with comprehensive references provided for further verification.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for 2-Iodophenol quantification hinges on several factors, including the sample matrix, required sensitivity, and the presence of potential interfering substances. The three most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile or thermally labile compounds like 2-Iodophenol.[5] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Principle of Separation:

In the context of 2-Iodophenol analysis, Reversed-Phase HPLC (RP-HPLC) is the most common modality.[6][7] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile or methanol.[7] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds, like 2-Iodophenol, will have a stronger affinity for the stationary phase and thus a longer retention time.

Detection Methods:

  • UV-Vis Detection: 2-Iodophenol possesses a chromophore (the iodinated benzene ring) that absorbs ultraviolet (UV) light.[8][9] A UV-Vis detector measures the absorbance of the eluent as it exits the column, and the resulting signal is proportional to the concentration of the analyte. The selection of an appropriate wavelength is crucial for sensitivity and selectivity.

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly specific and sensitive detection method.[6][10] MS detection is based on the mass-to-charge ratio of the ionized analyte, offering unambiguous identification and quantification, even in complex matrices.

Gas Chromatography (GC)

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition.[11][12] While 2-Iodophenol is a solid at room temperature, it is sufficiently volatile for GC analysis, often with derivatization to improve its chromatographic properties.[13]

Principle of Separation:

In GC, the sample is injected into a heated inlet, where it is vaporized and swept onto a chromatographic column by an inert carrier gas (the mobile phase). The column contains a stationary phase, which can be a solid or a liquid coated on a solid support. Separation occurs as the different components of the sample interact with the stationary phase to varying degrees, leading to different retention times.

Detection Methods:

  • Flame Ionization Detector (FID): FID is a common and robust detector for organic compounds.[11] It measures the ions produced when the analyte is burned in a hydrogen-air flame. The signal is proportional to the number of carbon atoms in the analyte.

  • Mass Spectrometry (MS) Detection: GC-MS is a powerful combination that provides both chromatographic separation and mass spectral identification.[14] It is highly sensitive and specific, making it an excellent choice for trace analysis and impurity profiling.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the direct quantification of 2-Iodophenol in solution, provided the sample matrix is not overly complex.[15]

Principle of Quantification:

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength of maximum absorbance (λmax).[15]

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the three analytical techniques for 2-Iodophenol quantification.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[13]Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase.[13]Measurement of light absorbance by the analyte in solution.[15]
Typical Stationary Phase C18, C8, PhenylPolysiloxane-based (e.g., DB-5, HP-5)Not Applicable
Typical Mobile/Carrier Gas Acetonitrile/Water, Methanol/Water mixtures with buffers.[10]Helium, Nitrogen, Hydrogen.[11]Not Applicable
Detection UV-Vis, Diode Array (DAD), Mass Spectrometry (MS).[6][10]Flame Ionization (FID), Mass Spectrometry (MS).[11][14]UV-Vis Detector
Derivatization Generally not required.Often required to improve volatility and peak shape.[16]Not required.
Sensitivity (LOD/LOQ) High (ng/mL to µg/mL range).[6]Very High (pg/mL to ng/mL range with MS).[16]Moderate (µg/mL to mg/mL range).
Specificity High, especially with MS detection. Can resolve isomers.[6]High, especially with MS detection. Can resolve isomers.[14]Low, susceptible to interference from other absorbing species.[15]
Sample Throughput Moderate to HighModerateHigh
Cost Moderate to HighModerate to HighLow

Experimental Protocols and Validation

The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures.[17][18][19][20][21]

HPLC Method Validation for 2-Iodophenol Quantification

This protocol outlines a stability-indicating RP-HPLC method for the quantification of 2-Iodophenol. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[22][23][24][25]

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile

  • Gradient: 70% A to 30% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 2-Iodophenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: The sample preparation will depend on the matrix. For a drug substance, a simple "dilute and shoot" approach may be sufficient.[26] For a drug product, extraction steps may be necessary to remove excipients.[26][27]

3. Validation Parameters:

  • Specificity: Forced degradation studies should be performed to demonstrate that the method can separate 2-Iodophenol from its degradation products. Stress conditions include acid, base, oxidation, heat, and light.[22]

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[19]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of 2-Iodophenol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.[19]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[18]

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[28]

  • Robustness: Deliberately vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) to assess the method's reliability during normal use.[7]

Workflow for HPLC Method Validation:

Caption: Workflow for HPLC method development and validation.

GC Method Validation for 2-Iodophenol Quantification

This protocol describes a GC-MS method for the quantification of 2-Iodophenol. Derivatization with a silylating agent (e.g., BSTFA) is often employed to improve the volatility and chromatographic performance of phenolic compounds.

1. Derivatization and GC-MS Conditions:

  • Derivatization: To 1 mL of the sample or standard solution in a suitable solvent (e.g., pyridine), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70 °C for 30 minutes.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-350 m/z

2. Standard and Sample Preparation:

  • Prepare standard and sample solutions in a similar manner to the HPLC method, using a solvent compatible with the derivatization reaction.

3. Validation Parameters:

  • The validation parameters are similar to those for the HPLC method, with adjustments for the GC-MS technique. For specificity, the mass spectra of the peaks should be examined to confirm their identity.

Workflow for GC-MS Method Validation:

Caption: Workflow for GC-MS method development and validation.

UV-Vis Spectrophotometric Method Validation

This protocol is suitable for the quantification of 2-Iodophenol in simple matrices where interfering substances are minimal.

1. Spectrophotometric Conditions:

  • Spectrophotometer: A calibrated UV-Vis spectrophotometer

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of 2-Iodophenol in the chosen solvent by scanning a standard solution from 200 to 400 nm. The λmax for 2-Iodophenol is typically around 275-280 nm.[9]

  • Solvent: A suitable UV-transparent solvent (e.g., methanol, ethanol, or water).

2. Standard and Sample Preparation:

  • Prepare a stock standard solution and a series of working standards as described for the HPLC method.

  • Prepare the sample solution by dissolving a known amount of the sample in the chosen solvent and diluting to a concentration that falls within the linear range of the calibration curve.

3. Validation Parameters:

  • Linearity: Measure the absorbance of the working standard solutions at the λmax. Plot absorbance versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy and Precision: These can be assessed similarly to the HPLC method.

  • Specificity: This is a major limitation of UV-Vis spectrophotometry.[15] The method's specificity can be partially assessed by analyzing a placebo sample to ensure it does not have significant absorbance at the analytical wavelength.

Conclusion

The choice of an analytical method for the quantification of 2-Iodophenol should be guided by the specific requirements of the analysis.

  • HPLC is a versatile and robust technique that is well-suited for routine quality control and stability testing. Its ability to separate 2-Iodophenol from its isomers and degradation products makes it a highly specific method.

  • GC-MS offers the highest sensitivity and specificity, making it ideal for trace analysis and impurity profiling. However, the need for derivatization can add complexity to the sample preparation process.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method for the quantification of 2-Iodophenol in simple matrices. Its main limitation is its lack of specificity, which makes it unsuitable for complex samples or for stability-indicating assays where degradation products may be present.

Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data. This guide provides a comprehensive framework for selecting, developing, and validating an appropriate analytical method for the quantification of 2-Iodophenol, thereby supporting the development of safe and effective pharmaceutical products.

References

  • Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection.
  • CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING W
  • Optimization of AE-HPLC separation of iodophenol species.
  • A Researcher's Guide to Assessing the Purity of Synthesized 2-Iodo-6-methoxyphenol. Benchchem.
  • Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection.
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • Sample Preparation of Drug Substances and Products in Regul
  • Selected Methods of Analysis.
  • 2-Iodophenol | C6H5IO | CID 10784. PubChem.
  • Phenol, 2-iodo-. National Institute of Standards and Technology.
  • 2-Iodophenol synthesis. ChemicalBook.
  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limit
  • 2-Iodophenol 98 533-58-4. Sigma-Aldrich.
  • 2-Iodophenol. Wikipedia.
  • DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROM
  • Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters M
  • Stability indicating study by using different analytical techniques. IJSDR.
  • Stability Indic
  • 2-Iodophenol. Sarex.
  • Chapter 23 Sampling and sample preparation for clinical and pharmaceutical analysis.
  • Stability Indicating Assay Method Development And Valid
  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. EPA.
  • Analysis of Phenols and Chlorinated Phenols in Drinking W
  • Techniques for Analysis of Plant Phenolic Compounds. MDPI.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. ejournal.upi.edu.
  • Improving chromatographic analysis of phenolic compounds. Chula Digital Collections.
  • Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommend
  • Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Semantic Scholar.
  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Agilent.
  • Gas Chromatography Analysis with Olfactometric Detection (GC-O)
  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
  • A Comparative Guide to Validated Analytical Methods for 2,6-Bis(aminomethyl)
  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine male

Sources

Comparative

A Comparative Guide to 2-Iodophenol as a Reference Standard in Chemical Analysis

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical determinant of analytical accuracy and method reliability. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical determinant of analytical accuracy and method reliability. This guide provides an in-depth technical comparison of 2-iodophenol as a reference standard against other commonly used halogenated phenols. By examining their respective performance characteristics and providing detailed experimental protocols, this document aims to equip analytical chemists with the necessary information to make informed decisions for their specific applications.

Introduction: The Role of Reference Standards in Analytical Integrity

A reference standard is a highly purified and well-characterized compound used as a calibration standard or control in quantitative and qualitative analyses. The ideal reference standard exhibits high purity, stability, and structural similarity to the analyte of interest, ensuring the accuracy and reproducibility of analytical data. Halogenated phenols are frequently employed as reference standards in the analysis of environmental pollutants, pharmaceutical impurities, and other industrial chemicals due to their structural diversity and relevance as analytes.

This guide focuses on 2-iodophenol and provides a comparative analysis with two other widely used halogenated phenol standards: 4-bromophenol and 2,4-dichlorophenol. The comparison will be based on key performance indicators in two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties and Their Analytical Implications

The choice of a reference standard is fundamentally linked to its physicochemical properties. These properties influence its behavior during sample preparation, chromatographic separation, and detection.

Property2-Iodophenol4-Bromophenol2,4-DichlorophenolAnalytical Implication
Molecular Weight ( g/mol ) 220.01173.01163.00Affects volatility and mass spectrometric fragmentation patterns.
Melting Point (°C) 4363-6645Influences the physical state at room temperature and considerations for standard preparation.
Boiling Point (°C) 186-187 (at 160 mmHg)238210A key determinant of volatility, crucial for GC analysis.
pKa 8.519.177.85Affects the ionization state in solution, which is critical for optimizing HPLC separations and extraction efficiency.[1]
Purity (%) Typically ≥98%Typically ≥98%Typically ≥98%High purity is a prerequisite for a primary reference standard. A typical Certificate of Analysis for 2-iodophenol shows a purity of 99.4% by GC.[2]
Stability Stable, but may be light-sensitive.[3]Generally stable.Generally stable.Dictates storage conditions and shelf-life of standard solutions.

Comparative Performance in High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like phenols. The choice of reference standard can significantly impact method performance.

Conceptual Experimental Design for HPLC Comparison

The following workflow outlines a systematic approach to compare the performance of 2-iodophenol, 4-bromophenol, and 2,4-dichlorophenol as reference standards in an HPLC-UV system.

HPLC_Workflow cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_comparison Performance Comparison prep_2ip Prepare 2-Iodophenol Stock prep_mix Prepare Working Standards & Spiked Samples prep_2ip->prep_mix prep_4bp Prepare 4-Bromophenol Stock prep_4bp->prep_mix prep_24dcp Prepare 2,4-Dichlorophenol Stock prep_24dcp->prep_mix hplc_system HPLC-UV System (C18 Column) prep_mix->hplc_system gradient Gradient Elution hplc_system->gradient detection UV Detection (e.g., 280 nm) gradient->detection linearity Linearity & Range detection->linearity accuracy Accuracy (Recovery) detection->accuracy precision Precision (RSD%) detection->precision lod_loq LOD & LOQ detection->lod_loq compare Compare Performance Metrics linearity->compare accuracy->compare precision->compare lod_loq->compare

Caption: Workflow for HPLC performance comparison of halogenated phenol reference standards.

Expected Performance Comparison in HPLC
Parameter2-Iodophenol4-Bromophenol2,4-DichlorophenolRationale & Justification
Retention Time (C18) IntermediateLongerShorterRetention on a C18 column generally increases with hydrophobicity. The larger iodine atom in 2-iodophenol makes it more hydrophobic than 2,4-dichlorophenol. 4-Bromophenol is expected to have the longest retention due to the combined effect of the bromine atom and its para position.
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.999All three compounds are expected to exhibit excellent linearity over a defined concentration range when analyzed under optimized conditions.
Accuracy (Recovery %) 95-105%95-105%95-105%With a validated extraction method, all three standards should demonstrate comparable and acceptable recovery rates.
Precision (RSD%) < 2%< 2%< 2%For a well-developed HPLC method, the precision for all three standards should be well within acceptable limits.
LOD/LOQ LowLowLowThe limits of detection (LOD) and quantitation (LOQ) will be dependent on the UV absorbance of each compound at the selected wavelength. While specific values would require experimental determination, all are expected to provide good sensitivity.
Detailed Experimental Protocol: HPLC-UV Analysis

This protocol is designed for the comparative validation of 2-iodophenol, 4-bromophenol, and 2,4-dichlorophenol as reference standards.

1. Materials and Reagents:

  • 2-Iodophenol (Reference Standard Grade, ≥98% purity)

  • 4-Bromophenol (Reference Standard Grade, ≥98% purity)

  • 2,4-Dichlorophenol (Reference Standard Grade, ≥98% purity)

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • Class A volumetric flasks and pipettes

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

3. Standard Solution Preparation:

  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 25 mg of each reference standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of mixed working standards by appropriate dilution of the stock solutions with the mobile phase to cover the desired analytical range (e.g., 0.1 - 50 µg/mL).

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Gradient Program: A typical starting point would be 30% A, ramping to 90% A over 20 minutes, holding for 5 minutes, and then re-equilibrating to initial conditions. This should be optimized to ensure baseline separation of all analytes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (or individual maxima if using a DAD)

5. Method Validation:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the coefficient of determination (R²).

  • Accuracy: Prepare spiked samples by adding known amounts of each reference standard to a representative sample matrix. Analyze the spiked and unspiked samples and calculate the percent recovery.

  • Precision: Assess repeatability (intra-day precision) by injecting a mid-level standard six times and calculating the relative standard deviation (RSD%). Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.

  • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Comparative Performance in Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for volatile and semi-volatile compounds. For phenols, derivatization is often necessary to improve their chromatographic properties.

Conceptual Experimental Design for GC-MS Comparison

This workflow illustrates a comparative study of the three halogenated phenols as reference standards using GC-MS, incorporating a derivatization step.

GCMS_Workflow cluster_prep Standard & Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis & Comparison prep_standards Prepare Stock & Working Standards spike_samples Spike Samples with Standards prep_standards->spike_samples derivatization Silylation (e.g., with BSTFA) spike_samples->derivatization gc_system GC-MS System (e.g., DB-5ms column) derivatization->gc_system temp_program Oven Temperature Program gc_system->temp_program ms_detection Mass Spectrometry (Scan or SIM) temp_program->ms_detection linearity_gc Linearity & Range ms_detection->linearity_gc accuracy_gc Accuracy (Recovery) ms_detection->accuracy_gc precision_gc Precision (RSD%) ms_detection->precision_gc compare_gc Compare Performance Metrics linearity_gc->compare_gc accuracy_gc->compare_gc precision_gc->compare_gc

Caption: Workflow for GC-MS performance comparison of halogenated phenol reference standards after derivatization.

Expected Performance Comparison in GC-MS (after derivatization)
Parameter2-Iodophenol (TMS derivative)4-Bromophenol (TMS derivative)2,4-Dichlorophenol (TMS derivative)Rationale & Justification
Elution Order LastIntermediateFirstThe elution order in GC is primarily determined by boiling point and interactions with the stationary phase. After derivatization, the boiling points of the trimethylsilyl (TMS) ethers will be the main factor. The TMS ether of 2,4-dichlorophenol is expected to be the most volatile, followed by 4-bromophenol, and then 2-iodophenol, which has the highest molecular weight.
Derivatization Efficiency HighHighHighSilylation of the phenolic hydroxyl group is generally a very efficient reaction for all three compounds under standard conditions.
Peak Shape Good (Symmetrical)Good (Symmetrical)Good (Symmetrical)Derivatization effectively masks the polar hydroxyl group, leading to reduced tailing and symmetrical peaks for all three compounds.
MS Fragmentation Characteristic fragmentsCharacteristic fragmentsCharacteristic fragmentsEach compound will produce a unique mass spectrum with characteristic fragments that can be used for identification and quantification. The presence of different halogens will result in distinct isotopic patterns.
Sensitivity (SIM mode) HighHighHighIn Selected Ion Monitoring (SIM) mode, high sensitivity can be achieved for all three compounds by monitoring their most abundant and specific ions.
Detailed Experimental Protocol: GC-MS Analysis with Derivatization

This protocol provides a framework for the comparative analysis of the three reference standards using GC-MS.

1. Materials and Reagents:

  • Reference standards as listed for HPLC.

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or other suitable solvent.

  • GC-grade organic solvents (e.g., hexane, ethyl acetate).

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column like a DB-5ms).

3. Standard and Sample Preparation:

  • Prepare stock and working standards as described for HPLC, using a solvent compatible with the derivatization and GC injection (e.g., pyridine or ethyl acetate).

  • For aqueous samples, perform a liquid-liquid or solid-phase extraction to transfer the phenols into an organic solvent. Evaporate the solvent to dryness under a gentle stream of nitrogen.

4. Derivatization Procedure:

  • To the dried residue of the standards or samples, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

5. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program should be optimized for the specific column and analytes.

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for qualitative analysis and identification of characteristic ions, and Selected Ion Monitoring (SIM) for quantitative analysis.

6. Method Validation:

  • Perform validation experiments for linearity, accuracy, and precision as described in the HPLC protocol, using the peak areas of the characteristic ions in SIM mode for quantification.

Conclusion and Recommendations

Both 2-iodophenol and its halogenated counterparts, 4-bromophenol and 2,4-dichlorophenol, are suitable for use as reference standards in the analysis of phenolic compounds by HPLC and GC-MS. The choice of the most appropriate standard will depend on the specific requirements of the analytical method.

  • 2-Iodophenol is a robust choice, particularly when a standard with a higher molecular weight and later elution time in both GC and reversed-phase HPLC is desired. Its distinct isotopic signature from the iodine atom can be advantageous in mass spectrometric detection.

  • 4-Bromophenol offers intermediate chromatographic behavior and provides a different halogen isotopic pattern for MS analysis.

  • 2,4-Dichlorophenol is a good option when a more volatile and earlier eluting standard is needed in GC analysis.

Ultimately, the selection of a reference standard should be based on a thorough evaluation of the analytical method's requirements, including the need for chromatographic resolution from other sample components and the specific detection technique employed. For method validation, it is often beneficial to use a reference standard that is structurally similar but not identical to the analytes of interest to serve as an internal standard, and all three of the discussed compounds can fulfill this role effectively. It is recommended to perform a preliminary screening with the chosen standards to confirm their suitability for the specific matrix and analytical conditions.

References

  • Bolz, U., Körner, W., & Hagenmaier, H. (2000). Development and Validation of a GC/MS Method for Determination of Phenolic Xenoestrogens in Aquatic Samples. Chemosphere, 40(9-11), 929-935.
  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 2-Iodophenol, 98%. Retrieved from [Link]

  • Yamauchi, S., & Mori, H. (1990). Phenols as Internal Standards in Reversed-Phase High-Performance Liquid Chromatography in Pharmaceutical Analysis.
  • Dietrich, A. M., Mirlohi, S., & Hoehn, R. C. (1997).
  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • Spaulding, R. S., Schade, G. W., Goldstein, A. H., & Charles, M. J. (2003). Characterization of secondary atmospheric photooxidation products: evidence for biogenic and anthropogenic sources.
  • Kojima, H., et al. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry.
  • U.S. Environmental Protection Agency. (2007).
  • van der Veen, A. M. H. (2001). Uncertainty calculations in the certification of reference materials. 2. Homogeneity study. Accreditation and Quality Assurance, 6(1), 26-30.
  • van der Veen, A. M. H. (2001). Uncertainty calculations in the certification of reference materials 4. Characterisation and certification. Accreditation and Quality Assurance, 6(6), 258-262.
  • Lee, J. W. (2022). Uncertainty evaluation in reference material characterization by double isotope dilution inductively coupled plasma mass spectrometry (ID-ICP-MS). Metrologia, 59(6), 065010.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodophenol

As researchers and developers, our work with specialized chemical reagents is foundational to discovery. However, our responsibility extends beyond the bench to the entire lifecycle of these chemicals, culminating in the...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with specialized chemical reagents is foundational to discovery. However, our responsibility extends beyond the bench to the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. 2-Iodophenol (CAS No. 533-58-4), a valuable intermediate in organic synthesis and other applications, requires meticulous handling not only during use but critically, during its disposal phase.[1][2] This guide provides a procedural framework grounded in safety and regulatory compliance, designed to build confidence and ensure best practices in your laboratory.

Hazard Profile and Essential Safety Precautions

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. 2-Iodophenol is a hazardous substance that presents multiple routes of exposure and potential harm.[3] Its primary hazards must be respected at all times.

Table 1: Summary of 2-Iodophenol Hazards

Hazard Category Description GHS Classification
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][4] Acute Tox. 4
Skin Irritation Causes skin irritation upon contact.[4][5] Skin Irrit. 2
Eye Irritation Causes serious eye irritation.[4][5] Eye Irrit. 2

| Respiratory Irritation | May cause irritation to the respiratory system.[3] | STOT SE 3 |

Causality Behind Precautionary Measures:

The physical and toxicological properties of 2-iodophenol dictate the necessary personal protective equipment (PPE). Because it can be absorbed through the skin and is a known skin irritant, chemically resistant gloves are mandatory.[3] The risk of serious eye irritation from dust or splashes necessitates the use of chemical safety goggles.[6] Finally, to prevent respiratory tract irritation from airborne dust, handling should occur in a well-ventilated area, and a respirator may be required for larger quantities or in case of spills.[6]

Essential PPE for Handling and Disposal:

  • Eye Protection: Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Nitrile rubber gloves. Inspect gloves for integrity before use.[7]

  • Body Protection: A laboratory coat and, if necessary, a chemical-resistant apron.[3]

  • Respiratory Protection: For spill cleanup or handling bulk quantities, use a respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[6]

Waste Characterization: The "Halogenated Organic" Classification

Proper disposal hinges on correct waste segregation. 2-Iodophenol contains iodine, which is a halogen. Therefore, it must be classified as halogenated organic waste .[8][9]

The Critical Importance of Segregation: Mixing halogenated waste with non-halogenated waste streams can create significant downstream challenges and costs for disposal facilities. Many disposal methods, such as certain types of incineration or solvent recycling, are sensitive to the presence of halogens. Incorrect segregation can lead to regulatory fines and environmental harm. All materials, including contaminated labware, that have come into contact with 2-iodophenol must be treated as halogenated waste.[8][10]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of 2-iodophenol waste. The core principle is to contain the material safely without creating new hazards.

Step 1: Preparation

  • Consult Local Guidelines: Before beginning, consult your institution's Environmental Health and Safety (EHS) department for specific procedures and container requirements.[11] This is a critical self-validating step.

  • Assemble Materials: Prepare a designated hazardous waste container, waste labels, and all necessary PPE. The container must be made of a compatible material (e.g., HDPE) and have a secure, sealable lid.[12]

  • Work Area: Designate a well-ventilated area, preferably within a chemical fume hood, for waste handling.

Step 2: Collection of Solid Waste and Contaminated Materials

  • Avoid Dust: Carefully sweep up solid 2-iodophenol. Do not use compressed air to clean surfaces. If the material is a fine powder, you may moisten it slightly with a compatible, non-reactive solvent (as approved by your EHS office) to minimize dust generation.[6]

  • Transfer: Place the collected solid into your pre-labeled hazardous waste container.

  • Contaminated Debris: All disposable items that have come into contact with 2-iodophenol, such as weighing paper, pipette tips, gloves, and absorbent pads, must also be placed in the same container.[11][13]

Step 3: Containerization and Labeling

  • Secure the Container: Tightly seal the lid on the waste container. Do not overfill; a recommended maximum is 90% capacity to prevent spills.[12]

  • Label Accurately: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Iodophenol."

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 4: Temporary Storage and Final Disposal

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, away from incompatible materials (especially strong oxidizing agents), and clearly marked.[5][14]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the full waste container. Do not allow hazardous waste to accumulate beyond established time or quantity limits.

Emergency Procedures for Spills

In the event of a spill, the priority is to contain the material safely and prevent exposure.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your supervisor and the institutional EHS department.

  • Don PPE: Wear the appropriate PPE as described in Section 1, including respiratory protection.

  • Containment: Cover the spill with a chemical absorbent material like vermiculite or sand.[13]

  • Collection: Once absorbed, carefully sweep up the material and place it into a designated hazardous waste container, following the protocol in Section 3.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.

Visualized Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of 2-iodophenol.

G cluster_prep Phase 1: Preparation & Identification cluster_collection Phase 2: Collection & Containment cluster_final Phase 3: Finalization & Disposal cluster_emergency Emergency Protocol (Spills) start Waste Generation (2-Iodophenol & Contaminated Items) identify_waste Identify as Halogenated Organic Waste start->identify_waste consult_ehs Consult Institutional EHS Guidelines identify_waste->consult_ehs ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) consult_ehs->ppe collect_solid Sweep Solid Waste (Avoid Dust Generation) ppe->collect_solid collect_debris Collect Contaminated Labware (Gloves, Tips, etc.) ppe->collect_debris place_in_container Place All Waste into a Single, Compatible Container collect_solid->place_in_container collect_debris->place_in_container label_container Secure Lid & Affix Hazardous Waste Label place_in_container->label_container store Store in Designated Satellite Accumulation Area label_container->store request_pickup Request Pickup by EHS for Final Disposal store->request_pickup spill Spill Occurs spill_contain Contain with Absorbent spill->spill_contain spill_collect Collect as Hazardous Waste (Follow Collection Phase) spill_contain->spill_collect

Caption: Decision workflow for the safe disposal of 2-Iodophenol waste.

Conclusion

The responsible management of chemical waste like 2-iodophenol is a non-negotiable aspect of professional scientific conduct. By understanding its hazards, classifying it correctly as halogenated waste, and adhering to a systematic disposal protocol, we protect ourselves, our colleagues, and the environment. Always treat your institutional EHS department as a primary resource and partner in ensuring safety and compliance.

References

  • Wikipedia. 2-Iodophenol.[Link]

  • PubChem. 2-Iodophenol | C6H5IO | CID 10784.[Link]

  • Sarex. 2-Iodophenol.[Link]

  • ResearchGate. How can I dispose phenol? (2015-01-09). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine.[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide.[Link]

  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine.[Link]

  • Nipissing University. Hazardous Materials Disposal Guide. (2019-06-12). [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]

  • University of Pennsylvania. Halogenated Waste.[Link]

  • New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Iodophenol

This guide provides essential safety protocols and operational directives for the handling of 2-Iodophenol in a laboratory setting. As a Senior Application Scientist, my objective is to provide a framework that moves bey...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 2-Iodophenol in a laboratory setting. As a Senior Application Scientist, my objective is to provide a framework that moves beyond a simple checklist, embedding field-proven insights into each step. The causality behind each recommendation is explained to ensure that these protocols become a self-validating system for your laboratory's safety culture.

Understanding the Risks: A Profile of 2-Iodophenol

2-Iodophenol (CAS No. 533-58-4) is a yellowish crystalline solid used in organic synthesis.[1] While a valuable reagent, it is classified under the Globally Harmonized System (GHS) with significant hazards that demand rigorous control measures.[2][3] Understanding these classifications is the first step in appreciating the "why" behind the stringent PPE requirements.

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1][2][3]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

The primary danger of 2-Iodophenol, much like its parent compound phenol, lies in its ability to be absorbed through the skin, leading to systemic toxicity.[4][5] Prolonged exposure to related iodide compounds can lead to symptoms like skin rashes, headaches, and irritation of mucous membranes.[2] Therefore, preventing all routes of exposure—inhalation, ingestion, skin, and eye contact—is paramount.[6][7]

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is critical to place it within the established hierarchy of safety controls. PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated by other means.

  • Elimination/Substitution: The most effective control. Can a less hazardous chemical be used?

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For 2-Iodophenol, this is the most critical step.

    • Chemical Fume Hood: All handling of 2-Iodophenol, especially weighing the solid or preparing solutions, must be conducted in a certified chemical fume hood.[7][8][9] This is non-negotiable and addresses the inhalation hazard from dust and vapors.[2]

  • Administrative Controls: These are procedural changes, such as establishing Standard Operating Procedures (SOPs) and designated work areas.[10]

  • Personal Protective Equipment (PPE): The equipment worn to minimize exposure.

Mandatory PPE & Operational Protocols

The selection of PPE must be deliberate and matched to the specific task and associated risks. The following table summarizes the required PPE for common laboratory operations involving 2-Iodophenol.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical splash gogglesDouble-gloved with nitrile glovesFully-buttoned lab coat, long pants, closed-toe shoesNot required if performed in a certified chemical fume hood
Preparing Solutions Chemical splash goggles and face shieldNeoprene or butyl rubber gloves over nitrile glovesChemical-resistant apron over a lab coat, long pants, closed-toe shoesNot required if performed in a certified chemical fume hood
Conducting Reactions/Transfers Chemical splash goggles and face shieldNeoprene or butyl rubber gloves over nitrile glovesChemical-resistant apron over a lab coat, long pants, closed-toe shoesNot required if performed in a certified chemical fume hood
Small Spill Cleanup (<100 mL) Chemical splash goggles and face shieldHeavy-duty neoprene or butyl rubber glovesChemical-resistant apron or suit, shoe coversNIOSH-approved respirator with organic vapor cartridge may be warranted[6][7]
Detailed Breakdown of PPE Selection
  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. However, due to the serious eye irritation risk, chemical splash goggles are strongly recommended .[2][6] When handling solutions or performing any task with a splash hazard, a face shield must be worn over the goggles .[9][10]

  • Skin and Body Protection: A standard, fully-buttoned lab coat worn over long pants and closed-toe shoes is mandatory for all work.[2][9] For tasks involving larger volumes or a higher risk of splashing, such as preparing solutions, a chemical-resistant apron made of neoprene or butyl rubber is required.[9]

  • Hand Protection: This is a critical control point. Since 2-Iodophenol is harmful upon skin contact, glove selection is vital.[2][3]

    • For incidental contact (e.g., handling sealed containers), nitrile gloves are acceptable. However, it is best practice to double-glove .[9]

    • Glove Integrity: Always inspect gloves for tears or punctures before use.[2][8] Use proper removal techniques to avoid contaminating your skin and dispose of contaminated gloves as hazardous waste immediately.[2]

  • Respiratory Protection: When work is conducted within a properly functioning chemical fume hood, the risk of inhaling dust or vapors is minimized, and a respirator is not typically required.[6][7] However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[6][7][11]

Task-Based PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when planning to work with 2-Iodophenol.

PPE_Workflow start Start: Plan to use 2-Iodophenol fume_hood Is work performed ENTIRELY within a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed. Consult EHS. fume_hood->stop No task_type What is the task? fume_hood->task_type Yes weighing Weighing Solid (<1g) task_type->weighing Weighing Solid solutions Preparing/Transferring Solutions task_type->solutions Solution Work spill Spill or Emergency Cleanup task_type->spill Spill ppe_base Base PPE: - Chemical Splash Goggles - Lab Coat, Long Pants, Closed Shoes weighing->ppe_base solutions->ppe_base ppe_spill Upgrade to: - Full Face Shield - Heavy Neoprene/Butyl Gloves - Chemical Suit/Apron - NIOSH Respirator (if needed) spill->ppe_spill ppe_weighing Add: - Double Nitrile Gloves ppe_base->ppe_weighing ppe_solutions Add: - Face Shield - Neoprene/Butyl Gloves - Chemical Apron ppe_base->ppe_solutions

Caption: PPE selection workflow for handling 2-Iodophenol.

Decontamination, Spills, and Disposal

Accidents happen, and proper preparation is key to mitigating their impact.

Emergency Procedures for Exposure
  • Skin Contact: This is a medical emergency due to the high toxicity and rapid absorption of phenolic compounds.[5] Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing, shoes, and jewelry.[6][7] Seek immediate medical attention. Show the Safety Data Sheet to the attending physician.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Spill Response Protocol (Small Spills)

For small spills (<100mL or <10g) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE for cleanup (See Table 1).

  • Contain the spill by covering it with a non-combustible absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste.[2][6] Avoid generating dust.[6][8]

  • Decontaminate the area by wiping it down with a mild detergent and water solution.[12]

  • Place all contaminated materials, including gloves and wipes, into a sealed bag and then into the designated hazardous waste container.[13]

Waste Disposal

All 2-Iodophenol waste, including unused product, contaminated absorbents, and disposable PPE, is considered hazardous waste.[8]

  • Do not dispose of it in the regular trash or down the drain.[2][13]

  • Collect all waste in a clearly labeled, sealed, and compatible hazardous waste container. The label must include "Hazardous Waste" and the full chemical name.[13][14]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup.[13]

References

  • A Material Safety Data Sheet 2-IODOPHENOL. siri.org. [Link]

  • PubChem. 2-Iodophenol | C6H5IO | CID 10784. [Link]

  • Occupational Safety and Health Administration (OSHA). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. [Link]

  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • ACTenviro. How To Effectively Handle and Manage Corrosive Chemicals. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • Lion Technology. How DOT and OSHA Regulate Corrosive Materials. [Link]

  • Justia. OSHA Handbook for Small Businesses Hazardous Chemical Exposure. [Link]

  • University of California, Santa Cruz. Phenol SOP. [Link]

  • Protocols.io. PHENOL FIRST AID and personal protective equipment. [Link]

  • The University of Queensland. Working Safely with Phenol Guideline. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Iodophenol. [Link]

  • University of Pittsburgh. Spills and Emergencies | Radiation Safety. [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]

Sources

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